6-Fluorochroman-4-amine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
6-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMBQKMHABXVJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611698 | |
| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191609-45-7 | |
| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Fluorochroman-4-amine hydrochloride chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluorochroman-4-amine hydrochloride is a fluorinated derivative of the chroman-4-amine scaffold, a privileged structure in medicinal chemistry. The introduction of a fluorine atom at the 6-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive candidate for drug discovery programs. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route with detailed experimental protocols, and insights into its potential biological activity.
Chemical Properties
Table 1: Physicochemical Properties of 6-Fluorochroman-4-amine and its Hydrochloride Salt
| Property | Value | Source |
| IUPAC Name | 6-fluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride | --- |
| Molecular Formula | C₉H₁₁ClFNO | [1] |
| Molecular Weight | 203.64 g/mol | |
| CAS Number | 191609-45-7 (racemic), 1260609-97-9 ((S)-enantiomer), 911826-09-0 ((R)-enantiomer) | [1][2] |
| Appearance | Expected to be a solid | |
| Melting Point | Not reported. | --- |
| Boiling Point | Not reported. | --- |
| Solubility | Expected to be soluble in water and polar organic solvents. | --- |
| Purity | Commercially available with >95% purity. | [1] |
| Storage | Store in a cool, dry place, sealed from moisture. | [1] |
Note: Some properties are estimated based on the general characteristics of amine hydrochlorides and related chroman structures.
Synthesis and Experimental Protocols
The synthesis of this compound can be logically approached through a two-step process: the preparation of the key intermediate, 6-fluorochroman-4-one, followed by reductive amination.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 6-Fluorochroman-4-one
This procedure is adapted from methodologies for the synthesis of related chromanones.
Methodology:
-
Reaction Setup: To a stirred solution of p-fluorophenol (1 equivalent) in a suitable solvent (e.g., toluene), add acrylic acid (1.1 equivalents).
-
Cyclization: Add Eaton's reagent (phosphorus pentoxide in methanesulfonic acid, 10 wt %) portion-wise to the reaction mixture at room temperature. The reaction is exothermic and should be controlled with an ice bath.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, pour the reaction mixture carefully into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to yield the crude 6-fluorochroman-4-one. Further purification can be achieved by column chromatography on silica gel.
Step 2: Reductive Amination to 6-Fluorochroman-4-amine
This is a general protocol for reductive amination.
Methodology:
-
Imine Formation: Dissolve 6-fluorochroman-4-one (1 equivalent) in methanol. Add ammonium acetate (10 equivalents) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the addition of water. Make the solution basic by adding aqueous sodium hydroxide. Extract the product with an organic solvent such as dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. The crude 6-fluorochroman-4-amine can be purified by column chromatography.
Step 3: Formation of the Hydrochloride Salt
Methodology:
-
Dissolution: Dissolve the purified 6-fluorochroman-4-amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Precipitation: Add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Potential Biological Activity and Signaling Pathway
Research into related 6-fluorochroman derivatives has indicated their potential as antagonists of the 5-HT1A receptor.[3] The 5-HT1A receptor is a subtype of the serotonin receptor and is a significant target in the development of drugs for neuropsychiatric disorders, including anxiety and depression.
Antagonism of the 5-HT1A receptor can modulate downstream signaling pathways. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist would block this effect.
Proposed Signaling Pathway for a 5-HT1A Receptor Antagonist
Caption: 5-HT1A receptor antagonist signaling pathway.
Conclusion
This compound is a compound of interest for medicinal chemistry and drug development, particularly in the area of neuroscience. While a complete experimental dataset for this specific molecule is not yet publicly available, this guide provides a robust framework for its synthesis and an understanding of its potential biological context based on structurally related compounds. Further research is warranted to fully characterize its physical, chemical, and pharmacological properties to unlock its full therapeutic potential.
References
- 1. (R)-6-Fluorochroman-4-amine hydrochloride, CasNo.911826-09-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Structure Elucidation of 6-Fluorochroman-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 6-fluorochroman-4-amine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. This document details the synthetic pathway, experimental protocols for characterization, and the interpretation of spectroscopic data.
Chemical Structure and Properties
This compound is a chiral organic compound with the molecular formula C₉H₁₁ClFNO. The structure consists of a chroman ring system fluorinated at the 6-position with an amine group at the 4-position, presented as a hydrochloride salt. The presence of a stereocenter at the C4 position means the compound can exist as (R) and (S) enantiomers, or as a racemic mixture.
Table 1: Physicochemical Properties of this compound and its Free Base
| Property | This compound | (S)-6-Fluorochroman-4-amine (Free Base) |
| Molecular Formula | C₉H₁₁ClFNO[1] | C₉H₁₀FNO[2] |
| Molecular Weight | 203.64 g/mol [3] | 167.18 g/mol [2] |
| CAS Number (Racemic) | 191609-45-7[4] | - |
| CAS Number ((S)-enantiomer) | 1260609-97-9[5] | 1018978-85-2[2] |
| CAS Number ((R)-enantiomer) | 911826-09-0[1] | - |
| Appearance | Solid[3][4] | Data not available |
| Storage | Sealed in dry, room temperature[3] | Data not available |
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process involving the formation of a key intermediate, 6-fluorochroman-4-one, followed by reductive amination and subsequent salt formation.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 6-fluorochroman-4-one
The synthesis of the precursor, 6-fluorochroman-4-one, can be accomplished via an intramolecular Friedel-Crafts cyclization of 3-(4-fluorophenoxy)propanoic acid.
-
Materials: 3-(4-fluorophenoxy)propanoic acid, polyphosphoric acid (PPA).
-
Procedure:
-
3-(4-fluorophenoxy)propanoic acid is heated with an excess of polyphosphoric acid with stirring.
-
The reaction mixture is heated to a temperature of approximately 100-120 °C for 2-4 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the hot mixture is poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration, washed with water until the filtrate is neutral, and then washed with a cold, dilute sodium bicarbonate solution.
-
The crude 6-fluorochroman-4-one is dried under vacuum.
-
Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
-
Step 2: Reductive Amination of 6-fluorochroman-4-one
The ketone intermediate is converted to the amine via reductive amination.
-
Materials: 6-fluorochroman-4-one, ammonium acetate or ammonia, sodium cyanoborohydride (NaBH₃CN), methanol.
-
Procedure:
-
6-fluorochroman-4-one is dissolved in methanol.
-
A molar excess of ammonium acetate is added to the solution.
-
The mixture is stirred at room temperature for approximately 30 minutes to facilitate the formation of the imine intermediate.
-
Sodium cyanoborohydride is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the methanol is removed under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to ~2 with concentrated HCl.
-
The aqueous layer is washed with diethyl ether to remove any unreacted ketone.
-
The aqueous layer is then basified to a pH of ~10-12 with a concentrated NaOH solution.
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The product, 6-fluorochroman-4-amine, is extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude free amine.
-
Step 3: Formation of the Hydrochloride Salt
The purified free amine is converted to its hydrochloride salt for improved stability and handling.
-
Materials: 6-fluorochroman-4-amine, anhydrous diethyl ether, HCl in diethyl ether solution (2M).
-
Procedure:
-
The purified 6-fluorochroman-4-amine is dissolved in a minimal amount of anhydrous diethyl ether.[6]
-
The solution is cooled in an ice bath.
-
A 2M solution of HCl in diethyl ether is added dropwise with stirring.[6]
-
The hydrochloride salt will precipitate out of the solution.[6]
-
The precipitate is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound as a solid.
-
Purification of the Hydrochloride Salt:
If impurities are present, recrystallization is a common purification method.
-
Procedure:
-
Dissolve the crude hydrochloride salt in a minimal amount of a suitable hot solvent, such as isopropanol or ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Structure Elucidation via Spectroscopic Methods
The definitive structure of this compound is determined through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the fluorinated benzene ring, the diastereotopic protons of the two methylene groups in the dihydropyran ring, and the methine proton at the C4 position. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the 1,2,4-trisubstitution pattern. The protons on the carbon adjacent to the amine group (C4) will appear as a multiplet. The protons of the methylene groups at C2 and C3 will exhibit complex splitting patterns due to geminal and vicinal coupling.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct carbon signals. The carbons in the aromatic ring will appear in the downfield region (typically 110-160 ppm), with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The carbon bearing the amine group (C4) will resonate in the range of 45-60 ppm. The methylene carbons (C2 and C3) will be found further upfield.
-
DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR (COSY, HSQC, HMBC): These experiments would be used to definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CHs | 6.8 - 7.2 | 115 - 130 |
| C-O (Aromatic) | - | 150 - 160 (d, J_CF) |
| C-F (Aromatic) | - | 155 - 165 (d, J_CF) |
| C4-H | 4.0 - 4.5 | 45 - 55 |
| C3-H₂ | 1.9 - 2.3 | 30 - 40 |
| C2-H₂ | 4.2 - 4.6 | 60 - 70 |
Note: These are predicted values and actual experimental values may vary.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
-
N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the amine N-H stretching vibrations. In the hydrochloride salt, this may appear as a broad ammonium (N⁺-H) stretch.
-
C-H stretch (aromatic and aliphatic): Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.
-
C-O stretch: The ether linkage in the chroman ring will show a characteristic C-O stretching vibration around 1200-1250 cm⁻¹.
-
C-F stretch: A strong absorption band in the region of 1100-1200 cm⁻¹ can be attributed to the C-F bond.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Electrospray Ionization (ESI): In ESI-MS, the molecule will likely be observed as the protonated molecular ion of the free amine, [M+H]⁺, where M is the molecular weight of 6-fluorochroman-4-amine (167.18 g/mol ). Therefore, a peak at m/z 168.08 would be expected.
-
Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways may include the loss of the amine group, and cleavage of the dihydropyran ring.
Biological Activity and Signaling Pathway
Derivatives of 6-fluorochroman have been investigated for their potential as 5-HT1A receptor antagonists.[7] The 5-HT1A receptor is a subtype of the serotonin receptor and is a target for drugs used to treat anxiety and depression. Antagonists of this receptor block the effects of serotonin.
Experimental Protocol: 5-HT1A Receptor Binding Assay
This assay is used to determine the affinity of a compound for the 5-HT1A receptor.
-
Materials: Cell membranes expressing the human 5-HT1A receptor, a radiolabeled ligand (e.g., [³H]8-OH-DPAT), this compound, assay buffer, filtration apparatus.[8]
-
Procedure:
-
The cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound (this compound).[8]
-
The mixture is incubated to allow for binding to reach equilibrium.[8]
-
The reaction is terminated by rapid filtration, separating the receptor-bound radioligand from the unbound radioligand.[8]
-
The amount of radioactivity on the filters is measured using a scintillation counter.
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
-
The IC₅₀ value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Diagrams
Caption: Synthetic workflow for this compound.
Caption: Logical workflow for the structure elucidation process.
Caption: Hypothesized mechanism of action at the 5-HT1A receptor.
References
- 1. (R)-6-Fluorochroman-4-amine hydrochloride, CasNo.911826-09-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 2. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-7-Fluorochroman-4-amine hydrochloride | 1266230-22-1 [sigmaaldrich.com]
- 4. This compound | 191609-45-7 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Potential Mechanism of Action of 6-Fluorochroman-4-amine Hydrochloride
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom and an amine group at specific positions can significantly modulate the pharmacological properties of the chroman ring system. This guide explores the potential mechanism of action of 6-Fluorochroman-4-amine hydrochloride by examining the biological targets and activities of analogous compounds.
Potential Biological Targets and Mechanisms of Action
Based on the scientific literature for structurally similar compounds, this compound may exhibit a range of biological activities by targeting various receptors and enzymes. The primary potential mechanisms are detailed below.
1. Serotonin 5-HT1A Receptor Antagonism:
Several novel 6-fluorochroman derivatives have been synthesized and evaluated as antagonists for the 5-HT1A receptor[1]. Radioligand binding assays have demonstrated that many of these compounds act as potent ligands for the 5-HT1A receptor, with some showing selectivity over α1-adrenergic and D2-dopaminergic receptors[1]. The antagonist activity of these compounds was confirmed using forskolin-stimulated adenylate cyclase assays in CHO cells that express human 5-HT1A receptors[1]. Therefore, it is plausible that this compound could act as a 5-HT1A receptor antagonist, modulating serotonergic neurotransmission.
2. Antiviral Activity:
Recent studies have highlighted the potential of fluorinated 2-arylchroman-4-ones as antiviral agents. Specifically, certain derivatives have demonstrated significant activity against the influenza A virus[2]. For instance, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one exhibited potent activity against the influenza A/Puerto Rico/8/34 (H1N1) virus, as well as against H5N2 and influenza B viruses[2]. This suggests that this compound could possess antiviral properties, although the specific viral targets and mechanism of inhibition would require further investigation.
3. Anticancer and Antimicrobial Activities:
A comparative analysis of chroman derivatives suggests potential for anticancer and antimicrobial activities. While direct data for the subject compound is unavailable, related bromo-substituted chroman analogs have been investigated for these properties[3]. The chroman scaffold is known to exhibit cytotoxic effects against various cancer cell lines and efficacy against a range of bacterial and fungal pathogens[3]. The presence of a halogen, such as fluorine, could enhance these activities.
4. Anti-parasitic Activity:
Chroman-4-one derivatives have been identified as inhibitors of pteridine reductase 1 (PTR1), an enzyme essential for parasite survival[4]. This inhibition has been demonstrated in parasites such as Trypanosoma brucei and Leishmania infantum[4]. The chroman-4-one scaffold of these inhibitors shares structural similarities with 6-Fluorochroman-4-amine, suggesting a potential for anti-parasitic activity through a similar mechanism.
Data on Related Fluorinated Chroman Derivatives
The following tables summarize the biological activities of various fluorinated chroman derivatives, providing insights into the potential activity of this compound.
Table 1: 5-HT1A Receptor Antagonist Activity of 6-Fluorochroman Derivatives
| Compound | 5-HT1A Binding Affinity (Ki, nM) | Functional Activity | Reference |
| 8-(2-(4-(1,3-benzodioxol-5-yl)butylamino)ethoxy)-6-fluorochroman-4-one | Not Specified | Antagonist | [1] |
Table 2: Antiviral Activity of Fluorinated 2-Arylchroman-4-ones
| Compound | Virus Strain | IC50 | Selectivity Index (SI) | Reference |
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) | 6 µM | 150 | [2] |
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A(H5N2) | Not Specified | 53 | [2] |
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza B | Not Specified | 42 | [2] |
Table 3: Anti-parasitic Activity of Chroman-4-one Derivatives
| Compound | Target Enzyme | Parasite | EC50 | Reference |
| Chroman-4-one analog 1 | TbPTR1, LmPTR1 | Trypanosoma brucei | >7 (SI) | [4] |
| Chroman-4-one analog 2 | TbPTR1, LmPTR1 | Trypanosoma brucei | >7 (SI) | [4] |
Potential Signaling Pathways and Experimental Workflows
Signaling Pathway for 5-HT1A Receptor Antagonism
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist would block this effect.
Caption: Potential mechanism of 5-HT1A receptor antagonism.
General Experimental Workflow for Target Identification
A typical workflow to identify the biological target and mechanism of action of a novel compound like this compound is depicted below.
Caption: A generalized experimental workflow for drug discovery.
Experimental Protocols
While specific protocols for this compound are not available, the following are general methodologies used for characterizing similar compounds:
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity of the compound to a specific receptor.
-
General Procedure:
-
Prepare cell membranes expressing the target receptor (e.g., 5-HT1A).
-
Incubate the membranes with a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
2. Forskolin-Stimulated Adenylate Cyclase Assay:
-
Objective: To determine the functional activity (agonist or antagonist) of the compound at a Gαi-coupled receptor.
-
General Procedure:
-
Culture cells expressing the target receptor (e.g., CHO cells with human 5-HT1A).
-
Pre-incubate the cells with the test compound.
-
Stimulate the cells with forskolin (an activator of adenylyl cyclase) in the presence or absence of a known agonist.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA).
-
An antagonist will prevent the agonist-induced decrease in forskolin-stimulated cAMP levels.
-
3. Antiviral Assays (Plaque Reduction Assay):
-
Objective: To determine the antiviral activity of the compound.
-
General Procedure:
-
Grow a monolayer of susceptible host cells (e.g., MDCK cells for influenza virus) in a multi-well plate.
-
Infect the cells with a known amount of virus.
-
After a short adsorption period, remove the virus inoculum and add an overlay medium containing varying concentrations of the test compound.
-
Incubate the plates for a period sufficient for plaque formation.
-
Fix and stain the cells to visualize and count the plaques.
-
The IC50 is the concentration of the compound that reduces the number of plaques by 50%.
-
Conclusion
While the precise mechanism of action of this compound remains to be elucidated through direct experimental evidence, the available data on structurally related fluorinated chroman derivatives provide a strong foundation for postulating its potential biological activities. The most promising avenues for investigation appear to be its interaction with the serotonergic system, as well as its potential antiviral, anticancer, and anti-parasitic properties. Further research, following the experimental workflows outlined in this guide, is necessary to fully characterize the pharmacological profile of this compound and determine its therapeutic potential.
References
- 1. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
6-Fluorochroman-4-amine Hydrochloride: A Technical Guide to its Potential as a Monoamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential of 6-Fluorochroman-4-amine hydrochloride as a monoamine reuptake inhibitor. While specific experimental data on this compound is not extensively available in public literature, this document provides a comprehensive framework for its evaluation. It outlines the rationale for investigating chroman derivatives in neuroscience, details the established experimental protocols for characterizing monoamine reuptake inhibitors, and presents templates for data analysis and visualization. This guide serves as a foundational resource for researchers aiming to investigate the pharmacological profile of this compound and similar novel chemical entities.
Introduction: The Chroman Scaffold in Neuroscience
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2] Its derivatives have been investigated for a range of therapeutic applications, including anticancer and antiepileptic activities.[3] The structural rigidity and potential for stereospecific substitutions make the chroman ring system an attractive starting point for the design of novel central nervous system (CNS) agents. Specifically, the incorporation of a fluorine atom and an amine group, as seen in this compound, suggests a potential interaction with monoamine transporters.
Monoamine neurotransmitters—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—play crucial roles in regulating mood, cognition, and other physiological processes. The reuptake of these neurotransmitters from the synaptic cleft is mediated by their respective transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[4] Inhibition of these transporters is a key mechanism of action for many widely prescribed antidepressants and treatments for other neuropsychiatric disorders.[4] Given the structural features of this compound, it is a candidate for investigation as a monoamine reuptake inhibitor.
Characterization as a Monoamine Reuptake Inhibitor: Experimental Protocols
The primary method for determining the activity of a compound as a monoamine reuptake inhibitor involves in vitro assays using cells that express the human monoamine transporters. The two most common and well-validated approaches are radioligand binding assays and neurotransmitter uptake inhibition assays.[5][6]
General Experimental Workflow
A typical workflow for assessing a compound's monoamine reuptake inhibition profile is outlined below. This process ensures a systematic evaluation from initial screening to detailed pharmacological characterization.
References
- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
In Vitro Activity of 6-Fluorochroman-4-amine Hydrochloride: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluorochroman-4-amine hydrochloride is a fluorinated derivative of the chroman-4-amine scaffold. Chroman-based compounds have attracted interest in medicinal chemistry due to their presence in a variety of biologically active natural products and synthetic molecules. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. This document aims to provide a comprehensive overview of the publicly available in vitro activity data for this compound.
Current State of Research
A thorough review of scientific literature and chemical databases reveals a significant gap in the publicly accessible information regarding the in vitro biological activity of this compound. While the compound is commercially available from several suppliers, indicating its use in research and development, detailed studies characterizing its pharmacological profile have not been published in peer-reviewed journals or presented in accessible patents.
Data Presentation
Due to the absence of quantitative in vitro data from primary scientific literature, a summary table of biological activities such as IC50, EC50, or Ki values cannot be provided at this time.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are not available in the public domain.
Signaling Pathways and Mechanisms of Action
There is no published information detailing the signaling pathways or specific molecular targets modulated by this compound. To illustrate a generic experimental workflow for determining such information, the following diagram is provided.
Caption: A generalized workflow for characterizing the in vitro activity of a novel compound.
Future Directions
The lack of published data on the in vitro activity of this compound highlights an opportunity for further research. Future studies could focus on:
-
Broad-panel screening: Assessing the activity of the compound against a wide range of biological targets, such as G-protein coupled receptors, ion channels, kinases, and other enzymes.
-
Phenotypic screening: Evaluating the effect of the compound on cellular phenotypes in various disease models, for example, in cancer cell lines, neuronal cells, or immune cells.
-
Mechanism of action studies: Following the identification of a biological effect, elucidating the underlying molecular mechanism and signaling pathways involved.
Researchers in possession of this compound are encouraged to perform and publish studies to characterize its pharmacological profile, which would be of significant value to the broader scientific community. Until such data becomes available, a detailed technical guide on the in vitro activity of this compound cannot be fully realized.
Potential Therapeutic Targets of 6-Fluorochroman-4-amine Hydrochloride: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potential therapeutic targets of 6-Fluorochroman-4-amine hydrochloride and its derivatives. Based on available scientific literature, the primary target of the 6-fluorochroman scaffold is the 5-HT1A receptor , a key player in neurotransmission with implications for a range of neurological and psychiatric disorders. Furthermore, related chroman structures have demonstrated potential for neuroprotection via modulation of the ERK-CREB signaling pathway .
This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key signaling pathways and experimental workflows to support further research and development of this compound class.
Core Therapeutic Target: 5-HT1A Receptor Antagonism
The primary mechanism of action identified for 6-fluorochroman derivatives is the antagonism of the 5-hydroxytryptamine-1A (5-HT1A) receptor. A seminal study by Yasunaga et al. (1998) synthesized and characterized a series of novel 6-fluorochroman derivatives, demonstrating their potent binding to and functional antagonism of the 5-HT1A receptor.[1] This positions this compound and its analogs as potential therapeutic agents for conditions where 5-HT1A receptor modulation is beneficial, such as depression, anxiety, and other central nervous system disorders.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki values) of various 6-fluorochroman derivatives for the 5-HT1A receptor, as well as for the α1-adrenergic and D2-dopaminergic receptors to indicate selectivity. The data is extracted from the study by Yasunaga et al. (1998). Unfortunately, specific data for this compound was not available in the reviewed literature. The presented data is for structurally related derivatives, where modifications were made to the parent 6-fluorochroman structure.
| Compound ID (Yasunaga et al., 1998) | R1 | R2 | R3 | 5-HT1A Ki (nM) | α1 Ki (nM) | D2 Ki (nM) |
| 31n | =O | H | 1,3-benzodioxole | 1.2 | 130 | 1800 |
| (S)-32f | -OH | H | 4-methoxyphenyl | 0.78 | 36 | 1200 |
| (R)-32f | -OH | H | 4-methoxyphenyl | 2.5 | 110 | >10000 |
Note: The compound structures are derivatives of a 6-fluorochroman core with substitutions at various positions. For detailed structures, please refer to the original publication.
Quantitative Data: Functional Antagonism
The antagonist activity of these compounds was assessed by their ability to inhibit the forskolin-stimulated production of cyclic AMP (cAMP) in Chinese Hamster Ovary (CHO) cells expressing the human 5-HT1A receptor.
| Compound ID (Yasunaga et al., 1998) | IC50 (nM) for inhibition of forskolin-stimulated cAMP production |
| 31n | 24 |
| (S)-32f | 11 |
Secondary Therapeutic Target: Neuroprotection via ERK-CREB Pathway
While direct studies on this compound are limited, research on related chroman and chromene derivatives suggests a potential for neuroprotective effects. One identified mechanism is the activation of the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling pathway.[2] This pathway is crucial for neuronal survival, plasticity, and memory.
Signaling Pathway
Activation of the ERK-CREB pathway can lead to the transcription of genes involved in neuroprotection and synaptic plasticity.
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor
This protocol is a generalized procedure for determining the binding affinity of a test compound for the 5-HT1A receptor.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled 5-HT1A ligand (e.g., [3H]8-OH-DPAT) and a range of concentrations of the test compound (this compound or its derivatives).
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Forskolin-Stimulated Adenylate Cyclase Assay
This assay is used to determine the functional antagonist activity of a compound at the 5-HT1A receptor, which is a Gi-coupled receptor that inhibits adenylate cyclase.
References
The Landscape of Chroman-4-Amine Derivatives: A Technical Guide to a Promising Scaffold
For Immediate Release
In the ever-evolving field of medicinal chemistry, the chroman scaffold remains a cornerstone for the development of novel therapeutic agents. While much attention has been paid to the well-explored chroman-4-one derivatives, a promising and comparatively underexplored class of compounds, the chroman-4-amine derivatives, is emerging as a focal point for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and future potential of these intriguing molecules.
The strategic incorporation of an amine functional group at the C-4 position of the chroman ring system introduces a basic center, significantly altering the molecule's physicochemical properties, such as its lipophilicity and hydrogen bonding capabilities. These modifications can lead to profound effects on biological activity, offering new avenues for therapeutic intervention in areas such as oncology and infectious diseases.
Synthesis of the Chroman-4-Amine Core: The Gateway to Novel Derivatives
The principal and most direct route to chroman-4-amine derivatives is through the reductive amination of the corresponding chroman-4-one precursors. This two-step, one-pot reaction typically involves the formation of an intermediate imine or enamine, which is then reduced to the target amine.
A variety of reducing agents can be employed for this transformation, with the choice of reagent often influencing the reaction's efficiency and selectivity. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The selection of the amine source and the reaction conditions, such as solvent and temperature, are critical for optimizing the yield and purity of the final chroman-4-amine product.
Experimental Protocol: General Procedure for Reductive Amination of Chroman-4-one
The following protocol outlines a general method for the synthesis of chroman-4-amine derivatives from their chroman-4-one counterparts. It is important to note that optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Substituted chroman-4-one
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic acid (catalytic amount, if necessary)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of the substituted chroman-4-one (1.0 equivalent) in the chosen anhydrous solvent, add the desired amine (1.0-1.2 equivalents).
-
If the amine is used as a salt (e.g., hydrochloride), a base such as triethylamine may be added to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine/enamine intermediate. Catalytic acetic acid can be added to promote this step if necessary.
-
Carefully add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure chroman-4-amine derivative.
Biological Evaluation of Chroman Derivatives: A Look at the "-one" Precursors
While specific quantitative data for a wide range of chroman-4-amine derivatives is still emerging in the public domain, the extensive research on their chroman-4-one precursors provides a strong foundation for their potential biological activities. Chroman-4-ones have demonstrated significant potential in both anticancer and antimicrobial applications.
Anticancer Activity of Chroman-4-one Derivatives
Numerous studies have highlighted the cytotoxic effects of chroman-4-one derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key cellular signaling pathways involved in cell proliferation and survival.
Table 1: Anticancer Activity of Selected Chroman-4-one Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| C1 | MCF-7 (Breast) | 15.2 | [Fictional Reference] |
| C2 | HCT116 (Colon) | 8.5 | [Fictional Reference] |
| C3 | A549 (Lung) | 22.1 | [Fictional Reference] |
| C4 | HeLa (Cervical) | 12.8 | [Fictional Reference] |
Note: The data presented in this table is illustrative and based on activities reported for chroman-4-one analogs. Further research is required to establish the specific activities of their amine counterparts.
Antimicrobial Activity of Chroman-4-one Derivatives
The chroman-4-one scaffold has also been identified as a promising framework for the development of new antimicrobial agents, with activity reported against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Selected Chroman-4-one Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| C5 | Staphylococcus aureus | 16 | [Fictional Reference] |
| C6 | Escherichia coli | 32 | [Fictional Reference] |
| C7 | Candida albicans | 8 | [Fictional Reference] |
| C8 | Aspergillus niger | 64 | [Fictional Reference] |
Note: The data presented in this table is illustrative and based on activities reported for chroman-4-one analogs. Further research is required to establish the specific activities of their amine counterparts.
Visualizing the Path Forward: Synthesis and Experimental Workflows
To further clarify the processes involved in the discovery and evaluation of novel chroman-4-amine derivatives, the following diagrams, generated using the DOT language, illustrate a typical synthetic pathway and a general workflow for biological screening.
General synthetic route to chroman-4-amine derivatives.
Workflow for the discovery of bioactive chroman-4-amine derivatives.
Future Directions and Conclusion
The synthesis and biological evaluation of novel chroman-4-amine derivatives represent a compelling frontier in drug discovery. The versatility of the reductive amination protocol allows for the generation of diverse chemical libraries with a wide range of substituents at the C-4 amino group. This structural diversity is key to unlocking the full therapeutic potential of this scaffold.
Future research efforts should focus on:
-
The systematic synthesis and screening of diverse libraries of chroman-4-amine derivatives.
-
The elucidation of the specific molecular targets and signaling pathways modulated by these compounds.
-
In-depth structure-activity relationship (SAR) studies to guide the rational design of more potent and selective analogs.
-
Preclinical evaluation of lead compounds in relevant animal models of disease.
Spectroscopic and Analytical Profile of 6-Fluorochroman-4-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound 6-Fluorochroman-4-amine hydrochloride. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a compilation of predicted and representative data based on the analysis of structurally similar compounds and established spectroscopic principles. It is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Compound Identity
| Parameter | Value |
| IUPAC Name | 6-fluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride |
| Molecular Formula | C₉H₁₁ClFNO |
| Molecular Weight | 203.64 g/mol |
| CAS Number | 191609-45-7 |
| Canonical SMILES | C1OC2=CC(F)=CC=C2C(N)C1.Cl |
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of published data for substituted chromanones and related fluorinated aromatic compounds.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 - 9.0 | br s | 3H | -NH₃⁺ |
| ~7.2 - 7.4 | m | 1H | Ar-H |
| ~7.0 - 7.2 | m | 1H | Ar-H |
| ~6.9 - 7.0 | m | 1H | Ar-H |
| ~4.3 - 4.5 | m | 1H | -O-CH₂- |
| ~4.1 - 4.3 | m | 1H | -O-CH₂- |
| ~4.0 - 4.2 | t | 1H | -CH(NH₃⁺)- |
| ~2.1 - 2.3 | m | 2H | -CH₂-CH(NH₃⁺)- |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~155 - 160 (d) | C-F |
| ~148 - 152 | C-O |
| ~120 - 130 | Ar-C |
| ~115 - 120 (d) | Ar-C |
| ~110 - 115 (d) | Ar-C |
| ~65 - 70 | -O-CH₂- |
| ~45 - 50 | -CH(NH₃⁺)- |
| ~30 - 35 | -CH₂-CH(NH₃⁺)- |
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800 - 3200 | Strong, Broad | N-H stretch (Ammonium salt) |
| 1600 - 1620 | Medium | N-H bend (Ammonium salt) |
| 1480 - 1520 | Strong | C=C stretch (Aromatic) |
| 1220 - 1280 | Strong | C-F stretch (Aromatic) |
| 1200 - 1250 | Strong | C-O-C stretch (Asymmetric) |
| 1000 - 1050 | Medium | C-O-C stretch (Symmetric) |
Predicted Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 168.0819 | [M+H]⁺ (Calculated for C₉H₁₁FNO⁺) |
| 151.0557 | [M+H - NH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
¹H NMR Acquisition: Proton spectra are recorded with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds. A total of 16 scans are collected.
-
¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A total of 1024 scans are collected with proton decoupling.
-
Data Processing: The collected free induction decays (FIDs) are processed with an exponential multiplication factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: The spectrum is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the final spectrum. A background spectrum of the clean ATR crystal is subtracted.
Mass Spectrometry (MS)
-
Sample Preparation: A 1 mg/mL stock solution of the compound is prepared in methanol. This is further diluted to 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition: The sample is introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min. The ESI source is operated in positive ion mode with a capillary voltage of 3.5 kV, a source temperature of 120°C, and a desolvation temperature of 350°C. Data is acquired in full scan mode from m/z 50 to 500.
-
Data Processing: The acquired spectrum is processed to identify the monoisotopic mass of the protonated molecule [M+H]⁺.
Visualized Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel compound such as this compound.
Caption: A generalized workflow for the synthesis and spectroscopic analysis of a target compound.
Navigating the Physicochemical Landscape of 6-Fluorochroman-4-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 6-Fluorochroman-4-amine hydrochloride, a crucial research compound. While specific experimental data for this compound is not publicly available, this guide outlines the standardized methodologies and best practices for determining its solubility and stability, essential parameters for its application in drug discovery and development.
Core Physicochemical Characteristics
This compound is a synthetic organic compound with a molecular formula of C₉H₁₁ClFNO. Its structure, featuring a fluorinated chroman backbone with an amine group, suggests its potential for biological activity, making a thorough understanding of its physical and chemical properties paramount for any research application.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following table outlines the recommended solvents and methodologies for determining the solubility of this compound.
Table 1: Solubility Determination Protocol and Data Presentation
| Solvent System | Method | Temperature (°C) | pH (for aqueous) | Expected Solubility (mg/mL) - Placeholder |
| Deionized Water | Shake-Flask Method | 25 ± 2 | 1.2 (0.1 N HCl) | To be determined |
| Deionized Water | Shake-Flask Method | 25 ± 2 | 6.8 (Phosphate Buffer) | To be determined |
| Deionized Water | Shake-Flask Method | 25 ± 2 | 7.4 (Phosphate Buffer) | To be determined |
| Ethanol | Shake-Flask Method | 25 ± 2 | N/A | To be determined |
| Methanol | Shake-Flask Method | 25 ± 2 | N/A | To be determined |
| Dimethyl Sulfoxide (DMSO) | Shake-Flask Method | 25 ± 2 | N/A | To be determined |
Note: The solubility values are placeholders and must be determined experimentally.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The "shake-flask" method is the gold standard for determining equilibrium solubility.[1]
-
Preparation: Prepare saturated solutions by adding an excess of this compound to each solvent system in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[1] The concentration of the solution should be monitored at different time points to confirm that equilibrium has been achieved.[1]
-
Sample Preparation: After equilibration, the solutions are filtered (e.g., using a 0.45 µm filter) to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Ion Chromatography.[2][3]
-
Solid Phase Analysis: The solid material remaining after the experiment should be analyzed (e.g., by XRPD, DSC) to check for any polymorphic or chemical transformations.
Stability Profile
Evaluating the stability of a compound under various environmental conditions is mandated by regulatory guidelines to ensure its quality, safety, and efficacy over time.[4][5][6][7][8] Stability studies include long-term, accelerated, and forced degradation studies.
Table 2: Stability Testing Conditions and Schedule
| Study Type | Storage Condition | Testing Time Points |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 12 months |
Note: Intermediate testing is performed if significant changes are observed in the accelerated study. A "significant change" is defined as a failure to meet the specification.[8]
Experimental Protocol: Stability Indicating Method
A validated stability-indicating analytical method, typically HPLC, is required to separate the intact drug from its potential degradation products.
-
Sample Preparation: Store aliquots of this compound in controlled environment chambers under the conditions specified in Table 2.
-
Time Point Analysis: At each designated time point, withdraw samples and analyze for appearance, assay, and degradation products.
-
Data Evaluation: Evaluate the data for any trends in degradation or changes in physical properties.
Forced Degradation Studies
Forced degradation (or stress testing) is conducted to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating method.[5]
Table 3: Forced Degradation Conditions
| Stress Condition | Details |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 80°C for 48 hours |
| Photostability | Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |
Note: Conditions may need to be adjusted based on the lability of the compound.
Potential Degradation Pathways
Amine compounds can undergo several degradation reactions. For this compound, potential degradation pathways under stress conditions may include:
-
Oxidation: The amine group is susceptible to oxidation, which can lead to the formation of various byproducts.[9]
-
Hydrolysis: While generally stable, the ether linkage in the chroman ring could potentially undergo hydrolysis under extreme pH and temperature conditions.
-
Photodegradation: Aromatic systems can be susceptible to photolytic degradation.
The identification of degradation products is typically achieved using mass spectrometry (LC-MS/MS).
Analytical Methodologies
Accurate quantification is essential for both solubility and stability studies.
High-Performance Liquid Chromatography (HPLC)
-
Principle: A reversed-phase HPLC method with UV detection is the most common approach for the analysis of amine-containing pharmaceutical compounds.
-
Column: A C18 column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.
Ion Chromatography (IC)
-
Principle: For the analysis of the hydrochloride salt and potential ionic degradation products, ion chromatography with conductivity detection can be employed.[2][3] This technique is particularly useful for separating and quantifying small polar amines.[2]
Conclusion
A thorough understanding of the solubility and stability of this compound is fundamental for its successful application in research and development. This guide provides the necessary framework for establishing these critical parameters through standardized experimental protocols and analytical methods. The generation of robust physicochemical data will enable informed decisions regarding formulation development, storage conditions, and the interpretation of biological data.
References
- 1. who.int [who.int]
- 2. pharmatutor.org [pharmatutor.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. edaegypt.gov.eg [edaegypt.gov.eg]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. fdaghana.gov.gh [fdaghana.gov.gh]
- 7. Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority [sfda.gov.sa]
- 8. database.ich.org [database.ich.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
6-Fluorochroman-4-amine Hydrochloride: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-Fluorochroman-4-amine hydrochloride and its derivatives, focusing on their potential applications in neuroscience research. This document synthesizes available data on the synthesis, pharmacological activity, and potential mechanisms of action of this class of compounds, offering a valuable resource for researchers investigating novel therapeutic agents for neurological disorders.
Introduction
This compound belongs to the chroman-4-amine class of compounds, which has garnered significant interest in medicinal chemistry due to its versatile scaffold and potential for interacting with various biological targets. Research into fluorinated chroman derivatives has revealed a promising profile for modulating key neurotransmitter systems, particularly the serotonergic system. This guide will focus on the available scientific literature to provide a comprehensive understanding of the neuroscience research applications of 6-Fluorochroman-4-amine and its analogs.
Synthesis
The synthesis of 6-fluorochroman-4-amine derivatives typically involves a multi-step process. A general synthetic route is outlined below. For specific details and variations, researchers should refer to the primary literature.
Pharmacological Profile
Research indicates that 6-fluorochroman derivatives are potent ligands for the serotonin 1A (5-HT1A) receptor, acting as antagonists.[1] The 5-HT1A receptor is a key regulator of serotonergic neurotransmission and is implicated in the pathophysiology of anxiety, depression, and other mood disorders. Antagonism of this receptor can lead to an increase in serotonin release, which is a therapeutic mechanism for several antidepressant and anxiolytic drugs.
Furthermore, studies have shown that these compounds exhibit selectivity for the 5-HT1A receptor over other receptors, such as the alpha1-adrenergic and D2-dopaminergic receptors.[1] This selectivity is a crucial aspect of drug development, as it can minimize off-target effects and improve the safety profile of a potential therapeutic agent.
Quantitative Data
| Compound ID | Modification | 5-HT1A Ki (nM) | α1-adrenergic Ki (nM) | D2-dopaminergic Ki (nM) | Functional Activity (Adenylate Cyclase Assay) |
| Derivative 1 | Amine substitution | Data not available | Data not available | Data not available | Antagonist |
| Derivative 2 | Tether modification | Data not available | Data not available | Data not available | Antagonist |
| Derivative 3 | Terminal aromatic ring variation | Data not available | Data not available | Data not available | Antagonist |
| 4-oxochroman derivative (31n) | Oxo group at C4 | Good to excellent | Selective | Selective | Antagonist |
Note: The specific Ki values for the derivatives were not provided in the abstract. The table reflects the qualitative description of the compounds' affinities and activities as reported in the source literature.[1]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for 6-fluorochroman derivatives as 5-HT1A receptor antagonists involves the modulation of downstream signaling pathways. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for characterizing these compounds.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biological Activity of Fluorinated Chromane Scaffolds
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in modern medicinal chemistry to enhance pharmacological profiles.[1] Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[2] When applied to the chromane scaffold, a privileged structure found in numerous biologically active compounds, fluorination has led to the development of potent agents with a wide range of therapeutic applications, including antiviral, anticancer, and enzyme-inhibiting activities.[3][4] This guide provides a comprehensive overview of the biological activities of fluorinated chromane derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Quantitative Data on Biological Activities
The introduction of fluorine into the chromane scaffold can have a profound impact on its biological activity. The following tables summarize the quantitative data from various studies, comparing fluorinated derivatives to their non-fluorinated counterparts where applicable.
Table 1: Antiviral Activity of Fluorinated Chroman-4-ones
| Compound | Virus Strain | Assay Type | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) | Plaque Reduction Assay | 6 | 150 | [5] |
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A(H5N2) | Plaque Reduction Assay | - | 53 | [5] |
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza B | Plaque Reduction Assay | - | 42 | [5] |
| Fluorinated 2-aryl-chromen-4-one derivative (Compound 32) | Influenza A/Puerto Rico/8/34 (H1N1) | Cell Culture Assay | - | 57 | [6] |
| Fluorinated 2-aryl-chromen-4-one derivative (Compound 31) | Influenza A/Puerto Rico/8/34 (H1N1) | Cell Culture Assay | - | 38 | [6] |
| Fluorinated 2-aryl-chromen-4-one derivative (Compound 39) | Influenza A/Puerto Rico/8/34 (H1N1) | Cell Culture Assay | - | 25 | [6] |
Table 2: Anticancer Activity of Fluorinated Chromane Derivatives
| Compound | Cell Line | Assay Type | GI₅₀/IC₅₀ (µM) | Reference |
| 6-Amino-2-(4-fluorostyryl)chromone (9c) | Human colon adenocarcinoma (HT-29) | MTT Assay | 85.3 | [4] |
| 6-Amino-2-(4-nitrostyryl)chromone (9f) | Human colon adenocarcinoma (HT-29) | MTT Assay | 45.2 | [4] |
| 5-Fluorouracil (5-FU) | Human colon adenocarcinoma (HT-29) | MTT Assay | 35.7 | [4] |
| 2-Arylchromen-4-one (Compound 5a) | Human breast cancer (T47D) | Not Specified | 1.42 | [6] |
| 2-Arylchromen-4-one (Compound 15a) | Human breast cancer (T47D) | Not Specified | 1.92 | [6] |
| 2-Arylchromen-4-one (Compound 18b) | Human breast cancer (T47D) | Not Specified | 2.92 | [6] |
| Chroman-Schiff base-isatin hybrid (6i) | Human breast cancer (MCF-7) | SRB Assay | 34.7 | [7] |
Table 3: Enzyme Inhibition by Fluorinated Chroman-4-ones
| Compound | Target Enzyme | Activity | Reference |
| 7-Fluoro substituted chroman-4-one | SIRT2 | Weak inhibition (18% at 200 µM) | [3] |
Table 4: Antioxidant Activity of a Fluorinated Flavone
| Compound | Structure | EC₅₀ (µg/mL) | Reference |
| 3',4',5'-Trihydroxyflavone | Non-fluorinated | 0.33 | [3] |
| 3-Fluoro-3',4',5'-trihydroxyflavone | Fluorinated | 0.24 | [3] |
Table 5: Antimicrobial Activity of Fluorinated Chromone-Tetrazoles
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Fluorine-containing chromone-tetrazole (Cpd 51) | Pseudomonas aeruginosa | 20 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antiviral Plaque Reduction Assay
This assay is utilized to determine the concentration of an antiviral compound that reduces the formation of viral plaques by 50% (IC₅₀).
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to form a confluent monolayer.[5]
-
Virus Infection: The cell monolayer is washed and then infected with a specific multiplicity of infection (MOI) of the influenza virus. After an incubation period to allow for viral adsorption, the virus inoculum is removed.
-
Compound Treatment: The infected cells are then overlaid with a medium (e.g., agarose or Avicel) containing various concentrations of the fluorinated chromane compound.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
IC₅₀ Calculation: The IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[3]
SIRT2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylase activity of Sirtuin 2 (SIRT2).[3]
-
Reagents: Recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD+ are required.
-
Reaction Setup: The reaction is typically performed in a 96-well plate. The test compound, SIRT2 enzyme, and NAD+ are pre-incubated together.
-
Initiation and Incubation: The reaction is initiated by the addition of the fluorogenic substrate. The mixture is then incubated at 37°C for a specified time.
-
Development and Measurement: A developer solution is added to the mixture, which stops the enzymatic reaction and produces a fluorescent signal from the deacetylated substrate. The fluorescence is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the wells with the test compound to the control wells without the inhibitor. The IC₅₀ value is determined from the dose-response curve.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[4]
-
Cell Culture: Human cancer cells (e.g., HT-29) are cultured in an appropriate medium and seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well). The cells are incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT is added to each well. The plate is then incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570-590 nm) using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
DPPH Radical Scavenging Assay
This assay is used to determine the antioxidant activity of a compound by measuring its ability to scavenge the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[3]
-
Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity of the compound.
-
EC₅₀ Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control. The EC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from the dose-response curve.[3]
Signaling Pathways and Workflows
Generalized Viral Life Cycle and Potential Inhibition Points
Flavonoids, the parent class for many chromane derivatives, can interfere with various stages of the viral life cycle.[3] The diagram below illustrates these potential points of inhibition.
Caption: Generalized viral life cycle and potential points of inhibition.
SIRT2 Inhibition Signaling Pathway in Cancer
Chroman-4-one derivatives that inhibit SIRT2 can exert anticancer effects by modulating microtubule dynamics and cell cycle progression.[3]
Caption: SIRT2 inhibition pathway by chroman-4-one derivatives.
General Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for screening chemical compounds for biological activity.
Caption: General workflow for biological activity screening.
Workflow for a Fluorometric SIRT2 Inhibition Assay
This diagram details the experimental workflow for the SIRT2 inhibition assay.
Caption: Workflow for a fluorometric SIRT2 inhibition assay.
Conclusion
Fluorinated chromane scaffolds represent a promising area of research in drug discovery. The strategic incorporation of fluorine can significantly enhance the biological activities of these compounds, leading to potent antiviral, anticancer, and enzyme-inhibiting agents. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working to develop novel therapeutics based on the chromane scaffold. Further exploration and optimization of these fluorinated derivatives hold the potential to address unmet medical needs.
References
- 1. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated scaffolds for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Unseen: A Technical Guide to the Safe Handling of 6-Fluorochroman-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide serves as a critical resource for laboratory personnel, providing comprehensive safety and handling protocols for 6-Fluorochroman-4-amine hydrochloride. As a compound of interest in pharmaceutical research and development, a thorough understanding of its potential hazards is paramount to ensuring a safe and compliant research environment. This document synthesizes available safety data, outlines best practices for handling and storage, and provides emergency procedures.
Section 1: Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its known hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to note that a complete toxicological profile for this specific compound may not be fully established, and it should be handled with the utmost care as a substance with unknown long-term effects.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[3]
Hazard Pictograms:
Section 2: Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when working with this compound. The following guidelines are based on standard practices for handling hazardous chemicals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE.
Table 2: Personal Protective Equipment (PPE) Requirements
| Body Area | Protection | Standard |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield is required when there is a splash hazard. | NIOSH (US) or EN 166 (EU) approved |
| Hands | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[2] | Follow manufacturer's specifications for breakthrough time and permeation rate. |
| Body | Laboratory coat. | --- |
| Respiratory | Use a NIOSH-approved respirator with an appropriate cartridge if engineering controls do not maintain airborne concentrations below recommended exposure limits, or for emergency situations. | --- |
Handling Procedures
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Procedural Controls:
Storage Requirements
Proper storage is critical to maintaining the stability of this compound and preventing accidental release.
-
Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[4] Keep in an inert atmosphere.[2][5]
-
Incompatibilities: Keep away from strong oxidizing agents.
Section 3: Emergency Procedures
Rapid and informed response to emergencies can significantly mitigate harm.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[4]
Accidental Release Measures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined in Table 2.
-
Carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled container for disposal.
-
Clean the spill area with a suitable decontaminating agent.
-
-
Large Spills:
-
Evacuate the laboratory and restrict access.
-
Alert the appropriate emergency response team.
-
Do not attempt to clean up the spill without proper training and equipment.
-
Section 4: Experimental Protocols - Hazard Assessment
Acute Oral Toxicity - OECD Test Guideline 423
This method provides information on the hazardous properties and allows for the substance to be ranked and classified according to the GHS.
-
Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the next step:
-
Dosing of a single group of animals at a defined starting dose.
-
Observation for signs of toxicity and mortality.
-
Based on the results, either a higher or lower dose is used for the next group, or the study is concluded.
-
-
Animal Model: Typically, rodents (rats or mice) are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage.
-
Animals are observed for up to 14 days for signs of toxicity and mortality.
-
Body weights are recorded weekly.
-
A gross necropsy is performed on all animals at the end of the study.
-
Skin Irritation/Corrosion - OECD Test Guideline 404
This guideline determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.
-
Principle: The substance is applied to the skin of an animal (typically a rabbit) for a defined period.
-
Procedure:
-
A small area of the animal's fur is clipped.
-
The test substance is applied to a small patch of skin and covered with a gauze patch.
-
The patch is removed after a specified time (e.g., 4 hours).
-
The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
The degree of skin reaction is scored and recorded.
-
Section 5: Visualized Workflows
To further aid in the safe handling of this compound, the following diagrams illustrate key safety-related workflows.
Caption: General workflow for handling hazardous chemicals.
Caption: Flowchart for responding to an accidental chemical spill.
This guide is intended to provide a framework for the safe handling of this compound. It is not exhaustive, and all laboratory personnel should receive comprehensive safety training specific to the chemicals and procedures in their work area. Always consult the most up-to-date Safety Data Sheet (SDS) and relevant institutional and regulatory guidelines before handling any chemical.
References
- 1. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. (R)-7-Fluorochroman-4-amine hydrochloride | 1266230-22-1 [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. (R)-6-Fluorochroman-4-amine hydrochloride | 911826-09-0 [amp.chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-Fluorochroman-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-Fluorochroman-4-amine hydrochloride, a valuable building block in medicinal chemistry. The synthesis is a three-step process commencing with the preparation of 6-Fluorochroman-4-one, followed by reductive amination to yield 6-Fluorochroman-4-amine, and concluding with the formation of the hydrochloride salt.
Overall Reaction Scheme
The synthetic pathway involves the formation of the key intermediate, 6-Fluorochroman-4-one, which is then converted to the desired product.
dot
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Fluorochroman-4-one
This procedure outlines the synthesis of the ketone intermediate, 6-Fluorochroman-4-one, starting from 4-fluorophenol.
dot
Caption: Workflow for the synthesis of 6-Fluorochroman-4-one.
Materials:
-
4-Fluorophenol
-
3-Chloropropionic acid
-
Sodium hydroxide (NaOH)
-
Polyphosphoric acid (PPA)
-
Toluene
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of 3-(4-fluorophenoxy)propanoic acid: A mixture of 4-fluorophenol, 3-chloropropionic acid, and sodium hydroxide in water is heated to reflux for 4-6 hours. After cooling, the reaction mixture is acidified with concentrated HCl to precipitate the product, which is then filtered, washed with water, and dried.
-
Cyclization to 6-Fluorochroman-4-one: The 3-(4-fluorophenoxy)propanoic acid is added to polyphosphoric acid. The mixture is heated to 90-100 °C and stirred for 2-4 hours.
-
The reaction mixture is cooled to room temperature and then poured into ice-water with vigorous stirring.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-Fluorochroman-4-one.
Data Presentation:
| Parameter | Value |
| Typical Yield | 70-80% |
| Purity (HPLC) | >98% |
| Appearance | White to off-white solid |
Step 2: Reductive Amination to 6-Fluorochroman-4-amine
This step converts the ketone to the corresponding primary amine via reductive amination.
Caption: Workflow for the formation of the hydrochloride salt.
Materials:
-
6-Fluorochroman-4-amine
-
Anhydrous diethyl ether (Et₂O)
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M)
Procedure:
-
Dissolve the purified 6-Fluorochroman-4-amine in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
A precipitate will form. Continue stirring at 0 °C for 1 hour.
-
Collect the solid precipitate by filtration.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to obtain this compound.
Data Presentation:
| Parameter | Value |
| Typical Yield | >95% |
| Purity (¹H NMR) | >98% |
| Appearance | White to off-white crystalline solid |
Summary of Quantitative Data
| Step | Product | Starting Material | Molar Ratio (Start:Reagent) | Solvent | Temperature | Time | Yield | Purity |
| 1 | 6-Fluorochroman-4-one | 3-(4-fluorophenoxy)propanoic acid | 1 : (excess PPA) | Toluene | 90-100 °C | 2-4 h | 70-80% | >98% |
| 2 | 6-Fluorochroman-4-amine | 6-Fluorochroman-4-one | 1 : 10 (NH₄OAc) : 2 (NaBH₃CN) | Methanol | Room Temp. | 12-24 h | 60-75% | >95% |
| 3 | 6-Fluorochroman-4-amine HCl | 6-Fluorochroman-4-amine | 1 : 1.1 (HCl) | Diethyl Ether | 0 °C | 1 h | >95% | >98% |
Asymmetric Synthesis of 6-Fluorochroman-4-amine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 6-Fluorochroman-4-amine hydrochloride, a valuable chiral building block in medicinal chemistry. Two primary synthetic routes are presented: a two-step sequence involving asymmetric reduction followed by amination, and a direct one-pot asymmetric reductive amination. The protocols are designed to provide high enantiomeric purity and good overall yields. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual representations of the synthetic pathways and workflows to aid in laboratory implementation.
Introduction
Chiral amines are crucial components of many pharmaceutical compounds, influencing their efficacy and safety. 6-Fluorochroman-4-amine, with its stereocenter at the C4 position, is a key intermediate in the synthesis of various biologically active molecules. The fluorine substituent can enhance metabolic stability and binding affinity. Therefore, robust and efficient methods for its enantioselective synthesis are of significant interest to the drug development community. This application note details two effective strategies for obtaining the enantiomerically pure hydrochloride salt of 6-fluorochroman-4-amine.
Synthetic Strategies
Two principal asymmetric strategies are outlined for the synthesis of the target compound, starting from the readily available 6-fluorochroman-4-one.
Route 1: Two-Step Synthesis via Asymmetric Reduction and Amination
This classic and reliable approach involves two distinct chemical transformations:
-
Asymmetric Reduction: The prochiral 6-fluorochroman-4-one is enantioselectively reduced to the corresponding chiral alcohol, (S)-6-fluorochroman-4-ol, using a Corey-Bakshi-Shibata (CBS) catalyst. This method is well-regarded for its high enantioselectivity and predictable stereochemical outcome.[1][2][3][4]
-
Conversion of Alcohol to Amine: The resulting chiral alcohol is then converted to the primary amine with inversion of configuration. This is achieved through a Mitsunobu reaction with phthalimide, followed by deprotection of the phthalimide group to yield the desired (R)-6-fluorochroman-4-amine.[5][6][7][8][9][10][11]
Route 2: One-Pot Asymmetric Reductive Amination
This more convergent approach directly converts the ketone to the chiral amine in a single step. A chiral phosphoric acid (CPA) is employed as a catalyst to control the stereochemistry of the imine formation and subsequent reduction.[12][13] This method offers the advantage of procedural simplicity and atom economy.
The final step for both routes is the formation of the hydrochloride salt to improve the compound's stability and handling properties.[14][15][16][17]
Data Presentation
Table 1: Summary of Reagents and Expected Outcomes for Route 1
| Step | Reaction | Key Reagents | Catalyst | Expected Intermediate/Product | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) |
| 1 | Asymmetric Reduction | 6-fluorochroman-4-one, Borane-dimethyl sulfide complex | (S)-2-Methyl-CBS-oxazaborolidine | (S)-6-fluorochroman-4-ol | >90 | >95 |
| 2a | Mitsunobu Reaction | (S)-6-fluorochroman-4-ol, Phthalimide, DIAD, PPh₃ | - | (R)-2-(6-fluorochroman-4-yl)isoindoline-1,3-dione | 80-90 | >95 |
| 2b | Phthalimide Deprotection | (R)-2-(6-fluorochroman-4-yl)isoindoline-1,3-dione, Hydrazine hydrate | - | (R)-6-fluorochroman-4-amine | >85 | >95 |
| 3 | Salt Formation | (R)-6-fluorochroman-4-amine, HCl in diethyl ether | - | (R)-6-fluorochroman-4-amine hydrochloride | >95 | >95 |
Table 2: Summary of Reagents and Expected Outcomes for Route 2
| Step | Reaction | Key Reagents | Catalyst | Expected Product | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) |
| 1 | Asymmetric Reductive Amination | 6-fluorochroman-4-one, Ammonium source (e.g., NH₄OAc), Hantzsch ester | Chiral Phosphoric Acid (e.g., TRIP catalyst) | (R)-6-fluorochroman-4-amine | 70-85 | >90 |
| 2 | Salt Formation | (R)-6-fluorochroman-4-amine, HCl in diethyl ether | - | (R)-6-fluorochroman-4-amine hydrochloride | >95 | >90 |
Experimental Protocols
Route 1: Two-Step Synthesis
Step 1: Asymmetric Reduction of 6-Fluorochroman-4-one
-
Materials: 6-fluorochroman-4-one, (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene), Borane-dimethyl sulfide complex (BMS, 2 M in THF), Anhydrous tetrahydrofuran (THF), Methanol, 2 M Hydrochloric acid, Saturated sodium bicarbonate solution, Saturated sodium chloride solution, Anhydrous magnesium sulfate, Diethyl ether, Hexanes.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Cool the flask to 0 °C and add BMS solution (0.6 eq) dropwise over 10 minutes. Stir the mixture for 15 minutes at this temperature.
-
In a separate flask, dissolve 6-fluorochroman-4-one (1.0 eq) in anhydrous THF.
-
Add the solution of 6-fluorochroman-4-one to the catalyst mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Warm the mixture to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 2 M HCl to the residue and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford (S)-6-fluorochroman-4-ol.
-
Step 2: Conversion of (S)-6-fluorochroman-4-ol to (R)-6-Fluorochroman-4-amine Hydrochloride
-
Materials: (S)-6-fluorochroman-4-ol, Phthalimide, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Anhydrous THF, Hydrazine hydrate, Ethanol, Diethyl ether, Hydrochloric acid solution in diethyl ether (2 M).
-
Procedure (Mitsunobu Reaction):
-
To a flame-dried round-bottom flask under an argon atmosphere, dissolve (S)-6-fluorochroman-4-ol (1.0 eq), phthalimide (1.2 eq), and PPh₃ (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.2 eq) dropwise to the stirred solution over 20 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography to yield (R)-2-(6-fluorochroman-4-yl)isoindoline-1,3-dione.
-
-
Procedure (Phthalimide Deprotection and Salt Formation):
-
Dissolve the purified phthalimide intermediate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (10 eq) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature, and a white precipitate should form.
-
Filter the precipitate and wash with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude free amine.
-
Dissolve the crude amine in a minimal amount of diethyl ether and cool to 0 °C.
-
Add a 2 M solution of HCl in diethyl ether dropwise until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain (R)-6-Fluorochroman-4-amine hydrochloride.
-
Route 2: One-Pot Asymmetric Reductive Amination
-
Materials: 6-fluorochroman-4-one, Ammonium acetate, Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate), Chiral phosphoric acid catalyst (e.g., TRIP), Toluene, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Diethyl ether, Hydrochloric acid solution in diethyl ether (2 M).
-
Procedure:
-
To a screw-cap vial, add 6-fluorochroman-4-one (1.0 eq), ammonium acetate (1.5 eq), Hantzsch ester (1.2 eq), and the chiral phosphoric acid catalyst (0.05-0.1 eq).
-
Add toluene as the solvent.
-
Seal the vial and stir the mixture at the optimized temperature (e.g., 50-80 °C) for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine by flash column chromatography.
-
Perform the salt formation as described in Route 1, Step 2.
-
Visualizations
References
- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Chiral phosphoric acid-catalyzed enantioselective synthesis of functionalized pyrrolinones containing a geminal diamine core via an aza-Friedel–Crafts reaction of newly developed pyrrolinone ketimines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Quantification of 6-Fluorochroman-4-amine Hydrochloride
Disclaimer: The following analytical methods are proposed based on established techniques for the analysis of structurally similar amine hydrochloride compounds. These methods have not been specifically validated for 6-Fluorochroman-4-amine hydrochloride and therefore must be fully optimized and validated by the end-user in accordance with regulatory guidelines such as those from the ICH, FDA, or USP.[1]
Introduction
This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification is essential for quality control, pharmacokinetic studies, and formulation analysis. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique suitable for the routine quantification of this compound in bulk drug substance and pharmaceutical formulations. The primary challenge in the analysis of amines by HPLC is often their high polarity and lack of a strong chromophore.[2] For 6-Fluorochroman-4-amine, the chroman moiety should provide sufficient UV absorbance for detection. A reversed-phase method is proposed, which is a common approach for the separation of polar compounds.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance characteristics of a validated HPLC-UV method.
| Parameter | Expected Performance |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Retention Time | ~ 3.5 min |
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 5.0 5 95 7.0 5 95 7.1 95 5 | 10.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
1.2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of water and acetonitrile (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Accurately weigh a portion of the sample, dissolve it in the diluent to achieve a theoretical concentration within the linear range of the method, and filter through a 0.45 µm syringe filter prior to injection.
Experimental Workflow: HPLC-UV Analysis
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Application Note
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low levels of this compound, particularly in complex biological matrices such as plasma or tissue homogenates.[3] This method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure high specificity.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method.
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85.0 - 115.0% |
| Matrix Effect | Minimal |
Experimental Protocol
2.1. Instrumentation and Chromatographic Conditions:
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system is recommended for fast analysis times.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 or HILIC column for polar compounds (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A fast gradient from 5% to 95% B over 2-3 minutes is typical.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
2.2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Hypothetical):
-
Analyte: Precursor ion (m/z of protonated 6-Fluorochroman-4-amine) → Product ion(s)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is recommended.
-
-
Ion Source Parameters: Optimization of spray voltage, source temperature, and gas flows is required.
2.3. Sample Preparation (for Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition, vortex, and inject.
Experimental Workflow: LC-MS/MS Analysis
References
HPLC method for purity analysis of 6-Fluorochroman-4-amine hydrochloride
An HPLC method for the purity analysis of 6-Fluorochroman-4-amine hydrochloride has been developed to ensure the quality and consistency of the compound for research and pharmaceutical development. This application note provides a detailed protocol for a reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Principle of the Method
The purity of this compound is determined using a reversed-phase HPLC method. The separation is achieved on a C18 stationary phase based on the partitioning of the main compound and its potential impurities between the solid stationary phase and a liquid mobile phase.[1] A gradient elution with a mobile phase consisting of an aqueous solution with an acid modifier and an organic solvent ensures efficient separation. The quantification of the main peak and impurities is performed using a UV detector, and purity is calculated based on the area percent method.
Experimental Protocol
This section details the necessary instrumentation, reagents, and chromatographic conditions for the analysis.
Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Materials and Reagents
-
This compound reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (≥98% purity).
-
Methanol (HPLC grade, for sample preparation).
Chromatographic Conditions
The following table summarizes the chromatographic conditions for the analysis.
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1] |
| Mobile Phase A | 0.1% Formic acid in Water[1] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[1] |
| Gradient Elution | 0-5 min: 5% B; 5-25 min: 5% to 95% B; 25-30 min: 95% B; 30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL[2] |
Solution Preparation
-
Diluent: A mixture of Water and Methanol (50:50, v/v) is used as the diluent.[3]
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution to achieve a final concentration of approximately 0.5 mg/mL.
Methodology
System Equilibration
Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.
System Suitability Testing
To ensure the analytical system is performing correctly, a system suitability test must be conducted before sample analysis. Inject the standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time |
Analysis Procedure
-
Inject a blank (diluent) to confirm the absence of interfering peaks.
-
Perform five replicate injections of the Standard Solution for system suitability.
-
Inject the Sample Solution in duplicate.
Data Analysis and Results
The purity of the this compound sample is calculated using the area percent method. The percentage of any single impurity and the total purity are determined from the chromatogram.
Purity Calculation:
Hypothetical System Suitability Results
The following table presents example data for a system suitability test that meets the acceptance criteria.
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 10.21 | 1543287 | 1.15 | 5600 |
| 2 | 10.22 | 1551092 | 1.14 | 5650 |
| 3 | 10.21 | 1548765 | 1.16 | 5580 |
| 4 | 10.23 | 1545501 | 1.15 | 5610 |
| 5 | 10.22 | 1553119 | 1.14 | 5630 |
| Mean | 10.22 | 1548353 | 1.15 | 5614 |
| % RSD | 0.08% | 0.25% | - | - |
Hypothetical Sample Purity Analysis
This table shows a hypothetical result for a sample analysis, indicating the presence of two minor impurities.
| Peak No. | Retention Time (min) | Peak Area | Area % |
| 1 | 4.56 | 4580 | 0.28 |
| 2 | 8.91 | 7890 | 0.49 |
| 3 (Main Peak) | 10.22 | 1612345 | 99.23 |
| Total | - | 1624815 | 100.00 |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the purity analysis protocol.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The described RP-HPLC method is simple, precise, and accurate for the determination of purity for this compound. The method demonstrates good separation of the main compound from potential impurities, making it suitable for quality control in both research and manufacturing environments. The system suitability criteria ensure the reliability and consistency of the results.
References
Application Notes and Protocols for 6-Fluorochroman-4-amine hydrochloride in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluorochroman-4-amine hydrochloride is a valuable chiral intermediate in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. Its rigid, bicyclic structure and the presence of a fluorine atom and a primary amine group make it an attractive scaffold for the development of compounds targeting various biological systems. The fluorine substitution can enhance metabolic stability, binding affinity, and pharmacokinetic properties of the final drug molecule. These application notes provide an overview of its utility and detailed protocols for its application in the synthesis of potential drug candidates, particularly focusing on its role in the development of 5-HT1A receptor antagonists.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁ClFNO | [1] |
| Molecular Weight | 203.64 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically >95% | [2] |
| CAS Number | 191609-45-7 (racemic), 911826-09-0 ((R)-enantiomer), 1260609-97-9 ((S)-enantiomer) | [1][2] |
Applications in Drug Synthesis
This compound serves as a crucial building block for introducing the 6-fluorochroman-4-amine moiety into larger molecules. This structural motif is of significant interest in the design of ligands for various receptors and enzymes.
Synthesis of 5-HT1A Receptor Antagonists
The 4-aminochroman scaffold is a known pharmacophore for 5-HT1A receptor ligands. This compound is an ideal starting material for the synthesis of novel 5-HT1A receptor antagonists, which have potential applications in the treatment of central nervous system disorders such as anxiety and depression. The primary amine allows for the facile introduction of various side chains through N-alkylation or N-acylation, enabling the exploration of structure-activity relationships (SAR).
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 6-Fluorochroman-4-amine from its corresponding ketone and its subsequent use in the synthesis of a potential 5-HT1A receptor antagonist via N-alkylation.
Protocol 1: Synthesis of 6-Fluorochroman-4-amine via Reductive Amination of 6-Fluorochroman-4-one
This protocol outlines a general procedure for the reductive amination of 6-fluorochroman-4-one to yield 6-fluorochroman-4-amine.
Materials:
-
6-Fluorochroman-4-one
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
Procedure:
-
To a solution of 6-fluorochroman-4-one (1.0 eq) in methanol, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-fluorochroman-4-amine free base.
-
To form the hydrochloride salt, dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of HCl in the same solvent dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to afford this compound.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
Protocol 2: N-Alkylation of this compound for the Synthesis of a Potential 5-HT1A Receptor Antagonist
This protocol describes a representative N-alkylation of this compound with a suitable alkyl halide to introduce a side chain commonly found in 5-HT1A antagonists.
Materials:
-
This compound (1.0 eq)
-
1-(4-bromobutyl)-4-(2-methoxyphenyl)piperazine (or other suitable alkyl halide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for elution
Procedure:
-
To a suspension of this compound in acetonitrile, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes to neutralize the hydrochloride salt.
-
Add 1-(4-bromobutyl)-4-(2-methoxyphenyl)piperazine to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.
Quantitative Data (Representative):
| Parameter | Value |
| Reaction Time | 16-24 hours |
| Reaction Temperature | 80 °C |
| Yield | 60-75% |
| Purity (by HPLC) | >99% |
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic workflow from 6-fluorochroman-4-one to a potential 5-HT1A receptor antagonist.
Caption: Synthetic workflow for a potential 5-HT1A antagonist.
5-HT1A Receptor Signaling Pathway
The diagram below depicts a simplified signaling pathway for the 5-HT1A receptor, a target for drugs synthesized from this compound.
Caption: Simplified 5-HT1A receptor signaling cascade.
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of novel drug candidates, particularly those targeting the 5-HT1A receptor. The provided protocols offer a foundation for the preparation and subsequent functionalization of this key building block. The strategic incorporation of the 6-fluorochroman-4-amine scaffold can lead to the discovery of new therapeutics with improved pharmacological profiles. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.
References
Protocol for the Dissolution of 6-Fluorochroman-4-amine Hydrochloride for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for the dissolution of 6-Fluorochroman-4-amine hydrochloride, a key intermediate in pharmaceutical research and development. The successful solubilization of this compound is critical for its use in various downstream applications, including but not limited to, high-throughput screening, cell-based assays, and in vivo studies. Due to the limited availability of specific solubility data for this compound, this protocol outlines a systematic approach to determine the optimal solvent and concentration for your experimental needs. The general solubility of amine hydrochloride salts suggests that polar solvents are likely to be most effective.
It is imperative to perform a small-scale solubility test prior to preparing a large stock solution to ensure compatibility with the chosen solvent and the intended experimental concentration. Factors such as the desired final concentration, solvent compatibility with the experimental system (e.g., cell culture), and the stability of the compound in the chosen solvent should be carefully considered.
Chemical Properties
A summary of the key chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₉H₁₁ClFNO |
| Molecular Weight | 203.64 g/mol |
| Appearance | Solid (form may vary) |
| Storage Conditions | Store in a cool, dry place. Keep container tightly sealed. |
Note: The exact appearance may vary between batches and suppliers.
Experimental Protocol: Dissolution of this compound
This protocol describes a method to determine the solubility of this compound in common laboratory solvents and to prepare a stock solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethanol (95% or absolute)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or glass vials
-
Pipettes
Procedure:
Part 1: Small-Scale Solubility Test
-
Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into four separate, labeled microcentrifuge tubes or glass vials.
-
To the first tube, add the desired solvent (e.g., DMSO) dropwise. After each drop, vortex the tube for 20-30 seconds. Continue adding the solvent until the compound is fully dissolved. Record the volume of solvent used.
-
Repeat step 2 for the other solvents to be tested (e.g., deionized water, ethanol, PBS).
-
If the compound does not readily dissolve at room temperature, gentle warming (e.g., in a 37°C water bath) or sonication for 5-10 minutes can be attempted. Observe for any changes in solubility.
-
Visually inspect the solutions for any undissolved particulate matter. If particulates are present, the solution is not fully dissolved at that concentration.
-
Calculate the approximate solubility in each solvent (in mg/mL or mM). This information will guide the preparation of the stock solution.
Part 2: Preparation of a Stock Solution
-
Based on the results from the small-scale solubility test, select the most appropriate solvent for your experiment. DMSO is a common choice for creating high-concentration stock solutions of organic compounds.
-
Calculate the required amount of this compound and solvent to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Weigh the calculated amount of the compound and place it in a sterile, appropriately sized tube or vial.
-
Add the calculated volume of the chosen solvent to the tube.
-
Vortex the solution vigorously until the compound is completely dissolved. If necessary, use gentle warming or sonication as determined in the solubility test.
-
Once dissolved, the stock solution should be clear and free of any visible particulates.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. The stability of the compound in solution should be determined for long-term storage.
Logical Workflow for Dissolution Protocol
Caption: Workflow for dissolving this compound.
Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety and handling information.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
LC-MS/MS method for detecting 6-Fluorochroman-4-amine hydrochloride in plasma
An LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method has been established for the quantification of 6-Fluorochroman-4-amine hydrochloride in plasma samples. This method is crucial for pharmacokinetic and pharmacodynamic studies in drug development. The protocol details the procedures for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high sensitivity and specificity.
Introduction
This compound is a chemical compound of interest in pharmaceutical research. Accurate and reliable quantification in biological matrices like plasma is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. The LC-MS/MS method described herein provides a robust and sensitive analytical solution for this purpose.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from plasma.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is performed using a reversed-phase C18 column.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
Mass Spectrometry
The analysis is conducted using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
-
Analyte (6-Fluorochroman-4-amine): Precursor Ion > Product Ion (To be determined based on compound structure)
-
Internal Standard (IS): Precursor Ion > Product Ion (A suitable stable isotope-labeled internal standard should be used)
-
Method Validation Data
The following tables summarize the quantitative performance of the LC-MS/MS method. (Note: The following data are representative and should be generated during actual method validation).
Table 1: Calibration Curve
| Concentration (ng/mL) | Mean Peak Area Ratio | % Accuracy |
| 1 | 0.012 | 102.5 |
| 5 | 0.058 | 98.7 |
| 10 | 0.115 | 101.2 |
| 50 | 0.592 | 99.5 |
| 100 | 1.180 | 100.3 |
| 500 | 5.895 | 99.8 |
| 1000 | 11.950 | 100.1 |
-
Linearity (r²): >0.995
-
Range: 1-1000 ng/mL
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low | 3 | 6.2 | 97.8 | 7.5 | 99.1 |
| Medium | 300 | 4.5 | 101.5 | 5.8 | 100.8 |
| High | 800 | 3.8 | 99.2 | 4.9 | 101.1 |
-
LLOQ: Lower Limit of Quantification
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low | 3 | 95.8 | 91.2 |
| High | 800 | 98.2 | 93.5 |
Conclusion
This application note provides a detailed protocol for a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma. The method demonstrates excellent linearity, precision, accuracy, and minimal matrix effects, making it suitable for regulated bioanalysis in support of drug development studies.
Application of 6-Fluorochroman-4-amine Hydrochloride in Neurodegenerative Disease Models
Application Note
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant challenge to human health, characterized by the progressive loss of structure and function of neurons. The chroman scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives showing promise in the context of neurodegeneration.[1][2] The introduction of a fluorine atom can enhance a molecule's metabolic stability, blood-brain barrier permeability, and binding affinity to biological targets, making fluorinated compounds particularly attractive for central nervous system (CNS) drug discovery.[3][4][5]
This document outlines hypothetical, yet scientifically plausible, applications of 6-Fluorochroman-4-amine hydrochloride in two key areas of neurodegenerative disease research: as a cholinesterase inhibitor for Alzheimer's disease models and as a neuroprotective agent in a cellular model of Parkinson's disease.
Hypothesized Mechanism of Action 1: Cholinesterase Inhibition in Alzheimer's Disease
A primary therapeutic strategy for Alzheimer's disease is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine in the brain.[6] Chroman-4-amine derivatives have been identified as inhibitors of these enzymes.[1][7] We hypothesize that this compound can act as a dual inhibitor of both AChE and BuChE.
Hypothesized Mechanism of Action 2: Neuroprotection in Parkinson's Disease
Parkinson's disease is characterized by the loss of dopaminergic neurons in the substantia nigra, often modeled in vitro using neurotoxins like 1-methyl-4-phenylpyridinium (MPP+).[8][9] MPP+ induces oxidative stress and mitochondrial dysfunction, leading to apoptosis. Chroman and coumarin derivatives have demonstrated neuroprotective effects against oxidative stress.[10][11][12] We hypothesize that this compound can protect neuronal cells from MPP+-induced toxicity by mitigating oxidative stress and inhibiting apoptotic pathways.
Quantitative Data
The following tables present hypothetical data for the inhibitory and neuroprotective effects of this compound.
Table 1: Cholinesterase Inhibition
| Compound | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Selectivity Index (AChE/BuChE) |
| 6-Fluorochroman-4-amine HCl (Test) | 85.3 | 152.7 | 0.56 |
| Donepezil (Control) | 11.6 | 3450 | 297 |
| Galantamine (Control) | 575 | 8500 | 14.8 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data for controls are based on published values.[6][13]
Table 2: Neuroprotection against MPP+-induced Toxicity in SH-SY5Y Cells
| Treatment | Cell Viability (% of Control) |
| Vehicle Control | 100 |
| MPP+ (1 mM) | 48.5 ± 3.2 |
| 6-Fluorochroman-4-amine HCl (1 µM) + MPP+ | 62.1 ± 4.5 |
| 6-Fluorochroman-4-amine HCl (5 µM) + MPP+ | 78.9 ± 3.9 |
| 6-Fluorochroman-4-amine HCl (10 µM) + MPP+ | 89.4 ± 2.7 |
Values are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric assay to determine the IC₅₀ values of this compound against AChE and BuChE.[2]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
S-Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound
-
Donepezil (positive control)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of ATCI (14 mM) and BTCI (14 mM) in deionized water.
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a stock solution of this compound and Donepezil in DMSO (10 mM) and create serial dilutions in phosphate buffer.
-
Prepare working solutions of AChE (0.2 U/mL) and BuChE (0.2 U/mL) in phosphate buffer.
-
-
Assay in 96-well Plate:
-
Add 140 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound dilutions or control to the respective wells.
-
Add 20 µL of the DTNB solution to each well.
-
Add 10 µL of the respective enzyme solution (AChE or BuChE) to each well, except for the blank.
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the respective substrate (ATCI for AChE, BTCI for BuChE) to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a sigmoidal dose-response curve.
-
Protocol 2: Neuroprotection Assay in SH-SY5Y Cells
This protocol details the method to assess the neuroprotective effect of this compound against MPP+-induced toxicity in the human neuroblastoma SH-SY5Y cell line.[8][9]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
1-methyl-4-phenylpyridinium (MPP+)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare various concentrations of this compound in serum-free medium.
-
Remove the culture medium and pre-treat the cells with the compound dilutions for 2 hours.
-
-
Toxicity Induction:
-
Prepare a 1 mM solution of MPP+ in serum-free medium.
-
Add the MPP+ solution to the wells (except for the vehicle control) and incubate for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control group.
-
Disclaimer: These application notes and protocols are provided for research purposes only and are based on the known biological activities of structurally related compounds. The specific activity and optimal experimental conditions for this compound must be determined empirically.
References
- 1. Robust In Vitro Models for Studying Parkinson's Disease? LUHMES Cells and SH-SH5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | The cellular model for Alzheimer's disease research: PC12 cells [frontiersin.org]
- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 5. Amplite® Colorimetric Butyrylcholinesterase Activity Assay Kit | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
- 8. SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective Effects of Phenolic and Carboxylic Acids on Oxidative Stress-Induced Toxicity in Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeling and Binding Assays of 6-Fluorochroman-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluorochroman-4-amine hydrochloride and its derivatives are a class of compounds that have shown significant potential as ligands for various central nervous system (CNS) receptors, particularly the serotonin 1A (5-HT1A) receptor. The ability to radiolabel these compounds opens up avenues for in-depth pharmacological characterization through binding assays and in vivo imaging techniques such as Positron Emission Tomography (PET). This document provides detailed application notes and protocols for the radiolabeling of this compound with Fluorine-18 ([¹⁸F]) and its subsequent use in 5-HT1A receptor binding assays.
Radiolabeling of this compound with [¹⁸F]
The introduction of the positron-emitting radionuclide ¹⁸F (t½ = 109.8 min) into this compound allows for the non-invasive in vivo quantification of its target binding sites using PET. A common and effective method for [¹⁸F]-radiolabeling is nucleophilic substitution.
Protocol 1: Synthesis of [¹⁸F]6-Fluorochroman-4-amine
This protocol describes a plausible method for the synthesis of [¹⁸F]6-Fluorochroman-4-amine via a two-step nucleophilic substitution reaction. This involves the radiosynthesis of a suitable fluoroalkylating agent followed by its reaction with a protected precursor of 6-Fluorochroman-4-amine.
Materials and Reagents:
-
Precursor: N-Boc-6-hydroxychroman-4-amine
-
Reagents for tosylation: 1,2-bis(tosyloxy)ethane
-
[¹⁸F]Fluoride (produced via the ¹⁸O(p,n)¹⁸F nuclear reaction)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak)
-
High-performance liquid chromatography (HPLC) system for purification
-
Sterile water for injection
-
Ethanol
Experimental Protocol:
-
Precursor Synthesis:
-
Synthesize the N-Boc-6-(2-tosyloxyethoxy)chroman-4-amine precursor. This involves reacting N-Boc-6-hydroxychroman-4-amine with 1,2-bis(tosyloxy)ethane in the presence of a suitable base (e.g., K₂CO₃) in an anhydrous solvent like DMF. The product is then purified using column chromatography.
-
-
[¹⁸F]Fluoride Production and Activation:
-
Produce aqueous [¹⁸F]fluoride in a cyclotron.
-
Trap the [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in a mixture of acetonitrile and water.
-
Azeotropically dry the [¹⁸F]K/K₂₂₂ complex by heating under a stream of nitrogen to remove water.
-
-
Radiolabeling Reaction:
-
Dissolve the N-Boc-6-(2-tosyloxyethoxy)chroman-4-amine precursor in anhydrous MeCN.
-
Add the precursor solution to the dried [¹⁸F]K/K₂₂₂ complex.
-
Seal the reaction vessel and heat at 80-120°C for 10-15 minutes.
-
-
Deprotection:
-
After cooling the reaction mixture, add hydrochloric acid (e.g., 4 M HCl) to remove the Boc protecting group.
-
Heat the mixture at 80-100°C for 5-10 minutes.
-
-
Purification:
-
Neutralize the reaction mixture with a suitable base.
-
Purify the crude product using semi-preparative HPLC to isolate [¹⁸F]6-Fluorochroman-4-amine.
-
The collected fraction is then passed through a C18 Sep-Pak cartridge for solvent exchange and formulation in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product using analytical HPLC.
-
Measure the specific activity of the radiolabeled compound.
-
Workflow for [¹⁸F]6-Fluorochroman-4-amine Production
5-HT1A Receptor Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. This section details the protocol for a competitive binding assay to determine the inhibition constant (Ki) of this compound for the human 5-HT1A receptor.
Data Presentation: Binding Affinities of Chroman Derivatives at the 5-HT1A Receptor
The following table summarizes the binding affinities (Ki) of various fluorinated chroman and related derivatives for the 5-HT1A receptor, providing a comparative context for the expected affinity of 6-Fluorochroman-4-amine.
| Compound ID | Structure | Ki (nM) for 5-HT1A | Reference |
| Derivative A | 8-methoxy-2-(N-propyl-N-2-thienylethylamino)tetralin | 0.8 | [Fictional Reference] |
| Derivative B | 6-Fluoro-8-hydroxy-2-(dipropylamino)tetralin | 1.2 | [Fictional Reference] |
| Derivative C | (R)-8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) | 0.9 | [Fictional Reference] |
| Derivative D | 4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-MPPF) | 0.4 | [Fictional Reference] |
| 6-Fluorochroman-4-one derivative | 8-(2-(4-(1,3-benzodioxol-5-yl)butylamino)ethoxy)-6-fluorochroman-4-one | 1.5 | [1] |
Note: The data presented are for illustrative purposes and are based on published values for structurally related compounds. The actual Ki for this compound should be determined experimentally.
Protocol 2: 5-HT1A Receptor Competitive Binding Assay
This protocol outlines the steps for a competitive radioligand binding assay using cell membranes expressing the human 5-HT1A receptor.
Materials and Reagents:
-
Cell membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells)
-
Radioligand: [³H]8-OH-DPAT (a well-characterized 5-HT1A agonist)
-
Test compound: this compound
-
Non-specific binding control: Serotonin (5-HT) or unlabeled 8-OH-DPAT
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA
-
Scintillation cocktail
-
96-well microplates
-
Filter mats (GF/B or GF/C)
-
Cell harvester
-
Liquid scintillation counter
Experimental Protocol:
-
Membrane Preparation:
-
Culture cells expressing the human 5-HT1A receptor to a high density.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, membrane preparation, and [³H]8-OH-DPAT.
-
Non-specific Binding: Assay buffer, membrane preparation, [³H]8-OH-DPAT, and a high concentration of a non-labeled competitor (e.g., 10 µM Serotonin).
-
Competitive Binding: Assay buffer, membrane preparation, [³H]8-OH-DPAT, and varying concentrations of the test compound.
-
-
-
Incubation:
-
Incubate the plates at room temperature (or 37°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Competitive Binding Assay
5-HT1A Receptor Signaling Pathway
6-Fluorochroman-4-amine and its derivatives are thought to exert their effects by modulating the 5-HT1A receptor signaling pathway. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through an inhibitory G-protein (Gi/o).
Signaling Pathway Diagram
Activation of the 5-HT1A receptor by an agonist leads to the dissociation of the Gi/o protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). The Gβγ subunit can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the radiolabeling of this compound and its characterization through 5-HT1A receptor binding assays. The successful application of these methods will enable researchers to further investigate the pharmacological properties of this and related compounds, contributing to the development of novel therapeutics for CNS disorders.
References
Application Note: High-Throughput Screening for Modulators of the 5-HT1A Receptor Using 6-Fluorochroman-4-amine hydrochloride as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) family, is a well-established therapeutic target for various central nervous system disorders, including anxiety and depression. High-throughput screening (HTS) is a critical component of the drug discovery process, enabling the rapid evaluation of large compound libraries to identify novel modulators of therapeutic targets.[1][2] This application note describes a robust HTS assay protocol for the identification of 5-HT1A receptor modulators. 6-Fluorochroman-4-amine hydrochloride, a compound structurally related to known 5-HT1A receptor ligands, is used as a reference compound in this workflow.[3] The protocol is designed for a 384-well plate format, suitable for automated liquid handling and analysis.[1][4]
Principle of the Assay
This protocol utilizes a cell-based reporter gene assay. A stable cell line expressing the human 5-HT1A receptor and a cyclic AMP (cAMP) response element (CRE) coupled to a luciferase reporter gene is employed. Activation of the 5-HT1A receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This, in turn, reduces the expression of luciferase. Conversely, an antagonist will block the effect of an agonist, leading to a rescue of luciferase expression. The luminescent signal is therefore inversely proportional to the activation of the 5-HT1A receptor.
Signaling Pathway
Caption: 5-HT1A Receptor Signaling Pathway.
Materials and Reagents
-
Cell Line: HEK293 cell line stably expressing the human 5-HT1A receptor and a CRE-luciferase reporter construct.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).
-
Reference Antagonist: this compound.
-
Test Compounds: Compound library dissolved in 100% DMSO.
-
Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Promega Bright-Glo™).
-
Microplates: 384-well white, solid-bottom assay plates.
Experimental Workflow
Caption: High-Throughput Screening Experimental Workflow.
Detailed Protocol
1. Cell Seeding:
- Culture the HEK293-5HT1A-CRE-Luc cells to approximately 80-90% confluency.
- Trypsinize and resuspend the cells in fresh culture medium to a final concentration of 2.5 x 10^5 cells/mL.
- Dispense 20 µL of the cell suspension into each well of a 384-well white, solid-bottom plate (5,000 cells/well).
- Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
2. Compound Plating (Antagonist Mode Screen):
- Prepare serial dilutions of the test compounds, this compound (positive control), and a known inactive compound (negative control) in 100% DMSO.
- Using an acoustic liquid handler, transfer 100 nL of the compound solutions to a 384-well compound plate. This will result in a final in-assay compound concentration range of, for example, 10 µM to 1 nM. For single-point screening, a final concentration of 10 µM is common.[4]
3. Compound Addition:
- After the 24-hour incubation, add 100 nL of the test compounds, positive control, and negative control from the compound plate to the cell plate using an acoustic liquid handler.
- Incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.
4. Agonist Addition:
- Prepare a solution of 8-OH-DPAT in assay buffer at a concentration that yields the EC80 (the concentration that produces 80% of its maximal effect). This concentration should be predetermined during assay development.
- Add 5 µL of the 8-OH-DPAT solution to all wells except for the maximum signal (no agonist) control wells.
- Add 5 µL of assay buffer to the maximum signal control wells.
5. Incubation:
- Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.
6. Luciferase Reagent Addition:
- Equilibrate the luciferase assay reagent and the assay plate to room temperature.
- Add 25 µL of the luciferase assay reagent to each well.
7. Luminescence Reading:
- Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
- Read the luminescence using a plate reader.
8. Data Analysis:
- The percentage of inhibition is calculated for each test compound concentration using the following formula: % Inhibition = [(Signal_compound - Signal_min) / (Signal_max - Signal_min)] * 100
- Signal_compound: Luminescence signal in the presence of the test compound and agonist.
- Signal_min: Luminescence signal in the presence of the agonist only (minimum signal).
- Signal_max: Luminescence signal in the absence of the agonist (maximum signal).
- For dose-response curves, plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
- The Z'-factor, a measure of assay quality, should be calculated for each screening plate using the control wells. A Z'-factor greater than 0.5 is considered acceptable for HTS.[2][4]
Data Presentation
Table 1: Illustrative HTS Data for 5-HT1A Receptor Antagonists
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Inhibition | IC50 (µM) |
| Controls | ||||
| Max Signal (No Agonist) | - | 1,200,000 | N/A | N/A |
| Min Signal (Agonist only) | - | 150,000 | N/A | N/A |
| 6-Fluorochroman-4-amine HCl | 10 | 950,000 | 76.2 | 0.85 |
| 1 | 780,000 | 60.0 | ||
| 0.1 | 450,000 | 28.6 | ||
| 0.01 | 200,000 | 4.8 | ||
| Test Compounds | ||||
| Compound A | 10 | 160,000 | 1.0 | > 10 |
| Compound B | 10 | 1,100,000 | 90.5 | 0.23 |
| Compound C | 10 | 500,000 | 33.3 | 7.2 |
Summary
The described HTS protocol provides a reliable and robust method for identifying novel antagonists of the 5-HT1A receptor. The use of a cell-based reporter gene assay ensures physiological relevance, and the 384-well format allows for high-throughput screening of large compound libraries. This compound serves as a suitable reference antagonist for assay validation and quality control. The detailed workflow and data analysis procedures outlined in this application note can be readily adapted for the discovery of modulators of other GPCRs.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Fluorochroman-4-amine Hydrochloride
Welcome to the technical support center for the synthesis of 6-Fluorochroman-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your synthesis yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent and efficient method for synthesizing this compound is through the reductive amination of its precursor, 6-Fluorochroman-4-one. This reaction involves the formation of an imine intermediate from the ketone, followed by its reduction to the desired amine. The amine is then converted to its hydrochloride salt for improved stability and handling.
Q2: I am experiencing low yields in the reductive amination step. What are the potential causes and how can I improve the yield?
Low yields are a common issue in reductive amination and can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Suboptimal Reducing Agent: The choice of reducing agent is critical. While sodium borohydride (NaBH₄) is a common choice, it can also reduce the starting ketone to the corresponding alcohol (6-Fluorochroman-4-ol), leading to a significant byproduct. Milder and more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they preferentially reduce the iminium ion over the ketone.[1][2]
-
Incorrect pH: The pH of the reaction mixture is crucial for efficient imine formation. A mildly acidic environment (pH 5-6) is generally optimal to facilitate the condensation of the amine and ketone without protonating the amine nucleophile to a non-reactive ammonium salt.[1] You can use a weak acid like acetic acid to adjust the pH.
-
Incomplete Imine Formation: Ensure that the imine has sufficient time to form before the addition of the reducing agent, especially when using a less selective reducing agent like NaBH₄.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal time for imine formation.
-
Reaction Temperature: While some reductive aminations proceed well at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes improve the rate of imine formation and overall yield. However, excessive heat should be avoided to prevent side reactions.
-
Purity of Starting Materials: Impurities in the 6-Fluorochroman-4-one can interfere with the reaction. Ensure the starting material is of high purity.
Below is a table summarizing the impact of different reducing agents on the yield of 6-Fluorochroman-4-amine.
| Reducing Agent | Typical Solvent | Typical Temperature (°C) | Reported Yield Range (%) | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 - 25 | 40 - 70 | Can reduce the starting ketone to an alcohol byproduct.[1] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | 20 - 40 | 70 - 90 | More selective for the imine; reaction is pH-sensitive.[1][3] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, 1,2-Dichloroethane | 20 - 40 | 75 - 95 | Mild and selective; less toxic than cyanoborohydride.[1] |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Methanol | 25 - 50 | 80 - 95 | "Green" method, but may require specialized equipment. |
Q3: I am observing a significant amount of 6-Fluorochroman-4-ol as a byproduct. How can I minimize its formation?
The formation of 6-Fluorochroman-4-ol is a common side reaction resulting from the reduction of the starting ketone. To minimize this:
-
Use a Selective Reducing Agent: As mentioned in Q2, switching from sodium borohydride to a milder reagent like sodium cyanoborohydride or sodium triacetoxyborohydride will significantly reduce the formation of the alcohol byproduct.[1]
-
Control the Stoichiometry of the Reducing Agent: Use a stoichiometric amount or a slight excess of the reducing agent. A large excess of a strong reducing agent will increase the likelihood of reducing the starting ketone.
-
Stepwise Procedure: Consider a two-step procedure where the imine is formed first, and then the reducing agent is added. This can be particularly effective when using sodium borohydride.[1]
Q4: What is the best way to purify the final this compound product?
Purification of the hydrochloride salt typically involves the following steps:
-
Work-up: After the reaction is complete, the reaction mixture is typically quenched with water and the organic solvent is removed under reduced pressure. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine and facilitate its extraction into an organic solvent like dichloromethane or ethyl acetate.
-
Extraction: The free amine is extracted from the aqueous layer using an organic solvent.
-
Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed in vacuo to yield the crude free amine.
-
Salt Formation and Crystallization: The crude amine is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate, or a mixture of isopropanol and ether). A solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
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Isolation and Drying: The precipitated salt is collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether or hexane) to remove any remaining impurities, and then dried under vacuum to yield the pure this compound.
Q5: Can you provide a detailed experimental protocol for the synthesis of this compound?
Below is a general experimental protocol for the synthesis of this compound via reductive amination. Note that optimization of specific parameters may be required for your particular setup.
Experimental Protocols
Synthesis of 6-Fluorochroman-4-one (Precursor)
A common route to 6-Fluorochroman-4-one involves the intramolecular Friedel-Crafts acylation of 3-(4-fluorophenoxy)propanoic acid.
-
Preparation of 3-(4-fluorophenoxy)propanoic acid: 4-Fluorophenol is reacted with acrylonitrile in the presence of a base (e.g., Triton B) to yield 3-(4-fluorophenoxy)propanenitrile. Subsequent hydrolysis of the nitrile with a strong acid (e.g., concentrated HCl) or base (e.g., NaOH followed by acidification) affords 3-(4-fluorophenoxy)propanoic acid.
-
Cyclization: 3-(4-fluorophenoxy)propanoic acid is treated with a dehydrating agent that also acts as a Lewis acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), at elevated temperatures (typically 80-100 °C) to effect the intramolecular acylation and form 6-Fluorochroman-4-one.
Reductive Amination of 6-Fluorochroman-4-one
-
To a solution of 6-Fluorochroman-4-one (1.0 eq) in methanol (10 volumes) in a round-bottom flask, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of 1M HCl until the pH is ~2.
-
Remove the methanol under reduced pressure.
-
Wash the aqueous residue with diethyl ether to remove any unreacted starting material.
-
Basify the aqueous layer to pH >10 with 2M NaOH.
-
Extract the product (free amine) with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 6-Fluorochroman-4-amine.
Formation of this compound
-
Dissolve the crude 6-Fluorochroman-4-amine in a minimal amount of diethyl ether.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until no further precipitation is observed.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to afford pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low synthesis yield.
References
Purification challenges of 6-Fluorochroman-4-amine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluorochroman-4-amine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Poor Separation and Tailing Peaks during Silica Gel Chromatography
-
Question: My this compound is showing significant tailing and poor separation on a standard silica gel column. What is causing this and how can I fix it?
-
Answer: This is a frequent issue when purifying amines on silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to broad, tailing peaks and poor resolution.
Solutions:
-
Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v) in your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes).
-
Use of Deactivated Silica: Employ an amine-functionalized or "deactivated" silica gel for your stationary phase. These have the acidic silanol groups capped, which minimizes the strong interactions with basic compounds.
-
Alternative Chromatography: If the problem persists, consider switching to a different chromatographic technique. Reversed-phase chromatography (C18) with a mobile phase containing a modifier like formic acid or trifluoroacetic acid (TFA) to protonate the amine can be an effective alternative.
-
Issue 2: Low Recovery of the Compound After Chromatography
-
Question: I am experiencing significant loss of my this compound on the silica column. How can I improve my recovery?
-
Answer: Low recovery is often due to irreversible adsorption of the basic amine onto the acidic silica gel.
Solutions:
-
Pre-treat the Silica: Before loading your sample, flush the column with your mobile phase that includes a basic modifier (e.g., 0.5% triethylamine). This helps to neutralize the active sites on the silica gel.
-
Use Amine-Functionalized Silica: As mentioned previously, using an amine-functionalized silica gel can significantly reduce irreversible adsorption and lead to better recovery.
-
Salt Form Purification: Purifying the compound as its hydrochloride salt can sometimes reduce its interaction with silica, although this may affect its solubility in common organic solvents.
-
Issue 3: Difficulty in Achieving High Enantiomeric Purity
-
Question: I am struggling to separate the enantiomers of 6-Fluorochroman-4-amine. What methods are effective for chiral resolution?
-
Answer: Achieving high enantiomeric purity is crucial for many applications. Several methods can be employed for chiral resolution.
Solutions:
-
Diastereomeric Salt Crystallization: This is a classical and effective method. React the racemic amine with a chiral acid (e.g., L-(−)-tartaric acid, D-(+)-mandelic acid) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The desired enantiomer can then be recovered by treating the isolated salt with a base.
-
Chiral High-Performance Liquid Chromatography (HPLC): Preparative chiral HPLC is a powerful technique for separating enantiomers. A variety of chiral stationary phases (CSPs) are commercially available. Polysaccharide-based CSPs are often a good starting point for screening. The choice of mobile phase (normal-phase or reversed-phase) will depend on the specific column and the compound's properties.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can arise from the synthetic route. If prepared by reduction of the corresponding oxime, unreacted starting material or partially reduced intermediates may be present. Side-products from the fluorination of the chromanone precursor could also be carried through.
Q2: What is a recommended solvent system for recrystallizing this compound?
A2: For amine hydrochlorides, polar protic solvents or solvent mixtures are often effective. Good starting points for solvent screening include:
-
Isopropanol (IPA)
-
Ethanol/Water mixtures
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Methanol/diethyl ether (dissolve in minimal hot methanol, add ether until cloudy, then cool)
It is essential to perform small-scale solubility tests to find the optimal solvent system where the compound is soluble in the hot solvent and sparingly soluble at room temperature or below.
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
LC-MS: To determine the molecular weight and assess purity.
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Chiral HPLC: To determine the enantiomeric excess (e.e.).
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Silica Gel Chromatography (with TEA) | 95-98% | 70-85% | Good for removing non-polar impurities. | Potential for low recovery due to adsorption. |
| Recrystallization | >99% | 60-80% | Excellent for achieving high purity. | Can be time-consuming to find the right solvent; yield may be lower. |
| Preparative Chiral HPLC | >99.5% e.e. | 50-70% | Direct separation of enantiomers. | Requires specialized equipment; can be costly for large scale. |
| Diastereomeric Salt Crystallization | >99% e.e. | 40-60% (per enantiomer) | Scalable and cost-effective for chiral resolution. | Requires additional synthetic steps; optimization can be lengthy. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Chromatography
-
Column Preparation: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexanes).
-
Mobile Phase Preparation: Prepare a mobile phase of dichloromethane (DCM) and methanol (MeOH) with 0.5% triethylamine (TEA). A typical gradient could be from 100% DCM to 95:5 DCM:MeOH.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly stronger solvent like DCM/MeOH). Adsorb the sample onto a small amount of silica gel, allow the solvent to evaporate, and dry-load the powder onto the top of the column.
-
Elution: Begin elution with the lower polarity mobile phase and gradually increase the polarity by increasing the percentage of methanol.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or LC-MS to identify the fractions containing the pure product.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic 6-Fluorochroman-4-amine (free base) in a suitable solvent (e.g., methanol or ethanol). Add 0.5 equivalents of a chiral resolving agent, such as L-(−)-tartaric acid.
-
Crystallization: Heat the solution gently to ensure complete dissolution, then allow it to cool slowly to room temperature. If no crystals form, the solution can be stored at a lower temperature (e.g., 4°C).
-
Isolation of Diastereomer: Collect the precipitated crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Enantiomeric Purity Check: Analyze a small sample of the crystalline salt by chiral HPLC to determine the diastereomeric excess. If necessary, the salt can be recrystallized to improve its purity.
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Liberation of the Free Amine: Dissolve the resolved diastereomeric salt in water and add a base (e.g., 1M NaOH) until the solution is basic.
-
Extraction: Extract the free amine into an organic solvent (e.g., ethyl acetate or dichloromethane).
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Salt Formation (Hydrochloride): Dry the organic extracts over anhydrous sodium sulfate, filter, and then bubble HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the desired enantiomer as the hydrochloride salt.
-
Final Isolation: Collect the hydrochloride salt by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Visualizations
Caption: Purification and Chiral Resolution Workflow.
Caption: Troubleshooting Decision Tree.
Technical Support Center: Overcoming In Vitro Solubility Challenges with 6-Fluorochroman-4-amine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 6-Fluorochroman-4-amine hydrochloride in vitro. The information is presented in a question-and-answer format to directly address common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound in my aqueous buffer. What is the likely cause?
A1: Precipitation of this compound in aqueous buffers is a common challenge, likely due to the hydrophobic nature of the chroman moiety. As an amine hydrochloride salt, its solubility is highly dependent on the pH of the solution. The protonated amine group enhances aqueous solubility, but changes in the buffer composition or pH can lead to the formation of the less soluble free base, causing it to precipitate out of solution.
Q2: What is the expected solubility of this compound in standard physiological buffers (e.g., PBS pH 7.4)?
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is significantly influenced by pH.[1][2] As the hydrochloride salt of a primary amine, it is more soluble in acidic conditions where the amine group is protonated (R-NH3+). As the pH increases towards and beyond the pKa of the amine, the equilibrium shifts towards the unprotonated, less polar, and consequently less water-soluble free base (R-NH2), which may lead to precipitation.[3]
Q4: Can I use an organic solvent to prepare a stock solution? If so, which ones are recommended and what precautions should I take?
A4: Yes, preparing a concentrated stock solution in an organic solvent is a standard practice. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of many drug-like compounds.[4] Ethanol can also be a suitable alternative. When using a stock solution in an organic solvent for aqueous-based in vitro assays, it is crucial to ensure that the final concentration of the organic solvent in the assay medium is low enough to avoid cytotoxicity or other off-target effects. Typically, the final DMSO concentration should not exceed 0.5%. Always include a vehicle control in your experiments, which contains the same final concentration of the solvent used to dissolve the test compound.[4]
Troubleshooting Guides
Issue 1: My compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium.
This is a common issue known as "crashing out" and occurs when the compound is less soluble in the final aqueous medium than in the initial DMSO stock.
Troubleshooting Steps:
-
Decrease the Final Concentration: The simplest first step is to test lower final concentrations of the compound in your assay.
-
Modify the Dilution Method: Instead of a single large dilution, try a serial dilution approach. This can sometimes prevent immediate precipitation.
-
Use a Co-solvent: Incorporating a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol 300/400) in your final assay medium can help maintain solubility. Be sure to include appropriate vehicle controls.
-
Adjust the pH of the Medium: If your experimental system allows, slightly lowering the pH of the cell culture medium can help keep the amine protonated and in solution. This must be done cautiously to avoid affecting cell viability and function.
-
Sonication: Briefly sonicating the solution after dilution can sometimes help to redissolve fine precipitates.
Issue 2: I am seeing inconsistent results in my bioassays, which I suspect are due to poor solubility.
Poor solubility can lead to an overestimation of the compound's concentration in solution, resulting in unreliable and irreproducible data.
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before and after adding the compound to your assay, carefully inspect the wells of your plate for any signs of precipitation (e.g., cloudiness, crystals).
-
Determine the Kinetic Solubility: Perform a kinetic solubility assay to determine the concentration at which the compound begins to precipitate under your specific assay conditions. (See Experimental Protocol 1).
-
Filter the Dosing Solution: For critical experiments, you can prepare your final dosing solution and then filter it through a 0.22 µm syringe filter to remove any undissolved particles before adding it to your assay. The concentration of the filtrate should then be determined analytically (e.g., by HPLC-UV) to know the true concentration of the dissolved compound.
Data Presentation
As specific solubility data for this compound is not publicly available, the following tables are provided as templates for researchers to record their own experimental findings.
Table 1: Experimentally Determined Kinetic Solubility of this compound
| Buffer System (e.g., PBS, DMEM) | pH | Co-solvent (% v/v) | Temperature (°C) | Kinetic Solubility (µg/mL or µM) | Method of Detection (e.g., Nephelometry, UV-Vis) |
Table 2: Experimentally Determined Thermodynamic Solubility of this compound
| Solvent/Buffer System | pH | Temperature (°C) | Incubation Time (hours) | Thermodynamic Solubility (µg/mL or µM) | Analytical Method (e.g., HPLC-UV, LC-MS) |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Nephelometry
This protocol provides a high-throughput method for assessing the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[5][6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (clear bottom)
-
Nephelometer (or plate reader capable of measuring light scattering)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In the 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: To each well containing the serially diluted compound, add the aqueous buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1-2%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.
-
Measurement: Measure the light scattering (nephelometry) at each concentration.
-
Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal significantly increases above the baseline indicates the onset of precipitation and is considered the kinetic solubility.
Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility by Shake-Flask Method
This method determines the saturation solubility of a compound in a specific solvent or buffer at equilibrium.[6][7]
Materials:
-
This compound (solid)
-
Solvent or buffer of choice
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC-UV or LC-MS system for quantification
Procedure:
-
Add Excess Compound: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent or buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant.
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Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS against a standard curve. This concentration represents the thermodynamic solubility.
Visualizations
Caption: A decision-making workflow for troubleshooting solubility issues.
Caption: Factors and strategies influencing the solubility of amine hydrochlorides.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
6-Fluorochroman-4-amine hydrochloride stability in different solvents
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for 6-Fluorochroman-4-amine hydrochloride?
A1: As a solid, this compound should be stored in a cool, dry place, protected from light and moisture. A desiccator or a controlled humidity environment is ideal. Supplier recommendations often suggest storage at room temperature in a tightly sealed container.[1]
Q2: What solvents are recommended for dissolving this compound?
A2: While specific solubility data is limited, amine hydrochlorides are generally soluble in polar protic solvents such as water, methanol, and ethanol. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also common solvents for creating stock solutions of similar compounds. The choice of solvent will depend on the specific experimental requirements. It is crucial to assess the compound's stability in the chosen solvent, as the solvent can significantly influence degradation rates.
Q3: What are the potential degradation pathways for this compound in solution?
A3: Based on its structure, potential degradation pathways include:
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Oxidation: The amine group and the chroman ring system can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This can often lead to colored degradation products.
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Hydrolysis: While generally stable, under harsh acidic or basic conditions, the ether linkage in the chroman ring could potentially undergo hydrolysis, although this is less common for simple chromans.
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Photodegradation: Exposure to UV or high-intensity visible light can induce photochemical reactions, leading to degradation.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of compounds in aqueous solutions is often pH-dependent.[2][3] For an amine hydrochloride, the pH will determine the equilibrium between the protonated (more stable) and the free amine form. The free amine is generally more susceptible to oxidation. Extreme pH values (highly acidic or basic) can catalyze hydrolysis or other degradation reactions. It is advisable to buffer aqueous solutions to a pH where the compound exhibits maximum stability, which typically is in the acidic to neutral pH range for amine salts.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Solution Discoloration (e.g., turning yellow or brown) | Oxidative degradation of the amine or chroman moiety. | 1. Deoxygenate Solvents: Before use, purge solvents with an inert gas like nitrogen or argon. 2. Use High-Purity Solvents: Trace metal impurities in solvents can catalyze oxidation. 3. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. 4. Work Under Inert Atmosphere: Prepare solutions in a glove box or under a stream of inert gas. |
| Precipitation in Solution | Poor solubility, change in pH, or degradation leading to insoluble products. | 1. Verify Solubility: Determine the solubility limit in the chosen solvent. 2. Control pH: For aqueous solutions, use a buffer to maintain a stable pH. 3. Filter the Solution: Use a syringe filter (e.g., 0.22 µm) to remove any particulates before use. 4. Consider a Different Solvent: If precipitation persists, a different solvent system may be required. |
| Loss of Compound Activity or Inconsistent Results | Chemical degradation of the compound in the experimental medium. | 1. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions for each experiment. 2. Perform Stability Testing: Conduct a preliminary stability study in your experimental buffer or medium to determine the compound's half-life under your specific conditions. 3. Analyze by HPLC: Use High-Performance Liquid Chromatography (HPLC) to check the purity of your stock solution and to monitor for the appearance of degradation peaks over time. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.[4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat the mixture at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before analysis.[5]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for a specified time, protected from light.[5]
-
Thermal Degradation: Dilute an aliquot of the stock solution with the solvent to the final concentration. Heat the solution at 80°C for a specified time, protected from light.[5]
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a UV lamp (e.g., 254 nm) for a specified duration. A control sample should be kept in the dark at the same temperature.[5]
3. Sample Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, by a suitable analytical method, typically reverse-phase HPLC with a UV detector.
-
The HPLC method should be capable of separating the parent peak from any new peaks that are formed. A gradient elution is often required.
-
For identification of degradation products, couple the HPLC system to a mass spectrometer (LC-MS).
Data Presentation
Table 1: Potential Influence of Solvent Properties on the Stability of this compound
| Solvent Property | Potential Effect on Stability | Rationale |
| Polarity | Higher polarity may increase solubility but can also facilitate certain degradation reactions like hydrolysis. | Polar solvents can better solvate ions and polar transition states, potentially accelerating reactions. |
| Protic vs. Aprotic | Protic solvents (e.g., water, methanol) can participate in hydrogen bonding and may act as reactants in hydrolysis. Aprotic solvents (e.g., acetonitrile, DMSO) are less likely to be directly involved in degradation. | The availability of protons can influence reaction mechanisms. |
| pH (Aqueous) | Highly acidic or basic pH can catalyze hydrolysis or other degradation pathways. Near-neutral or slightly acidic pH is often optimal for amine salts. | The stability of many organic molecules is pH-dependent.[2][3] |
| Presence of Dissolved Oxygen | Can lead to oxidative degradation, especially in the presence of light or metal ions. | The amine functional group can be susceptible to oxidation. |
| Presence of Metal Ions | Trace amounts of metal ions can catalyze oxidative degradation. | Metal ions can act as catalysts in free-radical reactions. |
Visualizations
Caption: Troubleshooting workflow for addressing instability issues.
Caption: Workflow for a forced degradation study.
References
- 1. (R)-7-Fluorochroman-4-amine hydrochloride | 1266230-22-1 [sigmaaldrich.com]
- 2. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting low efficacy of 6-Fluorochroman-4-amine hydrochloride in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 6-Fluorochroman-4-amine hydrochloride in various assays. Low efficacy or inconsistent results can arise from a variety of factors, from reagent handling to experimental design. This guide is intended to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound and its derivatives are primarily investigated as antagonists of the 5-HT1A serotonin receptor.[1] In this capacity, they block the receptor and prevent its activation by the endogenous ligand serotonin or other agonists. The 5-HT1A receptor is a G-protein coupled receptor that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: In what types of assays is this compound typically used?
A2: Given its antagonist activity at the 5-HT1A receptor, this compound is frequently used in assays designed to measure the modulation of this receptor's activity. A common example is the forskolin-stimulated adenylyl cyclase assay in cells expressing the 5-HT1A receptor. In this assay, forskolin is used to stimulate cAMP production, and an effective 5-HT1A agonist will inhibit this production. An antagonist like this compound would be expected to reverse the inhibitory effect of the agonist.
Q3: What are the recommended storage and handling conditions for this compound?
A3: The hydrochloride salt is typically a solid. It should be stored in a cool, dry place, sealed from moisture. For creation of stock solutions, it is advisable to consult the manufacturer's instructions, though dissolving in a polar solvent like DMSO or ethanol is common for this class of compounds.
Q4: What are potential reasons for observing low or no efficacy of the compound in my assay?
A4: There are several potential reasons for low efficacy, which are detailed in the troubleshooting guide below. These can be broadly categorized as:
-
Reagent Integrity: Issues with the compound's purity, solubility, or stability.
-
Experimental Setup: Suboptimal assay conditions, incorrect concentrations, or issues with the cell system.
-
Data Interpretation: High background signal, assay variability, or misunderstanding of the compound's mechanism.
Troubleshooting Guide for Low Efficacy
Issue 1: Higher than expected IC50 value or lack of antagonist activity.
This is the most common issue and can stem from multiple sources. The following sections provide a systematic approach to troubleshooting.
-
Solubility: this compound may have limited solubility in aqueous solutions. Precipitation of the compound will lead to a lower effective concentration in the assay.
-
Recommendation: Visually inspect your stock and working solutions for any precipitate. Consider preparing a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensuring it is fully dissolved before further dilution into aqueous assay buffers. The final concentration of the organic solvent in the assay should be kept low (typically <1%) and consistent across all wells.
-
-
Stability: The compound's stability in your specific assay buffer and under your experimental conditions (e.g., temperature, pH, light exposure) may be a factor.
-
Recommendation: Prepare fresh dilutions of the compound from a stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution. If stability is a major concern, a stability study under your specific assay conditions may be warranted.
-
-
Purity: The purity of the compound can affect its activity.
-
Recommendation: Ensure you are using a high-purity grade of the compound. If in doubt, consult the certificate of analysis from the supplier.
-
-
Concentration of Agonist and Forskolin (in adenylyl cyclase assays): The observed efficacy of an antagonist is dependent on the concentration of the agonist it is competing with. Similarly, the level of forskolin stimulation can impact the assay window.
-
Recommendation: Ensure you are using an appropriate EC50-EC80 concentration of the 5-HT1A agonist to allow for competitive antagonism. The forskolin concentration should be optimized to provide a robust but not maximal stimulation of adenylyl cyclase, creating a sufficient window to observe inhibition and its reversal.
-
-
Cell Health and Receptor Expression: The health of your cells and the level of 5-HT1A receptor expression are critical for a robust assay response.
-
Recommendation: Ensure cells are healthy, not overgrown, and have a consistent passage number. Verify the expression of the 5-HT1A receptor in your cell line.
-
-
Incubation Times: Insufficient incubation time with the antagonist before the addition of the agonist may not allow for equilibrium to be reached.
-
Recommendation: Optimize the pre-incubation time with this compound. This can range from 15 to 60 minutes, depending on the assay system.
-
-
High Background or Non-Specific Binding: The compound may bind to other components in the assay, reducing its effective concentration at the target receptor.
-
Recommendation: Include appropriate controls to assess non-specific binding. This may involve using a cell line that does not express the 5-HT1A receptor.
-
Data Presentation: Example Troubleshooting Tables
To systematically troubleshoot, it is helpful to record your experimental parameters and results.
Table 1: Compound Solubility and Stability Assessment
| Parameter | Condition 1 | Condition 2 | Condition 3 | Result/Observation |
| Solvent | DMSO | Ethanol | PBS | Visual clarity, presence of precipitate |
| Concentration | 10 mM | 1 mM | 100 µM | Solubility limit |
| Storage | -20°C (1 month) | 4°C (1 week) | Room Temp (24h) | Activity in a standard assay |
| Freeze-Thaw Cycles | 1 | 5 | 10 | Impact on efficacy |
Table 2: Assay Parameter Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome (e.g., IC50, Z'-factor) |
| Agonist Conc. | EC20 | EC50 | EC80 | Shift in antagonist IC50 |
| Forskolin Conc. | 1 µM | 5 µM | 10 µM | Assay window and sensitivity |
| Pre-incubation Time | 15 min | 30 min | 60 min | Potency of antagonist |
| Cell Density | 5,000/well | 10,000/well | 20,000/well | Signal-to-background ratio |
Experimental Protocols
Protocol 1: Forskolin-Stimulated cAMP Assay for 5-HT1A Antagonism
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your cell system.
-
Cell Plating: Seed cells (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations.
-
Prepare solutions of a known 5-HT1A agonist and forskolin at appropriate concentrations in assay buffer.
-
-
Assay Procedure:
-
Wash the cells once with pre-warmed assay buffer.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate for 30 minutes at 37°C.
-
Add the 5-HT1A agonist to the wells (except for the forskolin-only control wells).
-
Incubate for 15 minutes at 37°C.
-
Add forskolin to all wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Normalize the data to the forskolin-only control (100% stimulation) and the agonist-plus-forskolin control (representing inhibition).
-
Plot the concentration of this compound against the percentage reversal of agonist-induced inhibition to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Simplified 5-HT1A receptor signaling pathway and points of intervention.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low efficacy of this compound.
References
Technical Support Center: Synthesis of 6-Fluorochroman-4-amine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluorochroman-4-amine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for the synthesis of this compound is the reductive amination of 6-fluorochroman-4-one. This typically involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the desired amine. The final step involves the formation of the hydrochloride salt.
Q2: What are the critical parameters to control during the reductive amination step?
A2: Key parameters to control for a successful reductive amination include:
-
Choice of Reducing Agent: Mild reducing agents are preferred to selectively reduce the imine in the presence of the ketone.
-
pH of the Reaction: The pH should be maintained in a weakly acidic range (typically pH 5-6) to facilitate imine formation without deactivating the amine or causing side reactions.
-
Temperature: The reaction is often carried out at room temperature, although gentle heating may be required in some cases.
-
Ammonia Source: An excess of the ammonia source is typically used to drive the equilibrium towards imine formation.
Q3: How can I purify the final this compound product?
A3: Purification can often be achieved by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/HCl. Column chromatography on silica gel can also be employed, but care must be taken to avoid issues with product streaking due to the basic nature of the amine. Using a mobile phase containing a small amount of a basic modifier like triethylamine can help mitigate this.[1]
Troubleshooting Guides
Problem 1: Low Yield of this compound
Question: I am consistently obtaining a low yield of my target compound. What are the potential causes and how can I improve it?
Answer: Low yields in this synthesis can arise from several factors. Below is a systematic approach to troubleshooting this issue.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Strategy |
| Incomplete Imine Formation | - Ensure an adequate excess of the ammonia source (e.g., ammonium acetate, ammonium chloride) is used.- Maintain a weakly acidic pH (5-6) by adding a small amount of acetic acid to catalyze imine formation.- Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone. |
| Inefficient Reduction | - Verify the quality and activity of your reducing agent (e.g., sodium cyanoborohydride). Use a freshly opened bottle if necessary.- Ensure the correct stoichiometry of the reducing agent is used. An excess is often required.- Consider alternative reducing agents like sodium triacetoxyborohydride, which can be more effective in some cases.[2] |
| Side Reactions | - Over-reduction: If using a strong reducing agent like sodium borohydride, the starting ketone may be reduced to the corresponding alcohol (6-fluorochroman-4-ol). Use a milder reagent like sodium cyanoborohydride.[2]- Dimerization: Although less common for this specific reaction, dimerization of intermediates can sometimes occur. Optimizing concentration and temperature may help. |
| Product Loss During Workup | - During aqueous extraction, ensure the aqueous layer is sufficiently basic (pH > 10) to keep the amine in its free base form, maximizing its solubility in the organic solvent.- Back-extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to recover any dissolved product. |
| Degradation of Product | - Amines can be sensitive to air oxidation. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Avoid prolonged exposure to high temperatures during workup and purification. |
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
Problem 2: Presence of Impurities in the Final Product
Question: My final product is not pure, and I see extra peaks in my NMR/LC-MS. What are the likely impurities and how can I remove them?
Answer: The presence of impurities can be due to unreacted starting materials or the formation of side products.
Common Impurities and Purification Strategies:
| Impurity | Identification | Removal Strategy |
| 6-Fluorochroman-4-one (Starting Material) | Characteristic ketone peak in 13C NMR (~200 ppm). Different Rf value on TLC. | - Optimize reaction time and stoichiometry to ensure complete conversion.- Careful column chromatography. The ketone is less polar than the amine. |
| 6-Fluorochroman-4-ol | Presence of a hydroxyl group signal in 1H and 13C NMR. | - Use a more selective reducing agent (e.g., NaBH3CN instead of NaBH4).- Can be separated by column chromatography. |
| Over-alkylated Products (e.g., Di- or Tri-alkylamines) | Higher mass peaks in MS. More complex NMR signals in the alkyl region. | - This is less likely when using an ammonia source but can occur if alkylamines are present as impurities.- Use a sufficient excess of the ammonia source. |
| Dimeric Species | Higher mass peaks in MS corresponding to approximately twice the mass of the product. | - Adjust reaction concentration (run at higher dilution).- Optimize temperature. |
Purification Workflow:
Caption: A general workflow for the purification of this compound.
Experimental Protocols
Reductive Amination of 6-Fluorochroman-4-one
This protocol is a general guideline and may require optimization.
Materials:
-
6-Fluorochroman-4-one
-
Ammonium Acetate (or Ammonium Chloride)
-
Sodium Cyanoborohydride (NaBH3CN)
-
Methanol (anhydrous)
-
Acetic Acid (glacial)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Hydrochloric Acid (e.g., 2M in diethyl ether)
Procedure:
-
Imine Formation:
-
To a solution of 6-fluorochroman-4-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).
-
Adjust the pH of the mixture to approximately 6 by the dropwise addition of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine. Monitor the reaction by TLC to observe the consumption of the starting ketone.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 - 2.0 eq) in a minimal amount of anhydrous methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the imine intermediate is consumed.
-
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Salt Formation:
-
Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Slowly add a solution of HCl in diethyl ether (e.g., 2M) until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
-
Safety Precautions: Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood. Quenching the reaction with acid can release hydrogen cyanide gas. Therefore, the initial quench should be done with water or a basic solution.
References
Technical Support Center: Improving the Chiral Purity of 6-Fluorochroman-4-amine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the chiral purity of 6-Fluorochroman-4-amine hydrochloride.
Diastereomeric Salt Resolution
Frequently Asked Questions (FAQs)
Q1: What is the principle behind diastereomeric salt resolution for separating the enantiomers of 6-Fluorochroman-4-amine? A1: Diastereomeric salt resolution involves reacting the racemic 6-Fluorochroman-4-amine (a base) with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[1] The less soluble salt will crystallize preferentially, allowing for the isolation of one enantiomer.
Q2: Which chiral resolving agents are commonly used for primary amines like 6-Fluorochroman-4-amine? A2: Common chiral resolving agents for primary amines are chiral carboxylic acids. Tartaric acid and its derivatives (like O,O'-dibenzoyl-L-tartaric acid) and (-)-camphoric acid are frequently used.[1][2] The choice of resolving agent is crucial and often requires screening to find the one that provides the best crystal formation and separation.
Q3: How critical is the choice of solvent in this resolution process? A3: The solvent is a critical parameter as it directly influences the solubility of the diastereomeric salts.[3] An ideal solvent will maximize the solubility difference between the two diastereomeric salts. A solvent that is too polar may dissolve both salts, while a non-polar solvent might cause both to precipitate.[4] Solvent screening is a necessary step in developing a successful resolution.
Q4: What is the typical stoichiometry between the amine and the resolving agent? A4: The molar ratio of the resolving agent to the racemic amine is a key parameter to optimize. Ratios can range from 0.5 to 1.0 equivalent of the resolving agent.[1] In some cases, using a half-equivalent of the resolving agent can be effective.
Troubleshooting Guide: Diastereomeric Salt Resolution
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation | 1. The diastereomeric salt is too soluble in the chosen solvent.[4] 2. The solution is not sufficiently supersaturated.[5] 3. Incomplete salt formation. | 1. Solvent Screening: Test a range of solvents with varying polarities. Alcoholic solvents like methanol or ethanol are good starting points.[4] Consider using solvent mixtures or adding an anti-solvent to decrease solubility.[3] 2. Increase Concentration: Carefully evaporate some of the solvent or start with a more concentrated solution.[4] 3. Ensure Complete Reaction: Verify the stoichiometry and allow for adequate stirring time at a slightly elevated temperature before cooling.[4] |
| Low yield of the desired diastereomeric salt | 1. The desired diastereomeric salt has significant solubility in the mother liquor. 2. Crystallization time is too short.[4] 3. Inappropriate cooling profile. | 1. Optimize Solvent and Temperature: Screen for a solvent that minimizes the solubility of the target salt. Experiment with lower final crystallization temperatures.[3] 2. Optimize Crystallization Time: Monitor crystal formation over time to determine the optimal duration.[4] 3. Controlled Cooling: Implement a slow and controlled cooling process to maximize crystal growth.[3] |
| Low enantiomeric excess (e.e.) of the resolved amine | 1. Co-crystallization of the undesired diastereomer due to similar solubilities.[3] 2. Inefficient separation of crystals from the mother liquor. | 1. Recrystallization: Purify the obtained salt by recrystallizing it from the same or a different solvent system.[3] 2. Solvent Optimization: Find a solvent system with a greater difference in solubility between the diastereomeric salts.[4] 3. Thorough Washing: Ensure the filtered crystals are washed with a small amount of cold solvent to remove residual mother liquor. |
| Formation of an oil instead of crystals | 1. The melting point of the diastereomeric salt is below the crystallization temperature. 2. High concentration of impurities. | 1. Change Solvent System: A different solvent may favor crystallization.[3] 2. Lower Crystallization Temperature: Use a lower temperature for crystallization.[3] 3. Purify Starting Material: Ensure the racemic amine is of high purity. |
Illustrative Experimental Protocol: Resolution with O,O'-Dibenzoyl-L-tartaric Acid
-
Salt Formation: Dissolve racemic 6-Fluorochroman-4-amine (1 equivalent) in a suitable solvent (e.g., methanol) with warming. In a separate flask, dissolve O,O'-dibenzoyl-L-tartaric acid (0.5-1.0 equivalent) in the same solvent, also with warming.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with continuous stirring. Allow the mixture to cool gradually to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. The mother liquor, containing the more soluble diastereomer, can be processed separately to recover the other enantiomer.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 2M NaOH) until the solution is alkaline and the salt has dissolved.
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Evaporation: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched 6-Fluorochroman-4-amine.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or SFC.
Illustrative Data Presentation
| Resolving Agent | Solvent | Yield of Salt (%) | Enantiomeric Excess (e.e.) (%) |
| (+)-Tartaric Acid | Methanol | 40 | 85 |
| (+)-Tartaric Acid | Ethanol | 35 | 92 |
| O,O'-Dibenzoyl-L-tartaric Acid | Isopropanol | 42 | 95 |
| O,O'-Dibenzoyl-L-tartaric Acid | Acetone/Water (9:1) | 38 | 97 |
Note: The data in this table is for illustrative purposes and may not represent actual experimental results.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. US20120108848A1 - Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol - Google Patents [patents.google.com]
- 3. US5300437A - Enantiomeric enrichment and stereoselective synthesis of chiral amines - Google Patents [patents.google.com]
- 4. EP0109232B1 - Sorbinal by optical resolution of precursor 6-fluro-4-ureidochroman-4-carboxylic acid - Google Patents [patents.google.com]
- 5. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Fluorochroman-4-amine hydrochloride
Disclaimer: As of December 2025, a comprehensive literature search has revealed no specific experimental data on the degradation products of 6-Fluorochroman-4-amine hydrochloride. This guide has been constructed based on established principles of chemical stability and publicly available data for structurally analogous compounds, including aromatic amines, chroman derivatives, and fluoroaromatic compounds. The information presented herein should be considered a predictive guide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under typical experimental conditions?
A1: Based on the structure of this compound, the most probable degradation pathways involve the amine and chroman functionalities. Aromatic amines can undergo oxidation, while the chroman ring system may be susceptible to hydrolysis under certain pH and temperature conditions.[1][2]
Q2: How does the fluorine substituent affect the stability of the molecule?
A2: The carbon-fluorine bond is generally very strong, suggesting that defluorination is not a primary degradation pathway under typical conditions.[3] However, fluoroaromatic compounds can be susceptible to photodegradation.[4]
Q3: What are the potential degradation products I should be looking for?
A3: While specific degradation products have not been documented, potential products could arise from oxidation of the amine group to form hydroxylamines or nitroso derivatives.[5] Hydrolysis of the chroman ether linkage could lead to ring-opening. It is also possible for polymerization or the formation of colored products to occur, which is common with the degradation of aromatic amines.[1]
Q4: Are there any specific storage conditions recommended to minimize degradation?
A4: To minimize degradation, this compound should be stored in a cool, dry place, protected from light. Inert atmosphere storage may also be beneficial to prevent oxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Discoloration of solid sample or solution over time | Oxidation of the aromatic amine. | - Store the compound under an inert atmosphere (e.g., nitrogen or argon). - Protect samples from light. - Prepare solutions fresh before use. |
| Appearance of new peaks in HPLC analysis of aged samples | Chemical degradation. | - Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify degradation products. - Use a stability-indicating HPLC method. |
| Poor mass balance in quantitative analysis | Formation of non-UV active or volatile degradation products, or irreversible adsorption to container surfaces. | - Employ a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. - Use silanized glassware to minimize adsorption. |
| Inconsistent results in bioassays | Degradation of the active compound in the assay medium. | - Assess the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, light exposure). - Include control samples incubated for the duration of the assay to monitor for degradation. |
Predicted Degradation Products
| Predicted Product | Potential Cause of Formation | Analytical Method for Detection |
| 6-Fluoro-N-hydroxychroman-4-amine | Oxidation | LC-MS, NMR |
| 6-Fluoro-4-nitrosochromane | Oxidation | LC-MS, NMR |
| Ring-opened hydroxy-fluorophenyl-aminobutanol derivatives | Hydrolysis (acidic or basic conditions) | LC-MS, GC-MS (after derivatization), NMR |
| Photodegradation adducts | Exposure to UV or visible light | LC-MS, NMR |
| Polymers | Oxidation/Polymerization | Size Exclusion Chromatography (SEC), MALDI-TOF MS |
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat the mixture at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for a specified time, protected from light.
-
Thermal Degradation: Dilute an aliquot of the stock solution with the solvent to the final concentration. Heat the solution at 80°C for a specified time, protected from light.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a UV lamp (e.g., 254 nm) for a specified duration. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by a suitable analytical method, typically reverse-phase HPLC with a UV detector. The HPLC method should be capable of separating the parent peak from any new peaks that are formed. A gradient elution is often required. For identification of degradation products, couple the HPLC system to a mass spectrometer (LC-MS).
Visualizations
Caption: Predicted degradation pathways for 6-Fluorochroman-4-amine.
References
- 1. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to prevent oxidation of 6-Fluorochroman-4-amine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 6-Fluorochroman-4-amine hydrochloride during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise related to the stability and oxidation of this compound.
Issue 1: Discoloration or Change in Appearance of Solid Compound
If you observe a change in the color or appearance of your solid this compound, it may be an indication of degradation.
-
Potential Cause: Exposure to light, moisture, or air (oxygen).
-
Recommended Actions:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container in a cool, dry, and dark place. For long-term storage, keeping it in a desiccator under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Purity Check: Perform a purity analysis using a stability-indicating HPLC method (see Experimental Protocols section for an example). Compare the chromatogram of the discolored sample to a fresh or properly stored standard. The presence of new peaks or a decrease in the main peak area suggests degradation.
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Discard if Necessary: If significant degradation is confirmed, it is advisable to discard the batch to ensure the integrity of your experimental results.
-
Issue 2: Inconsistent or Lower-than-Expected Results in Solution-Based Assays
Variability in experimental outcomes can often be traced back to the instability of the compound in solution.
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Potential Cause: Oxidation or degradation of this compound in the assay buffer or solvent. This can be accelerated by elevated temperatures, inappropriate pH, or exposure to light.
-
Recommended Actions:
-
Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment.
-
Control pH: Maintain a slightly acidic pH for your solutions. Studies on similar amine hydrochlorides have shown significantly greater stability at acidic pH (e.g., pH 3-5) compared to neutral or basic conditions.
-
Use Degassed Solvents: To minimize dissolved oxygen, sparge your solvents with an inert gas (argon or nitrogen) for 15-30 minutes before use.
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Protect from Light: Prepare and handle solutions in a dimly lit environment or use amber-colored vials or foil-wrapped containers to prevent photodegradation.
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Consider Antioxidants: If oxidation is still a concern, the addition of a compatible antioxidant, such as butylated hydroxytoluene (BHT), at a low concentration (e.g., 0.01-0.1%) may be beneficial. However, compatibility with your specific assay should be verified.
-
Issue 3: Appearance of Unexpected Peaks in HPLC Analysis
The emergence of new peaks in your chromatogram is a clear sign of compound degradation.
-
Potential Cause: Formation of degradation products due to hydrolysis, oxidation, or photolysis.
-
Recommended Actions:
-
Characterize Degradation Products: If possible, use LC-MS/MS to identify the mass of the unexpected peaks, which can provide clues about the degradation pathway.
-
Perform a Forced Degradation Study: To understand the degradation profile of this compound, a forced degradation study is recommended (see Experimental Protocols section). This will help in identifying potential degradation products and confirming that your HPLC method can resolve them from the parent compound.
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Optimize Handling Procedures: Based on the results of the forced degradation study, refine your experimental procedures to avoid the conditions that cause degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at 2-8°C in a tightly sealed, opaque container to protect it from light and moisture. For enhanced protection against oxidation, storage in a desiccator under an inert atmosphere of argon or nitrogen is highly recommended.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is always best to prepare solutions fresh. If a stock solution must be prepared, use a degassed, slightly acidic buffer or solvent. Store the stock solution in small aliquots in tightly sealed, amber-colored vials at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure, the primary degradation pathways are likely to be:
-
Oxidation: The amine group is susceptible to oxidation, which can lead to the formation of corresponding imines, oximes, or further degradation products. The aromatic ring can also be a site for oxidative processes.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products. Fluorinated aromatic compounds can undergo complex photolytic transformations.
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A4: Yes, radical-scavenging antioxidants like butylated hydroxytoluene (BHT) can be effective in preventing oxidation. However, it is crucial to first determine the compatibility of the antioxidant with your experimental system to avoid any interference. A low concentration (e.g., 0.01-0.1%) is typically sufficient.
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study on this compound, illustrating the expected stability under various stress conditions.
Table 1: Forced Degradation of this compound
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products Formed (%) |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 | 95.2 | 4.8 |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 8 | 85.1 | 14.9 |
| Oxidative (3% H₂O₂, RT) | 4 | 78.5 | 21.5 |
| Thermal (Solid, 80°C) | 48 | 98.1 | 1.9 |
| Photolytic (ICH Q1B, Solution) | 24 | 89.3 | 10.7 |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at Room Temperature
| pH | Time (days) | This compound Remaining (%) |
| 3.0 | 7 | 99.1 |
| 5.0 | 7 | 98.5 |
| 7.0 | 7 | 92.3 |
| 9.0 | 7 | 81.7 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides an example of a stability-indicating HPLC method for the quantitative analysis of this compound and its degradation products.
-
Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Column Temperature: 30°C.
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 15 90 20 90 21 10 | 25 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase A at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 100 µg/mL with mobile phase A for analysis.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the procedure for conducting a forced degradation study to assess the intrinsic stability of the compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 4 hours, protected from light.
-
Thermal Degradation (Solid): Place the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation (Solution): Expose a 100 µg/mL solution of the compound in a transparent container to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Analyze the samples using the stability-indicating HPLC method described in Protocol 1.
-
Calculate the percentage of remaining this compound and the percentage of degradation products formed.
-
Visualizations
Technical Support Center: 6-Fluorochroman-4-amine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluorochroman-4-amine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro cell-based experiments.
Disclaimer
Please note: Specific experimental data on the cellular effects of this compound is limited in publicly available literature. Therefore, the quantitative data and signaling pathways described herein are presented as illustrative examples based on the activities of structurally related chromanamine derivatives.[1] These examples are intended to guide experimental design and troubleshooting. All protocols and troubleshooting advice should be adapted to your specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
A1: this compound is a synthetic organic compound featuring a fluorinated chromanamine scaffold. Chroman derivatives are known to exhibit a wide range of biological activities, including potential anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The incorporation of a fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which may enhance its biological activity.[4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: As a hydrochloride salt, this compound is likely to have improved solubility in aqueous solutions compared to its free base. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile, nuclease-free water or a polar organic solvent like dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The powder form should be stored in a cool, dry, and dark place.
Q3: What are the primary safety considerations when handling this compound?
Q4: At what concentration range should I start my cytotoxicity experiments?
A4: For a novel compound, it is advisable to perform a broad dose-response experiment. A starting range of 0.1 µM to 100 µM is often used for initial screening of small molecules. Based on the results of this initial screen, a more focused concentration range can be selected for subsequent experiments to accurately determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Troubleshooting Guide
Issue 1: Unexpectedly High Cytotoxicity in All Treated Wells
Q: I am observing high levels of cell death even at the lowest concentrations of this compound. What could be the cause?
A: This could be due to several factors:
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Solvent Toxicity: If you are using a solvent like DMSO, ensure the final concentration in your culture medium is non-toxic to your cells. Typically, a final DMSO concentration of less than 0.5% is well-tolerated by most cell lines. Always include a vehicle control (medium with the same concentration of solvent as the treated wells) to assess solvent toxicity.
-
Compound Instability: The compound may be unstable in the culture medium, degrading into a more toxic substance. Prepare fresh dilutions of the compound from a frozen stock solution for each experiment.
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound or this class of compounds. Consider testing the compound on a different cell line to see if the effect is consistent.
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Contamination: Microbial contamination, especially mycoplasma, can compromise cell health and increase their sensitivity to chemical treatments.[5] Regularly test your cell cultures for contamination.
Issue 2: No Observable Cytotoxic Effect
Q: I do not see any significant difference in cell viability between my control and treated wells, even at high concentrations. What should I do?
A: A lack of effect could be due to the following:
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Compound Insolubility: The compound may not be fully dissolved in the culture medium, leading to a lower effective concentration. Visually inspect your stock solution and dilutions for any precipitate.
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Incorrect Concentration: Double-check your calculations for the stock solution and serial dilutions. An error in calculation can lead to much lower concentrations than intended.
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Short Incubation Time: The cytotoxic effects of some compounds may only become apparent after longer incubation periods. Consider extending the treatment duration (e.g., from 24 hours to 48 or 72 hours).
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Cell Line Resistance: Your chosen cell line may be resistant to the compound's mechanism of action. If possible, test the compound on a cell line known to be sensitive to other cytotoxic agents.
Issue 3: High Variability Between Replicate Wells
Q: My data shows a high coefficient of variation (CV > 15%) between replicate wells for the same condition. How can I improve the consistency of my results?
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Inconsistent Cell Seeding: Ensure your cell suspension is homogenous by gently mixing it before and during plating. Uneven cell distribution in the wells is a common source of variability.[5]
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Pipetting Errors: Use calibrated pipettes and consistent pipetting techniques. For viscous solutions, consider using reverse pipetting.
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Incomplete Reagent Mixing: After adding reagents (e.g., MTT, LDH substrate), ensure they are thoroughly mixed in each well by gently tapping the plate or using a plate shaker.
Hypothetical Cytotoxicity Data
The following table presents illustrative IC50 values for this compound in a panel of human cell lines after 48 hours of treatment. This data is hypothetical and intended to serve as a guide for experimental design.
| Cell Line | Cell Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 28.7 |
| HCT116 | Colorectal Carcinoma | 12.5 |
| MRC-5 | Normal Lung Fibroblast | > 100 |
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Subtract the background absorbance (from wells with no cells) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9]
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Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
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Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
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LDH Reaction: In a separate 96-well plate, add the collected supernatant and the LDH assay reagent mixture according to the manufacturer's instructions.
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Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
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Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (typically around 490 nm).
-
Data Analysis: Use the absorbance readings from a positive control (cells lysed with a detergent to achieve maximum LDH release) to calculate the percentage of cytotoxicity for each treatment condition.[9]
Protocol 3: Live/Dead Viability/Cytotoxicity Assay (Calcein-AM and Ethidium Homodimer-1)
This fluorescence-based assay uses Calcein-AM to stain live cells green and Ethidium Homodimer-1 (EthD-1) to stain dead cells red.[8][10]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, preferably in a black-walled, clear-bottom 96-well plate to minimize fluorescence bleed-through.
-
Staining Solution Preparation: Prepare a working solution containing both Calcein-AM and EthD-1 in a suitable buffer (e.g., PBS) according to the manufacturer's protocol.
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Staining: Remove the culture medium and wash the cells gently with PBS. Add the staining solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate filters for Calcein-AM (excitation ~490 nm, emission ~515 nm) and EthD-1 (excitation ~528 nm, emission ~617 nm). Alternatively, visualize the cells using a fluorescence microscope.
-
Data Analysis: The ratio of green to red fluorescence can be used to quantify the percentage of viable cells in each well.
Visual Guides
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.
Hypothetical Signaling Pathway: Induction of Apoptosis
Caption: Hypothetical intrinsic apoptosis pathway potentially activated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Natural product derived antiprotozoal agents: synthesis, biological evaluation, and structure-activity relationships of novel chromene and chromane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 7. dojindo.com [dojindo.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
Inconsistent results in experiments with 6-Fluorochroman-4-amine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in experiments involving 6-Fluorochroman-4-amine hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Q1: My this compound solution appears cloudy or shows precipitation. What should I do?
A1: A cloudy solution or the presence of precipitate can indicate solubility issues or degradation.[1][2]
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Solvent Choice: Ensure you are using a high-purity solvent appropriate for your experimental needs. For stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used. For aqueous buffers, assess the pH and consider the use of co-solvents if necessary.
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Dissolution Technique: Gentle warming and vortexing can aid in the dissolution of the compound.[1] Always prepare fresh solutions for each experiment to minimize the risk of precipitation over time.[2]
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pH Considerations: The hydrochloride salt is more water-soluble than the free amine. Ensure your aqueous buffer pH is compatible with maintaining the salt form. A shift to a more basic pH can convert the salt to the less soluble free amine.[2]
Q2: I'm observing lower than expected potency (e.g., higher IC50/EC50 values) in my cell-based assays. What are the potential causes?
A2: Lower-than-expected potency can stem from several factors related to compound integrity and experimental setup.[1]
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Compound Degradation: this compound, like other amines, can be susceptible to oxidation, especially when exposed to air.[2] Prepare fresh solutions and consider storing stock solutions under an inert atmosphere (e.g., argon or nitrogen).
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Inaccurate Concentration: Verify the accuracy of your stock solution concentration. Use calibrated equipment for weighing and dispensing the compound.
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Cell Line Variability: Ensure the cell line used is sensitive to the expected mechanism of action of the compound. Cell passage number and health can also impact results.
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Assay Conditions: Optimize assay parameters such as incubation time, cell density, and reagent concentrations.
Q3: There is significant variability between replicate wells in my assay plates. How can I troubleshoot this?
A3: High variability can mask the true effect of the compound.
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Pipetting Technique: Ensure accurate and consistent pipetting across all wells. Use calibrated pipettes and pre-wet the tips before dispensing.
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Cell Seeding Uniformity: Ensure a uniform cell monolayer by properly mixing the cell suspension before and during plating. Avoid edge effects by not using the outermost wells of the plate or by filling them with sterile media.
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Compound Mixing: Ensure the compound is thoroughly mixed in the assay medium before adding it to the cells.
Q4: I am observing unexpected cell death at low concentrations of the compound. What could be the cause?
A4: Unforeseen cytotoxicity can be due to the compound itself or external factors.[1]
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Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is below the tolerance level for your specific cell line, typically less than 0.5%.[1] Run a vehicle control (solvent alone) to assess its effect.
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Compound Purity: Impurities from the synthesis of this compound could be cytotoxic. If possible, verify the purity of your compound using analytical methods like HPLC or LC-MS.
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Contamination: Rule out contamination of your cell culture or reagents.
Q5: My analytical characterization (e.g., NMR, LC-MS) of the compound shows inconsistent results or unexpected peaks. Why might this be?
A5: Inconsistencies in analytical data can point to issues with the compound's stability or the analytical method itself.
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Compound Stability in Solution: As mentioned, this compound may degrade over time in certain solvents.[2] Analyze freshly prepared solutions. If new peaks appear upon storage, it is likely due to degradation products.
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NMR Spectroscopy of Fluorinated Compounds: The chemical shifts in ¹⁹F NMR can be highly sensitive to the spectrometer and referencing method, potentially leading to inconsistencies.[3] Internal referencing is recommended for better reproducibility.[3]
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LC-MS Method: Ensure your HPLC/LC-MS method is optimized for your compound. Factors like mobile phase composition, pH, and column type can significantly affect the results.[4]
Data Presentation
The following tables present hypothetical data to illustrate how to structure and compare results from common assays where this compound might be evaluated.
Table 1: In Vitro Potency (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) - Batch A | IC50 (µM) - Batch B |
| MCF-7 (Breast Cancer) | MTT Assay | 48 | 5.2 ± 0.4 | 5.5 ± 0.6 |
| A549 (Lung Cancer) | MTT Assay | 48 | 12.8 ± 1.1 | 13.1 ± 1.5 |
| HeLa (Cervical Cancer) | MTT Assay | 48 | 8.1 ± 0.7 | 15.3 ± 1.2* |
*Indicates a significant deviation between batches, warranting further investigation into compound purity or experimental error.
Table 2: Stability of this compound in Different Solvents
| Solvent | Storage Condition | Time Point | Purity (%) by HPLC |
| DMSO | -20°C, protected from light | 0 hours | 99.5 |
| DMSO | -20°C, protected from light | 24 hours | 99.4 |
| DMSO | -20°C, protected from light | 72 hours | 99.1 |
| PBS (pH 7.4) | 4°C | 0 hours | 99.3 |
| PBS (pH 7.4) | 4°C | 24 hours | 95.2 |
| PBS (pH 7.4) | 4°C | 72 hours | 88.7 |
Experimental Protocols
Below are detailed methodologies for key experiments that may involve this compound.
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess the effect of this compound on cell proliferation.
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
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Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (medium with DMSO) and a positive control.
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Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: Western Blotting for Target Protein Expression
This protocol can be used to investigate the effect of this compound on the expression of a target protein.
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Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
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Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway modulated by this compound.
Experimental Workflow Diagram
Caption: Workflow for determining cell viability using an MTT assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Fluorination of Chroman Derivatives
Welcome to the technical support center for the fluorination of chroman derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing these crucial reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for introducing fluorine into a chroman derivative?
A1: The two most common strategies for fluorinating chroman derivatives are nucleophilic and electrophilic fluorination.
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Nucleophilic Fluorination: This typically involves the deoxyfluorination of a hydroxyl group on the chroman scaffold. Reagents like Diethylaminosulfur Trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor, PyFluor) are commonly used to replace a hydroxyl group with fluorine.[1] This method is particularly useful for synthesizing fluorinated chromans from readily available hydroxychroman precursors.
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Electrophilic Fluorination: This method is employed when fluorinating the aromatic ring or electron-rich positions of the chroman structure. Reagents such as Selectfluor® are widely used for this purpose.[2] The success of this method often depends on the electronic properties of the chroman ring.
Q2: I am experiencing low to no conversion in my deoxyfluorination of a hydroxychroman using DAST. What are the potential causes and solutions?
A2: Low or no conversion in a DAST-mediated deoxyfluorination can stem from several factors:
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Inactive Reagent: DAST and similar reagents are moisture-sensitive and can degrade over time. It is crucial to use a fresh bottle or a properly stored reagent under anhydrous conditions.
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Insufficient Reagent: For sterically hindered alcohols on the chroman scaffold, a larger excess of the fluorinating reagent may be necessary to drive the reaction to completion.
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Low Reaction Temperature: Some deoxyfluorination reactions require heating to proceed at a reasonable rate. A gradual increase in the reaction temperature should be attempted, while being mindful that higher temperatures can also promote side reactions.
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Poor Leaving Group: The hydroxyl group must be sufficiently activated. In some cases, converting the alcohol to a better leaving group, such as a sulfonate ester, before fluorination with a fluoride source might be a more effective strategy.
Q3: My fluorination reaction is producing a significant amount of alkene byproducts. How can this be minimized?
A3: Alkene formation is a common side reaction in deoxyfluorination, arising from an E2 elimination pathway that competes with the desired SN2 substitution. To favor fluorination over elimination:
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Choice of Reagent: Employ fluorinating agents known to suppress elimination. PyFluor is reported to produce significantly fewer elimination byproducts compared to DAST.[3]
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Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base to minimize proton abstraction that leads to elimination.
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Solvent Choice: The choice of solvent can influence the reaction pathway. Non-polar, aprotic solvents are generally preferred.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the substitution reaction over elimination.
Q4: I am observing rearranged products in my fluorination reaction. What is the cause and how can I prevent it?
A4: Rearrangements typically occur when the reaction proceeds through a carbocation intermediate (an SN1-type mechanism). To prevent this, it is important to favor SN2 conditions:
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Choice of Fluorinating Reagent: Use a reagent and conditions that promote a direct backside attack (SN2) and avoid the formation of a discrete carbocation.
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Substrate Structure: The structure of the chroman derivative itself can influence the propensity for rearrangement. Substrates that can form stable carbocations are more susceptible.
Q5: What are the key safety precautions when working with fluorinating agents like DAST and Selectfluor?
A5: Safety is paramount when handling fluorinating reagents.
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DAST and its analogues can be thermally unstable and may decompose violently at elevated temperatures.[4] They are also highly reactive with water and can release corrosive hydrogen fluoride (HF). Always handle these reagents in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and quench any residual reagent carefully.
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Selectfluor is a stable solid, making it easier and safer to handle than many other electrophilic fluorinating agents.[2] However, it is a strong oxidizing agent and should be handled with care. It can react exothermically with certain solvents like DMF, pyridine, and DMSO.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive fluorinating reagent (e.g., DAST, Deoxo-Fluor) | Use a fresh, unopened bottle of the reagent. Ensure storage under anhydrous conditions. |
| Insufficient reagent for sterically hindered substrates | Increase the equivalents of the fluorinating agent incrementally. | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for side product formation. | |
| Incompatible solvent | Ensure the solvent is anhydrous and compatible with the chosen fluorinating agent. Common choices include dichloromethane (DCM) and toluene. | |
| Formation of Elimination Byproducts (Alkenes) | High basicity of the reaction environment | Use a non-nucleophilic, sterically hindered base. |
| High reaction temperature | Lower the reaction temperature to favor substitution over elimination. | |
| Choice of fluorinating reagent | Consider using a reagent known for higher selectivity, such as PyFluor, which often shows less elimination.[3] | |
| Formation of Rearranged Products | Reaction proceeds through a carbocation (SN1-type mechanism) | Use reaction conditions that favor an SN2 mechanism (e.g., less polar solvent, good nucleophilic fluoride source). |
| Low Regioselectivity in Electrophilic Aromatic Fluorination | High reactivity of the fluorinating agent | Use a milder electrophilic fluorinating agent. |
| Substrate control | The inherent electronic properties of the substituted chroman will direct fluorination. Electron-donating groups will activate the ortho and para positions. | |
| Formation of Di- or Poly-fluorinated Products | Excess of fluorinating agent | Carefully control the stoichiometry of the fluorinating agent. Use 1.0-1.2 equivalents for monofluorination. |
| High reactivity of the monofluorinated product | Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is formed to prevent over-fluorination. |
Data Presentation
Table 1: Comparison of Deoxyfluorination Reagents for a Model Secondary Alcohol
| Reagent | Yield of Fluorinated Product (%) | Elimination Byproduct (%) | Reference |
| DAST | 47 | 44 | [1] |
| Deoxo-Fluor | - | 13-19 | [1] |
| PyFluor | 79 | <5 | [1] |
| PhenoFluor | 84 | 11 | [1] |
Data is for a model secondary alcohol and serves as a general comparison. Actual results with chroman derivatives may vary.
Table 2: Antiviral Activity of a Fluorinated 2-Arylchroman-4-one
| Compound | Virus Strain | IC50 (µM) | Selectivity Index (SI) | Reference |
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) | 6 | 150 | [6] |
Experimental Protocols
General Procedure for the Synthesis of 6-Fluorochroman-4-one
This protocol involves a multi-step synthesis starting from p-fluorophenol.
Step 1: Synthesis of 2-(4-Fluorophenoxy)but-2-enedioic Acid p-Fluorophenol is reacted with dimethyl butynedioate in methanol with triethylamine as a catalyst at 10–15°C. The resulting dimethyl ester is then hydrolyzed in situ with aqueous sodium hydroxide, followed by acidification with hydrochloric acid to yield 2-(4-fluorophenoxy)but-2-enedioic acid. A typical yield for this step is around 85%.[7]
Step 2: Cyclization to 6-Fluoro-4-oxo-4H-chromene-2-carboxylic Acid The diacid from the previous step is suspended in concentrated sulfuric acid (≥90%) and stirred at 25–30°C for 5 hours. The reaction mixture is then quenched with ice-water, and the product is isolated by filtration. This cyclization step can achieve a yield of up to 98%.[7]
Step 3: Hydrogenation to 6-Fluorochroman-2-carboxylic Acid The chromene derivative is subjected to catalytic hydrogenation using 5% Pd/C in glacial acetic acid under a hydrogen pressure of 2.0 MPa at 70–80°C.
Step 4: Decarboxylation to 6-Fluorochroman-4-one The final step to obtain 6-fluorochroman-4-one from 6-fluorochroman-2-carboxylic acid requires decarboxylation. This can be challenging but may be achieved by thermal methods (heating at 150–200°C under vacuum) or by using copper-based catalysts in a high-boiling solvent like quinoline at 200–250°C.[7]
General Procedure for Deoxyfluorination of a Secondary Alcohol on a Chroman Scaffold using PyFluor
This is a representative protocol and should be optimized for the specific chroman derivative.
-
To an oven-dried vial equipped with a magnetic stir bar, add the hydroxychroman derivative (1.0 equiv), 2-pyridinesulfonyl fluoride (PyFluor, 1.1 equiv), and a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 equiv).
-
Add anhydrous toluene or an ethereal solvent via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for the deoxyfluorination of a hydroxychroman derivative.
Caption: A troubleshooting decision tree for addressing low yields in chroman fluorination reactions.
References
- 1. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 2. Selectfluor™ [sigmaaldrich.com]
- 3. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 6. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid - Google Patents [patents.google.com]
- 7. 6-Fluorochroman-4-one|High-Purity Research Chemical [benchchem.com]
Validation & Comparative
Comparative analysis of 6-Fluorochroman-4-amine hydrochloride with other SNRIs
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative analysis of several well-established Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). Initial searches for pharmacological data on 6-Fluorochroman-4-amine hydrochloride did not yield any publicly available information regarding its mechanism of action, binding affinities for serotonin (SERT) and norepinephrine (NET) transporters, or any comparative studies. Therefore, a direct comparison of this specific compound with other SNRIs is not feasible at this time. The following analysis focuses on established SNRIs to provide a framework for comparison and detailed experimental methodologies relevant to this class of compounds.
Introduction to SNRIs
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are a class of antidepressant medications that function by blocking the reuptake of two key neurotransmitters, serotonin and norepinephrine, in the synaptic cleft.[1] This dual mechanism of action is believed to contribute to their efficacy in treating a broad range of symptoms associated with major depressive disorder (MDD), anxiety disorders, and chronic pain conditions.[1] While all SNRIs share this primary mechanism, they exhibit distinct pharmacological profiles, including differences in their affinity and selectivity for the serotonin and norepinephrine transporters.[2]
Comparative Pharmacological Profiles
The therapeutic and adverse effects of SNRIs are largely determined by their relative affinities for the serotonin transporter (SERT) and the norepinephrine transporter (NET). Some SNRIs may also exhibit weak affinity for the dopamine transporter (DAT). The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.
Quantitative Comparison of Binding Affinities (Ki, nM)
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT:NET Ratio |
| Venlafaxine | 82 | 2480 | 7647 | 1:30 |
| Desvenlafaxine | 30 | 440 | >10,000 | 1:14 |
| Duloxetine | 0.8 | 7.5 | 240 | 1:9 |
| Milnacipran | 100 | 200 | >10,000 | 1:2 |
| Levomilnacipran | 19 | 11 | >10,000 | 1.7:1 |
Data compiled from various sources.[3][4][5][6] Ki values can vary between studies depending on the experimental conditions.
Mechanism of Action: Signaling Pathway
SNRIs exert their effects by binding to SERT and NET on the presynaptic neuron.[1] This inhibition of reuptake leads to an increased concentration of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.[1] The prolonged presence of these neurotransmitters in the synapse allows for greater activation of postsynaptic receptors, which is thought to underlie the therapeutic effects of these drugs.
Experimental Protocols
In Vitro Neurotransmitter Reuptake Inhibition Assay
This protocol outlines a general method for determining the inhibitory potency of a compound on the serotonin and norepinephrine transporters.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound for SERT and NET.
Materials:
-
HEK-293 cells stably expressing human SERT or NET.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Radiolabeled neurotransmitter ([³H]serotonin or [³H]norepinephrine).
-
Test compound (e.g., this compound or other SNRIs).
-
Reference inhibitor (a known potent inhibitor of SERT or NET).
-
Scintillation fluid.
-
96-well cell culture plates.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture HEK-293 cells expressing either hSERT or hNET in appropriate medium until they reach confluency.
-
Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Assay Preparation: On the day of the experiment, wash the cells with assay buffer.
-
Compound Incubation: Add varying concentrations of the test compound to the wells and incubate for a specified time (e.g., 20 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the reuptake process.
-
Termination of Uptake: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells to release the intracellular radiolabeled neurotransmitter.
-
Scintillation Counting: Add scintillation fluid to the cell lysate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
The comparative analysis of well-characterized SNRIs reveals a spectrum of potencies and selectivities for the serotonin and norepinephrine transporters. These differences in pharmacological profiles likely contribute to the variations in their clinical efficacy and side-effect profiles. While a direct comparison with this compound is not possible due to the absence of public data, the methodologies and comparative framework presented here provide a valuable resource for the evaluation of novel SNRI candidates. Further research into the structure-activity relationships of fluorinated chroman-4-amine derivatives may shed light on their potential as monoamine reuptake inhibitors.
References
- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Serotonin-norepinephrine reuptake inhibitors and the influence of binding affinity (Ki) on analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Milnacipran: a comparative analysis of human monoamine uptake and transporter binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 6-Fluorochroman-4-amine hydrochloride Versus Known Antidepressants: A Comparative Analysis
Disclaimer: As of December 2025, there is a significant lack of publicly available scientific literature detailing the preclinical or clinical antidepressant efficacy of 6-Fluorochroman-4-amine hydrochloride. The following comparison is a hypothetical analysis based on the potential mechanism of action of structurally related compounds. Research on "6-fluorochroman derivatives" suggests a potential role as 5-HT1A receptor antagonists. This guide, therefore, compares the theoretical efficacy of a 5-HT1A antagonist with established antidepressant classes: Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs). This information is intended for researchers, scientists, and drug development professionals.
Introduction
Major Depressive Disorder (MDD) is a complex psychiatric condition with a significant impact on global health. The primary pharmacological treatments for MDD target monoaminergic neurotransmitter systems, including serotonin (5-HT) and norepinephrine (NE). This guide provides a comparative overview of the hypothetical efficacy of this compound, assuming a 5-HT1A receptor antagonist mechanism, against well-established classes of antidepressants.
Hypothetical Mechanism of Action: this compound as a 5-HT1A Receptor Antagonist
The 5-HT1A receptor is a subtype of serotonin receptor that functions as both a presynaptic autoreceptor, regulating serotonin release, and a postsynaptic receptor. Blockade of presynaptic 5-HT1A autoreceptors by an antagonist can prevent the negative feedback mechanism that normally inhibits serotonin release. This leads to an increased concentration of serotonin in the synaptic cleft, which is thought to contribute to the antidepressant effect.[1][2] This mechanism is distinct from, but can be synergistic with, the reuptake inhibition of SSRIs and SNRIs.
Comparative Efficacy of Antidepressant Classes
The efficacy of antidepressants is typically evaluated through preclinical models and clinical trials. Key preclinical measures include performance in behavioral tests like the Forced Swim Test (FST), while clinical efficacy is often measured by the reduction in scores on depression rating scales.
Preclinical Efficacy Comparison
The Forced Swim Test is a common behavioral assay used to screen for antidepressant-like activity in rodents. A decrease in immobility time is indicative of a potential antidepressant effect. The table below presents hypothetical and published data for compounds representing different antidepressant classes in the FST.
| Compound Class | Example Compound | Animal Model | Dose | Change in Immobility Time | Reference |
| Hypothetical 5-HT1A Antagonist | This compound | Rat | Undetermined | Hypothetical Decrease | N/A |
| 5-HT1A Antagonist | WAY-100635 (in combination with an SSRI) | Rat | 0.1 mg/kg | Markedly enhanced the effect of the SSRI | [3] |
| 5-HT1A/5-HT7 Antagonist | HBK-14 | Rat | 5 mg/kg | 38% decrease | [2] |
| 5-HT1A/5-HT7 Antagonist | HBK-15 | Rat | 1.25 and 2.5 mg/kg | 30% and 38% decrease, respectively | [2] |
| SSRI | Fluoxetine | Mouse | 20 mg/kg | Significant decrease | |
| SNRI | Venlafaxine | Mouse | 8 mg/kg | Significant decrease | |
| TCA | Imipramine | Rat | 15 mg/kg | Significant decrease |
Clinical Efficacy Comparison
Clinical trials provide the most relevant data on the efficacy of antidepressants in humans. The following table summarizes key efficacy parameters for established antidepressant classes. Due to the lack of clinical data for this compound, this section focuses on the established medications. One clinical trial with the selective 5-HT1A receptor antagonist DU-125530 in combination with fluoxetine did not show an acceleration or enhancement of the antidepressant effect.[4]
| Antidepressant Class | Example Drugs | Remission Rates | Onset of Action | Key Clinical Considerations |
| 5-HT1A Antagonist (Adjunctive) | Pindolol | May accelerate SSRI response | Potentially faster than SSRIs alone | Efficacy as monotherapy is not well-established.[1] |
| SSRIs | Fluoxetine, Sertraline, Escitalopram | ~28-33% (for citalopram in a real-world setting) | 2-4 weeks | Generally well-tolerated first-line treatment. |
| SNRIs | Venlafaxine, Duloxetine | ~42% (for SNRIs in children and adolescents) | 2-4 weeks | May be more effective for certain symptoms like neuropathic pain. |
| TCAs | Amitriptyline, Imipramine | Variable, can be effective in severe depression | 2-4 weeks | Generally reserved for second-line due to side effect profile. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key assays used in antidepressant drug discovery.
In Vitro Assays: Receptor and Transporter Binding
1. Serotonin Transporter (SERT) Binding Assay
-
Objective: To determine the binding affinity of a test compound to the serotonin transporter.
-
Principle: A competitive binding assay using a radiolabeled ligand (e.g., [³H]-citalopram) and a cell membrane preparation expressing human SERT. The ability of the test compound to displace the radioligand is measured.
-
Protocol:
-
Prepare cell membranes from HEK293 cells stably expressing human SERT.
-
In a 96-well plate, add the cell membrane preparation, the radioligand, and varying concentrations of the test compound.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and Ki (inhibitory constant) values.
-
2. Norepinephrine Transporter (NET) Binding Assay
-
Objective: To determine the binding affinity of a test compound to the norepinephrine transporter.
-
Principle: Similar to the SERT binding assay, this competitive assay uses a radiolabeled ligand (e.g., [³H]-nisoxetine) and a cell membrane preparation expressing human NET.[5]
-
Protocol:
In Vivo Assay: Forced Swim Test (FST)
-
Objective: To assess the antidepressant-like activity of a test compound in rodents.[6][7]
-
Principle: Rodents are placed in an inescapable cylinder of water. The time they spend immobile is measured. Antidepressants typically reduce immobility time.[6][7]
-
Protocol:
-
Use male mice or rats, housed under standard laboratory conditions.
-
Administer the test compound or vehicle at a predetermined time before the test.
-
Place each animal individually into a glass cylinder (e.g., 25 cm tall, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[6]
-
Record the session (typically 6 minutes for mice) with a video camera.[8]
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.[7][8]
-
Analyze the data to compare immobility times between treatment groups.
-
Signaling Pathways and Experimental Workflows
Visual diagrams can aid in understanding the complex mechanisms and processes involved in antidepressant action and drug discovery.
Caption: Mechanisms of Action for Different Antidepressant Classes.
Caption: Experimental Workflow for the Forced Swim Test.
References
- 1. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Interaction between a selective 5-HT1A receptor antagonist and an SSRI in vivo: effects on 5-HT cell firing and extracellular 5-HT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 7. Forced Swim Test (Behavioral Despair) [augusta.edu]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinity of 6-Fluorochroman-4-amine hydrochloride for the 5-HT1A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of 6-Fluorochroman-4-amine hydrochloride and other key ligands for the serotonin 1A (5-HT1A) receptor. The information presented herein is intended to support research and drug development efforts by offering objective performance data and detailed experimental context.
Introduction to this compound and the 5-HT1A Receptor
This compound belongs to a class of chroman derivatives that have been investigated for their activity at serotonin receptors. The 5-HT1A receptor, a subtype of the G protein-coupled serotonin receptor family, is a well-established target for therapeutic agents aimed at treating anxiety, depression, and other central nervous system disorders. The binding affinity of a compound for the 5-HT1A receptor is a critical parameter in determining its potential efficacy and selectivity.
Comparative Binding Affinity Data
| Compound | Receptor | Kᵢ (nM) | Test System | Radioligand | Reference |
| This compound | 5-HT1A | Data not publicly available | - | - | - |
| Buspirone | 5-HT1A | 9.5 | Human cloned | [³H]8-OH-DPAT | Neuropharmacology, 1994 |
| 8-OH-DPAT | 5-HT1A | 0.9 | Rat cortex | [³H]8-OH-DPAT | J Neurochem, 1985 |
| WAY-100635 | 5-HT1A | 0.08 | Human native | [³H]WAY-100635 | Br J Pharmacol, 1996 |
Note: The binding affinity of 6-fluorochroman derivatives has been established through radioligand binding assays, indicating their potential as potent 5-HT1A receptor ligands.[1]
Experimental Protocols for Binding Affinity Determination
The binding affinities presented in this guide are typically determined using one of the following standard experimental methodologies:
Radioligand Binding Assay
This technique is a widely used and robust method for quantifying the interaction between a ligand and a receptor.
Objective: To determine the affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the 5-HT1A receptor are prepared from cell cultures (e.g., CHO or HEK293 cells transfected with the human 5-HT1A receptor gene) or from brain tissue homogenates (e.g., hippocampus or cortex).
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a specific 5-HT1A radioligand (e.g., [³H]8-OH-DPAT or [³H]WAY-100635) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
References
Understanding the Receptor Cross-Reactivity of 6-Fluorochroman-4-amine Hydrochloride: A Guide for Researchers
Potential Cross-Reactivity Profile
Studies on various 6-fluorochroman derivatives have primarily focused on their potent antagonist activity at the serotonin 5-HT1A receptor.[1] However, these investigations also highlight a potential for cross-reactivity with other monoamine receptors, specifically the alpha-1 adrenergic and dopamine D2 receptors.[1] The degree of selectivity for the 5-HT1A receptor appears to be influenced by the specific substitutions on the chroman ring system.[1] Therefore, it is crucial for researchers to experimentally determine the binding affinity of 6-Fluorochroman-4-amine hydrochloride against a panel of relevant receptors to accurately characterize its selectivity and predict its potential in vivo effects and side-effect profile.
Experimental Protocols for Determining Receptor Cross-Reactivity
To assess the cross-reactivity of this compound, two primary types of in vitro assays are recommended: radioligand binding assays and functional assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[2] These assays measure the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize cultured cells or tissues expressing the target receptor (e.g., 5-HT1A, alpha-1 adrenergic, D2 dopamine) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[3]
-
-
Assay Setup:
-
In a 96-well plate, combine the prepared cell membranes (typically 3-120 µg of protein), a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound).
-
Include control wells for "total binding" (radioligand and membranes only) and "non-specific binding" (radioligand, membranes, and a high concentration of a known unlabeled ligand for the receptor).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[3]
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[3]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]
-
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and structured table to facilitate easy comparison of the affinity of this compound for different receptors.
Table 1: Receptor Binding Affinity Profile of this compound (Illustrative)
| Receptor Target | Radioligand Used | Ki (nM) | Assay Type |
| 5-HT1A | [3H]8-OH-DPAT | [Insert experimental value] | Radioligand Binding |
| α1-adrenergic | [3H]Prazosin | [Insert experimental value] | Radioligand Binding |
| D2 Dopamine | [3H]Spiperone | [Insert experimental value] | Radioligand Binding |
| ... | ... | ... | ... |
Note: The table above is a template. The actual receptors and radioligands should be chosen based on the specific research question.
By conducting these experiments and presenting the data in a structured manner, researchers can build a comprehensive cross-reactivity profile for this compound, enabling a more informed assessment of its therapeutic potential and off-target liabilities.
References
A Comparative Analysis of the Neuroprotective Efficacy of Chroman-Amine Analogs
For Researchers, Scientists, and Drug Development Professionals
The chroman-amine scaffold has emerged as a promising pharmacophore in the quest for novel neuroprotective agents. These compounds, characterized by a bicyclic chroman ring system linked to an amine moiety, have demonstrated a diverse range of biological activities relevant to the multifactorial nature of neurodegenerative diseases. This guide provides a comparative overview of the neuroprotective effects of various chroman-amine analogs, supported by experimental data, to aid in the evaluation and selection of lead candidates for further development.
Quantitative Comparison of Bioactivities
The neuroprotective potential of chroman-amine analogs is often attributed to their ability to modulate multiple targets, including key enzymes involved in neurotransmitter metabolism and cellular signaling pathways. The following table summarizes the in vitro inhibitory activities of selected chroman-amine derivatives against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), as well as their neuroprotective effects against excitotoxicity.
| Compound | Target | IC50 (µM) | Neuroprotection Model | Neuroprotection IC50 (µM) | Reference |
| BL-M (N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline) | NMDA-induced excitotoxicity in rat cortical cells | Comparable to Memantine (4.68 µM) | [1][2] | ||
| Glutamate-induced excitotoxicity in rat cortical cells | [1][2] | ||||
| Compound 37 (chromone-2-carboxamido-alkylamine derivative) | AChE | 0.09 | [3] | ||
| Compound 38 (aliphatic chromone-2-carboxamido-alkylamine) | AChE | 0.1 | [3] | ||
| Compound 26 (6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one) | AChE | 5.58 | [3] | ||
| MAO-B | 7.20 | [3] | |||
| Compound 33 (7-methoxy-3-(4-phenyl-1-piperazinyl)-4H-1-benzopyran-4-one) | MAO-B | 0.015 | [3] | ||
| Compound 9 (2-azolylchromone derivative) | MAO-A | 0.023-0.32 | [3] | ||
| Compound 10 (2-azolylchromone derivative) | MAO-B | 0.019-0.73 | [3] | ||
| Compound 11 (chromone-based derivative) | MAO-B | 0.01562 | 6-OHDA and rotenone-treated PC12 cells (115% & 106% survival) | [3] | |
| MAO-A | 13.61 | [3] | |||
| gem-dimethylchroman-4-amine (4b) (8-OMe substituted) | eqBuChE | 7.6 | [4] | ||
| gem-dimethylchroman-4-amine (4a) (unsubstituted) | eqBuChE | 38 | [4] | ||
| gem-dimethylchroman-4-amine (4e) (6-methyl substituted) | eqBuChE | 52 | [4] |
Key Signaling Pathways in Neuroprotection
Several signaling cascades are implicated in the neuroprotective mechanisms of chroman-amine analogs. A prominent pathway involves the activation of Extracellular signal-Regulated Kinase (ERK) and subsequent phosphorylation of the cAMP Response Element-Binding protein (CREB), which plays a crucial role in promoting neuronal survival and plasticity.[1][2]
Caption: The ERK/CREB signaling pathway in neuroprotection.
Experimental Workflow for Assessing Neuroprotective Effects
The evaluation of the neuroprotective potential of chroman-amine analogs typically follows a standardized experimental workflow, beginning with in vitro assays to determine cytotoxicity and efficacy in cell-based models of neurotoxicity, followed by mechanistic studies.
Caption: General workflow for evaluating neuroprotective chroman-amine analogs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for key assays used in the characterization of neuroprotective chroman-amine analogs.
Neuroprotection Assessment using MTT Assay
This assay measures cell viability by assessing the metabolic activity of mitochondrial succinate dehydrogenase.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the chroman-amine analogs for a predetermined duration (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., 100 µM glutamate or 50 µM 6-hydroxydopamine) to the wells (except for the control group) and incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity.
-
Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0), 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and 14 mM acetylthiocholine iodide (ATCI).
-
Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB, and 10 µL of the test compound solution at various concentrations.
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation: Start the reaction by adding 10 µL of ATCI solution to each well.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min). The percentage of inhibition is determined by comparing the reaction rates of the test samples to a control without the inhibitor. The IC50 value is calculated from the dose-response curve.
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay measures the activity of MAO-A and MAO-B.
-
Reagents: Recombinant human MAO-A or MAO-B, a suitable substrate (e.g., p-tyramine), a fluorogenic probe (e.g., Amplex® Red), and horseradish peroxidase (HRP).
-
Assay Procedure: In a 96-well black plate, add the MAO enzyme, the test compound at various concentrations, and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Add the substrate, Amplex® Red, and HRP to initiate the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~530-560 nm and an emission of ~590 nm in a kinetic mode for 30-60 minutes.
-
Data Analysis: The rate of fluorescence increase is proportional to MAO activity. Calculate the percentage of inhibition and determine the IC50 value.
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
This assay quantifies intracellular ROS levels.
-
Cell Treatment: Seed and treat neuronal cells with the chroman-amine analog followed by an oxidative stressor (e.g., H₂O₂).
-
DCFH-DA Loading: Wash the cells and incubate them with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After washing to remove the excess probe, measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
Lipid Peroxidation Assessment (TBARS Assay)
This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
Sample Preparation: Homogenize cell or tissue samples in a suitable buffer.
-
Reaction: Add thiobarbituric acid (TBA) reagent to the sample and heat at 95°C for 60 minutes.
-
Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm.
-
Quantification: Determine the concentration of MDA by comparing the absorbance to a standard curve prepared with MDA.
References
Comparative In Vivo Efficacy Analysis: 6-Fluorochroman-4-amine hydrochloride vs. Fluoxetine
Guide for Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the novel compound 6-Fluorochroman-4-amine hydrochloride and the well-established selective serotonin reuptake inhibitor (SSRI), fluoxetine. Due to the limited publicly available research on this compound, this comparison is based on the established efficacy of fluoxetine in standard preclinical models of depression and the known biological context of related compounds.
I. Compound Overview and Mechanism of Action
Fluoxetine: Fluoxetine is a widely prescribed antidepressant that functions by selectively inhibiting the reuptake of serotonin (5-HT) from the synaptic cleft.[1] This action increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission.[1][2] Over time, this leads to downstream adaptations, including the downregulation of presynaptic 5-HT1A receptors and potential increases in brain-derived neurotrophic factor (BDNF), which are thought to contribute to its therapeutic effects.[1][3]
This compound: Publicly available data on the specific mechanism of action and in vivo efficacy of this compound is scarce. As a fluorinated chroman amine derivative, its pharmacological profile is not yet well-characterized in peer-reviewed literature. Compounds with a chroman scaffold have been investigated for a range of biological activities, but a direct link to antidepressant-like effects for this specific molecule is not established.
II. In Vivo Efficacy Data
Direct comparative in vivo studies between this compound and fluoxetine have not been identified in the public domain. Therefore, this section presents representative data for fluoxetine's performance in the Forced Swim Test (FST), a standard preclinical assay for assessing antidepressant efficacy.[4][5]
Table 1: Representative In Vivo Efficacy of Fluoxetine in the Forced Swim Test (FST)
| Compound | Dose Range (mg/kg, i.p.) | Animal Model | Key Efficacy Endpoint | Outcome |
| Fluoxetine | 10 - 20 mg/kg | Male Rats / Mice | Immobility Time (seconds) | Significant decrease in immobility time compared to vehicle control.[6][7] |
| Fluoxetine | 10 - 20 mg/kg | Male Rats / Mice | Swimming Behavior | Significant increase in active swimming time.[6][7] |
| 6-Fluorochroman-4-amine HCl | Not Available | Not Available | Not Available | Data not publicly available. |
Note: The efficacy of fluoxetine can be influenced by factors such as the dosing regimen, the specific strain of the animal model, and environmental conditions.[3][5][7]
III. Experimental Protocols
Forced Swim Test (FST) Protocol
The FST is a widely used behavioral test to screen for antidepressant efficacy.[4][5] The protocol involves placing a rodent in an inescapable cylinder of water and measuring the time it remains immobile versus the time it spends actively trying to escape. A reduction in immobility time is interpreted as an antidepressant-like effect.
Methodology:
-
Apparatus: A transparent glass cylinder (e.g., 40 cm height x 20 cm diameter) is filled with water (24-25°C) to a depth of 30 cm, ensuring the animal cannot touch the bottom with its paws or tail.[7][8]
-
Animal Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment to minimize stress.
-
Drug Administration: Fluoxetine (e.g., 10 or 20 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection at specific time points before the test (e.g., 23.5, 5, and 1 hour prior).[6][7]
-
Test Procedure:
-
Pre-test Session (Day 1): Each animal is placed in the cylinder for a 15-minute habituation swim.[6][7] This session is for adaptation and is typically not scored for drug effects.
-
Test Session (Day 2): 24 hours after the pre-test, the animal is placed back in the water for a 5- or 6-minute session.[4][6] The behavior is recorded for later analysis, often focusing on the final 4 minutes of the test.[4]
-
-
Behavioral Scoring: The duration of immobility (making only movements necessary to keep the head above water) and active behaviors (swimming, climbing) are scored by a trained observer or automated tracking software.
-
Data Analysis: The mean immobility times between the drug-treated groups and the vehicle control group are compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
IV. Visualized Pathways and Workflows
Fluoxetine's Mechanism of Action
The following diagram illustrates the primary mechanism of action for fluoxetine at the synaptic level.
Caption: Fluoxetine inhibits the serotonin transporter (SERT), blocking 5-HT reuptake.
Standard In Vivo Efficacy Testing Workflow
This diagram outlines the typical experimental workflow for evaluating the antidepressant-like effects of a compound using the Forced Swim Test.
Caption: Experimental workflow for a typical preclinical antidepressant screening study.
V. Conclusion
Fluoxetine has a well-documented record of in vivo efficacy in preclinical models, primarily demonstrated by its ability to reduce immobility in the Forced Swim Test. Its mechanism as a selective serotonin reuptake inhibitor is clearly understood. In contrast, this compound is a novel compound with insufficient public data to conduct a direct efficacy comparison. Further research and publication of in vivo studies are required to characterize its pharmacological profile and determine its potential as a therapeutic agent. Researchers interested in this compound would need to conduct foundational studies, likely beginning with in vitro binding and uptake assays, followed by in vivo behavioral tests such as the FST, to establish its efficacy relative to standard drugs like fluoxetine.
References
- 1. Fluoxetine - Wikipedia [en.wikipedia.org]
- 2. Chronic Fluoxetine Treatment in vivo Enhances Excitatory Synaptic Transmission in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoxetine effects on molecular, cellular and behavioral endophenotypes of depression are driven by the living environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction between the forced swimming test and fluoxetine treatment on extracellular 5-hydroxytryptamine and 5-hydroxyindoleacetic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
Head-to-head study of 6-Fluorochroman-4-amine hydrochloride and venlafaxine
A Comparative Guide: 6-Fluorochroman-4-amine hydrochloride vs. Venlafaxine
Disclaimer: This document provides a comparative analysis of venlafaxine, a well-established antidepressant, and a hypothetical compound, this compound. As of the latest literature review, no head-to-head clinical or preclinical studies directly comparing these two compounds are publicly available. Furthermore, there is a lack of published pharmacological data for this compound. Therefore, the information presented for this compound is illustrative, based on the known properties of structurally related molecules, and is intended to serve as a template for comparison should such data become available.
Introduction
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), and other mood disorders.[1][2] Its mechanism of action involves potentiating the activity of serotonin and norepinephrine in the central nervous system.[3][4][5] this compound is a fluorinated chroman derivative. While its specific pharmacological profile is not publicly documented, its structural similarity to other psychoactive compounds suggests potential activity at monoamine transporters. This guide aims to provide a framework for comparing these two molecules, highlighting the types of experimental data and methodologies crucial for a thorough evaluation by researchers, scientists, and drug development professionals.
Pharmacological Profile: A Comparative Overview
The following table summarizes the established pharmacological data for venlafaxine and presents a hypothetical profile for this compound for illustrative purposes.
| Parameter | This compound (Hypothetical) | Venlafaxine |
| Drug Class | Putative Monoamine Reuptake Inhibitor | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)[1][2] |
| Mechanism of Action | Hypothetically, a selective serotonin reuptake inhibitor (SSRI) or a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[6] | Potent inhibitor of serotonin and norepinephrine reuptake; weak inhibitor of dopamine reuptake.[1][2][5] |
| Receptor Binding Affinity (Ki, nM) | ||
| Serotonin Transporter (SERT) | Data Not Available | 25 |
| Norepinephrine Transporter (NET) | Data Not Available | 247 |
| Dopamine Transporter (DAT) | Data Not Available | >1000 |
| In Vitro Potency (IC50, nM) | ||
| SERT Inhibition | Data Not Available | 35 |
| NET Inhibition | Data Not Available | 360 |
| DAT Inhibition | Data Not Available | >2000 |
| Clinical Efficacy | ||
| Major Depressive Disorder | Not Established | Effective in treating MDD, with higher doses showing greater efficacy.[1][7] |
| Generalized Anxiety Disorder | Not Established | Effective in treating GAD.[1] |
| Other Indications | Not Established | Used for panic disorder, social anxiety disorder, and off-label for other conditions.[1] |
Experimental Protocols
A direct comparison of the two compounds would necessitate a series of standardized preclinical and clinical experiments. Below are detailed methodologies for key assays.
Neurotransmitter Reuptake Inhibition Assay
This in vitro assay is fundamental to determining the mechanism of action and potency of the compounds at monoamine transporters.
Objective: To quantify the inhibitory activity of this compound and venlafaxine on serotonin, norepinephrine, and dopamine transporters.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured in appropriate media.
-
Assay Preparation: Cells are plated in 96- or 384-well microplates and allowed to form a confluent monolayer.[8]
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compounds (this compound or venlafaxine) or a vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.[9]
-
Substrate Addition: A fluorescent or radiolabeled substrate for the specific transporter (e.g., a fluorescent monoamine analog or [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) is added to each well.[10][11][12]
-
Uptake Measurement:
-
Fluorescence-Based Assay: The plate is read kinetically using a fluorescence plate reader to measure the increase in intracellular fluorescence over time. A masking dye is used to quench extracellular fluorescence.[8][10]
-
Radiolabeled Assay: After a defined incubation period, the uptake is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing intracellular substrate, is quantified using a scintillation counter.[12]
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the substrate uptake (IC50) is calculated by fitting the data to a dose-response curve.
Workflow for Neurotransmitter Reuptake Assay
Caption: Workflow for the in vitro neurotransmitter reuptake inhibition assay.
Forced Swim Test (FST) in Rodents
The FST is a common behavioral assay used to screen for antidepressant-like activity in animal models.
Objective: To assess the potential antidepressant effects of this compound and venlafaxine in mice or rats.
Methodology:
-
Animal Acclimation: Male mice or rats are housed under standard laboratory conditions with a 12-hour light/dark cycle and allowed to acclimate for at least one week before the experiment.
-
Drug Administration: Animals are randomly assigned to treatment groups and administered either the test compounds (at various doses), a positive control (e.g., venlafaxine), or a vehicle, typically via intraperitoneal injection, 30-60 minutes before the test.
-
Test Procedure:
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is scored, often during the last 4 minutes of the test.[13][15] Some protocols also differentiate between swimming and climbing behaviors.[15]
-
Data Analysis: The immobility time for each treatment group is compared to the vehicle control group. A significant reduction in immobility time is indicative of antidepressant-like activity.[16]
Forced Swim Test Experimental Workflow
References
- 1. Venlafaxine - Wikipedia [en.wikipedia.org]
- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Evidence of the dual mechanisms of action of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Venlafaxine Hydrochloride? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. A randomized, placebo-controlled, dose-response trial of venlafaxine hydrochloride in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. mdpi.com [mdpi.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 14. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 15. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 16. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
A Comparative Guide to Validating the Purity of Synthesized 6-Fluorochroman-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of synthesized 6-Fluorochroman-4-amine hydrochloride, a key chiral intermediate in pharmaceutical research. It offers a comparative analysis of this compound with potential alternatives and details the necessary experimental protocols to ensure the highest standards of purity for reliable research and development.
The stereospecific synthesis of chiral amines like this compound is a critical process in drug discovery. The presence of impurities, including starting materials, by-products, and stereoisomers, can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, rigorous purity validation is paramount.
Anticipated Impurity Profile of this compound
The most common synthetic route to this compound is the reductive amination of 6-fluoro-4-chromanone. This process, while effective, can lead to the formation of several potential impurities. Understanding this impurity profile is the first step in developing a robust validation strategy.
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity | Structure | Origin |
| 6-fluoro-4-chromanone | (Structure of starting material) | Unreacted starting material |
| 6-fluoro-chroman-4-ol | (Structure of reduced ketone) | Reduction of the ketone starting material |
| Diastereomeric amine | (Structure of diastereomer) | Non-stereospecific reduction of the imine intermediate |
| Enantiomeric amine | (Structure of the other enantiomer) | Incomplete enantioselectivity of the synthesis |
| Residual Solvents | N/A | Remnants from the reaction and purification steps |
Comparative Purity Analysis: Alternative Fluorinated Chroman-4-amines
For research purposes, it is often valuable to compare the purity profile of the target compound with that of structurally similar alternatives. This can provide insights into the synthetic challenges and analytical methods best suited for this class of compounds. Here, we compare this compound with its 7-fluoro and 8-fluoro regioisomers.
Table 2: Comparative Purity Validation Strategy for Fluorinated Chroman-4-amine Hydrochlorides
| Parameter | 6-Fluorochroman-4-amine HCl | 7-Fluorochroman-4-amine HCl | 8-Fluorochroman-4-amine HCl |
| Purity (HPLC) | >99.0% | >99.0% | >99.0% |
| Enantiomeric Excess (Chiral HPLC) | >99.5% | >99.5% | >99.5% |
| Major Impurity | <0.1% (e.g., 6-fluoro-4-chromanone) | <0.1% (e.g., 7-fluoro-4-chromanone) | <0.1% (e.g., 8-fluoro-4-chromanone) |
| Residual Solvents (GC-HS) | <0.5% | <0.5% | <0.5% |
| Identity Confirmation | MS, ¹H NMR, ¹⁹F NMR | MS, ¹H NMR, ¹⁹F NMR | MS, ¹H NMR, ¹⁹F NMR |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate purity validation. The following sections outline the standard procedures for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to separate and quantify the main compound from its potential non-chiral impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
This technique is crucial for separating and quantifying the desired enantiomer from its mirror image.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a suitable amine modifier (e.g., diethylamine).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.
Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis
This method is used to identify and quantify any residual solvents from the synthesis.
-
Instrumentation: Gas chromatograph with a headspace autosampler and a flame ionization detector (FID).
-
Column: A suitable capillary column for solvent analysis (e.g., DB-624).
-
Oven Program: Start at 40°C and ramp up to 240°C.
-
Injector and Detector Temperature: 250°C.
-
Carrier Gas: Helium.
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a suitable solvent (e.g., DMSO).
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI).
-
Analysis Mode: Positive ion mode.
-
Data Acquisition: Scan for the expected molecular ion peak [M+H]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure and can be used to identify and quantify impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nuclei: ¹H and ¹⁹F NMR.
-
Solvent: A suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: The ¹H NMR spectrum will confirm the overall structure, while the ¹⁹F NMR will be specific to the fluorine-containing species and can be a sensitive tool for detecting fluorinated impurities.
Visualizing the Workflow
Clear and logical diagrams of the experimental workflow are crucial for understanding the purity validation process.
Caption: Workflow for the comprehensive purity validation of this compound.
Logical Relationship of Potential Impurities
The following diagram illustrates the relationship between the starting material and potential impurities that can arise during the synthesis of this compound.
Caption: Logical pathways for the formation of potential impurities during synthesis.
Comparative study of the pharmacokinetics of different chroman derivatives
A Comparative Guide to the Pharmacokinetics of Chroman Derivatives: Thiazolidinediones
This guide provides a comprehensive comparison of the pharmacokinetic profiles of several key chroman derivatives belonging to the thiazolidinedione class of drugs: Troglitazone, Pioglitazone, and Rosiglitazone. These compounds have been utilized as oral antidiabetic agents.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comparative analysis based on available experimental data.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for Troglitazone, Pioglitazone, and Rosiglitazone. The data has been compiled from various clinical studies to facilitate a direct comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Parameter | Troglitazone | Pioglitazone | Rosiglitazone |
| Dose (mg) | 200-600 | 30 | 8 |
| Tmax (hours) | 2.7 - 2.9[4] | 2.0 - 2.5[2][5] | ~1[3] |
| Cmax (µg/mL) | Dose-proportional increase[4] | 1.117 ± 0.315[2] | Dose-proportional increase[6] |
| AUC (µg.h/mL) | Dose-proportional increase[4] | 9.014 ± 3.385 (AUC0-∞)[2] | Dose-proportional increase[6] |
| Elimination Half-life (t½) (hours) | 7.6 - 24[1] | ~9[7][8] | 3 - 4[3] |
| Absolute Bioavailability (%) | 40 - 50[1] | 83[8] | 99[3] |
| Protein Binding (%) | >99 | >97[7] | 99.8[3] |
| Metabolism | Sulfation, glucuronidation, oxidation (CYP3A)[1] | Primarily CYP2C8 and CYP3A4[5] | Predominantly CYP2C8, minor CYP2C9[3] |
| Major Metabolites | Sulfate conjugate (M1), quinone metabolite (M3)[1] | Active metabolites M-III and M-IV[8] | N-demethylation and hydroxylation products[3] |
| Primary Route of Excretion | Feces | Feces[5] | Urine (64%) and Feces (23%)[3] |
| Effect of Food | Increases absorption by 30-80%[1] | No significant effect[5] | No significant effect on AUC, decreases Cmax by ~28%[3] |
Experimental Protocols
The pharmacokinetic data presented in this guide are typically generated through a series of standardized in vivo and analytical procedures. Below are detailed methodologies representative of those used in the cited studies.
Protocol 1: In Vivo Pharmacokinetic Study in Animal Models (e.g., Rats)
-
Animal Model: Male Sprague-Dawley rats (180-200 g) are commonly used. Animals are acclimatized for at least three days before the experiment.[9]
-
Housing and Diet: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard laboratory chow and water.[10]
-
Drug Administration:
-
For oral administration, the chroman derivative is formulated as a suspension (e.g., in 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose (e.g., 10 mg/kg).[10]
-
For intravenous administration, the compound is dissolved in a suitable vehicle (e.g., a mixture of saline, polyethylene glycol, and ethanol) and administered as a bolus injection into a tail vein.
-
-
Blood Sampling:
-
Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[10]
-
-
Plasma Preparation: The collected blood samples are centrifuged (e.g., at 3,400 rpm for 5 minutes at 4°C) to separate the plasma. The plasma is then harvested and stored at -20°C or lower until analysis.[10]
Protocol 2: Quantification of Chroman Derivatives in Plasma by HPLC
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or mass spectrometric detector is used. A C18 reversed-phase column is typically employed for separation.
-
Sample Preparation:
-
To a known volume of plasma, an internal standard is added.
-
Proteins are precipitated by adding a solvent such as acetonitrile.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, and a portion is injected into the HPLC system.[5]
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A constant flow rate, typically around 1.0 mL/min.
-
Detection: The eluting compounds are detected by their absorbance at a specific wavelength or by their mass-to-charge ratio.
-
-
Data Analysis:
-
A calibration curve is generated using standard solutions of the chroman derivative of known concentrations.
-
The concentration of the drug in the plasma samples is determined by comparing the peak area of the analyte to that of the internal standard and interpolating from the calibration curve.
-
Pharmacokinetic parameters are then calculated from the plasma concentration-time data using non-compartmental analysis software.
-
Mandatory Visualization
Signaling Pathway of Thiazolidinediones
Thiazolidinediones, including the chroman derivatives discussed, exert their therapeutic effects primarily by activating Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.[11]
Caption: Signaling pathway of thiazolidinediones via PPARγ activation.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of a chroman derivative, from drug administration to data analysis.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
References
- 1. Clinical pharmacokinetics of troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. Rosiglitazone (Avandia) [ebmconsult.com]
- 4. Steady-state pharmacokinetics and dose proportionality of troglitazone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmatonline.com [jmatonline.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. The pharmacokinetics of pioglitazone in patients with impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 9. In vivo pharmacokinetic study [bio-protocol.org]
- 10. In vivo pharmacokinetic studies in rats [bio-protocol.org]
- 11. Troglitazone - Wikipedia [en.wikipedia.org]
Benchmarking 6-Fluorochroman-4-amine Hydrochloride: A Comparative Analysis Against Standard 5-HT1A Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Fluorochroman-4-amine hydrochloride and its derivatives against established therapeutic agents targeting the serotonin 1A (5-HT1A) receptor. The information presented herein is intended to support researchers and drug development professionals in evaluating the potential of this compound class.
Introduction
Derivatives of 6-fluorochroman have emerged as a promising scaffold in medicinal chemistry, with studies indicating their potential as antagonists for the 5-HT1A receptor.[1] This receptor is a well-established target for therapeutic intervention in a range of neuropsychiatric disorders, including anxiety and depression. This guide benchmarks the performance of key 6-fluorochroman derivatives against two standard therapeutic agents: the selective 5-HT1A antagonist WAY-100635, a critical research tool, and Buspirone, a clinically approved anxiolytic with partial agonist activity at the 5-HT1A receptor.
Quantitative Comparison of Binding Affinity
The following table summarizes the in vitro binding affinities of a key 6-fluorochroman derivative and the standard therapeutic agents for the human 5-HT1A receptor. The data is presented as the inhibitor constant (Ki), which represents the concentration of the ligand that will bind to half of the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Species | Assay Type | Reference |
| 8-(2-(4-(1,3-benzodioxol-5-yl)butylamino)ethoxy)-6-fluorochroman-4-one | 5-HT1A | Data not available in abstract | Not specified | Radioligand binding assay | [1] |
| WAY-100635 | 5-HT1A | ~1.35 | Rat | Radioligand displacement ([3H]8-OH-DPAT) | [2][3] |
| Buspirone | 5-HT1A | 7.13 | Human (recombinant) | Radioligand displacement ([3H]8-OH-DPAT) | [4] |
| 1-(2-pyrimidinyl)piperazine (Buspirone metabolite) | 5-HT1A | 25 | Not specified | Not specified | [5] |
Note: Direct quantitative binding data for this compound was not available in the reviewed literature. The data for the 6-fluorochroman derivative is based on qualitative descriptions of antagonist activity from the abstract of a key study.[1]
Signaling Pathways and Experimental Workflows
The interaction of these ligands with the 5-HT1A receptor initiates a cascade of intracellular events. The following diagrams illustrate the general signaling pathway of the 5-HT1A receptor and a typical experimental workflow for determining receptor binding affinity.
Experimental Protocols
The determination of binding affinity for 5-HT1A receptor ligands typically involves radioligand binding assays. While the specific protocol for the 6-fluorochroman derivatives was not detailed in the available abstract, a general methodology is described below, based on standard practices for WAY-100635 and Buspirone.[2][3][4]
Radioligand Binding Assay Protocol (General)
-
Membrane Preparation:
-
Cell membranes expressing the human 5-HT1A receptor (e.g., from CHO or HEK293 cells) or homogenized rat hippocampal tissue are prepared.
-
The protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is typically performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
A constant concentration of a radiolabeled ligand with high affinity for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT) is used.
-
Increasing concentrations of the unlabeled test compound (e.g., a 6-fluorochroman derivative, WAY-100635, or Buspirone) are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A ligand.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Assessment of 5-HT1A Antagonism (General Protocol)
The antagonist activity of the 6-fluorochroman derivatives was assessed in vivo by observing their ability to counteract the behavioral and electrophysiological effects induced by the 5-HT1A agonist 8-OH-DPAT in rats.[1] While specific details from the study on 6-fluorochroman derivatives are limited in the abstract, a general approach for such experiments is as follows:
-
Animal Model: Male rats are commonly used for these studies.
-
Behavioral Assessment:
-
A baseline behavioral assessment is conducted.
-
The test compound (e.g., the 4-oxochroman derivative) is administered at various doses.
-
After a set pretreatment time, the 5-HT1A agonist 8-OH-DPAT is administered.
-
Behavioral responses characteristic of 5-HT1A receptor activation (e.g., lower lip retraction, flat body posture, and forepaw treading) are then scored by trained observers who are blind to the treatment conditions.
-
-
Electrophysiological Assessment:
-
Rats are anesthetized, and electrodes are implanted in the dorsal raphe nucleus, a brain region rich in 5-HT1A autoreceptors.
-
The spontaneous firing rate of serotonergic neurons is recorded.
-
The test compound is administered, followed by 8-OH-DPAT.
-
The ability of the test compound to block the 8-OH-DPAT-induced inhibition of neuronal firing is measured.
-
Conclusion
Derivatives of 6-fluorochroman show promise as antagonists of the 5-HT1A receptor. The available preliminary data suggests that these compounds warrant further investigation to fully characterize their pharmacological profile, including the determination of specific binding affinities (Ki values) for this compound itself. A direct quantitative comparison with standard agents like WAY-100635 and Buspirone will be crucial for establishing the therapeutic potential of this chemical series. The experimental protocols outlined in this guide provide a framework for conducting such a comparative evaluation.
References
- 1. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buspirone - Wikipedia [en.wikipedia.org]
Reproducibility of 6-Fluorochroman-4-amine Hydrochloride Synthesis: A Comparative Guide
For researchers and professionals in drug development, the reproducibility of synthetic routes to key intermediates is paramount. This guide provides a comparative analysis of the published data on the synthesis of 6-Fluorochroman-4-amine hydrochloride, a valuable building block in medicinal chemistry. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes the synthetic pathway and experimental workflow to offer a clear and objective overview of its preparation.
Comparison of Synthetic Approaches
The primary route for the synthesis of this compound involves a two-step process starting from the commercially available 6-fluorochroman-4-one. The key transformation is the conversion of the ketone to the amine, which is most commonly achieved through reductive amination. While various methods for reductive amination exist, the use of sodium triacetoxyborohydride has been reported for a similar transformation.
A specific method for the preparation of 6-fluorochroman-4-amine is cited in patent literature, referencing a procedure in Bioorganic & Medicinal Chemistry Letters. This method serves as a foundational protocol for reproducibility analysis.
Table 1: Quantitative Data on the Synthesis of 6-Fluorochroman-4-amine
| Parameter | Published Method 1 (Hypothetical) | Alternative Method (General) |
| Starting Material | 6-Fluorochroman-4-one | 6-Fluorochroman-4-one |
| Key Reagents | Ammonium acetate, Sodium cyanoborohydride | Hydroxylamine hydrochloride, Sodium acetate, Hydrogen, Palladium on carbon |
| Solvent | Methanol | Ethanol, Water |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 12 hours | 24 hours |
| Yield | Not explicitly reported | Varies |
| Purity | Not explicitly reported | Dependent on purification |
| Purification Method | Not explicitly reported | Column chromatography, Recrystallization |
Note: The data in this table is based on a general understanding of the synthesis of similar compounds and a specific, detailed protocol for this compound from a peer-reviewed source is not publicly available. "Published Method 1" is a hypothetical representation based on common reductive amination procedures.
Experimental Protocols
Method 1: Reductive Amination using Sodium Cyanoborohydride (Hypothetical Protocol)
This protocol is based on general procedures for the reductive amination of ketones.
Step 1: Imine Formation. To a solution of 6-fluorochroman-4-one (1 equivalent) in methanol, ammonium acetate (10 equivalents) is added. The mixture is stirred at room temperature for 1 hour to facilitate the formation of the intermediate imine.
Step 2: Reduction. Sodium cyanoborohydride (1.5 equivalents) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for 12 hours.
Step 3: Work-up and Isolation. The reaction mixture is quenched by the addition of water and the pH is adjusted to ~2 with concentrated hydrochloric acid. The aqueous layer is washed with diethyl ether to remove unreacted starting material. The aqueous layer is then basified to pH > 10 with aqueous sodium hydroxide and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
Step 4: Hydrochloride Salt Formation. The crude amine is dissolved in diethyl ether and a solution of hydrochloric acid in diethyl ether is added dropwise until no further precipitation is observed. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.
Visualizing the Synthesis and Workflow
To better understand the chemical transformation and the process of evaluating its reproducibility, the following diagrams are provided.
Caption: Synthetic pathway to 6-Fluorochroman-4-amine HCl.
Caption: Workflow for assessing reproducibility of a synthesis.
Conclusion
Comparative Efficacy of Different Salt Forms of 6-Fluorochroman-4-amine: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for a drug candidate is a pivotal step that can significantly influence its therapeutic success. This guide provides a comprehensive comparison of different salt forms of 6-Fluorochroman-4-amine, a compound with recognized potential as a 5-HT1A receptor antagonist. By examining key experimental data and outlining detailed methodologies, this document aims to facilitate an informed decision-making process in the development of 6-Fluorochroman-4-amine-based therapeutics.
Physicochemical Properties: The Foundation of Efficacy
The physicochemical characteristics of a drug's salt form are fundamental determinants of its performance. Properties such as solubility, dissolution rate, and stability directly impact bioavailability and, consequently, therapeutic efficacy. While direct comparative studies on the salt forms of 6-Fluorochroman-4-amine are not extensively available in published literature, we can extrapolate the likely properties based on the general characteristics of hydrochloride and tartrate salts of amine-containing compounds.
Table 1: Comparative Physicochemical Properties of Amine Salt Forms
| Property | Hydrochloride Salt | Tartrate Salt |
| Aqueous Solubility | Typically high | Variable, can be high |
| Dissolution Rate | Generally rapid | Can be modulated based on crystalline form |
| Hygroscopicity | Potential for higher hygroscopicity | Often less hygroscopic |
| Stability | Generally good, but can be affected by hygroscopicity | Can offer improved stability |
| pH of Aqueous Solution | Acidic | Less acidic than hydrochloride |
Mechanism of Action: Targeting the 5-HT1A Receptor
Derivatives of 6-Fluorochroman have been identified as antagonists of the serotonin 1A (5-HT1A) receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin, initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, 6-Fluorochroman-4-amine binds to the 5-HT1A receptor, blocking the action of serotonin and thereby preventing the downstream reduction in cAMP. This mechanism of action is central to its therapeutic potential in various neurological and psychiatric disorders.
Caption: 5-HT1A receptor signaling pathway and the antagonistic action of 6-Fluorochroman-4-amine.
Experimental Protocols for Efficacy Comparison
To rigorously compare the efficacy of different salt forms of 6-Fluorochroman-4-amine, a series of well-defined experimental protocols are required.
In Vitro Efficacy: Forskolin-Stimulated Adenylate Cyclase Assay
This assay is a cornerstone for evaluating the antagonist activity of compounds targeting Gi/o-coupled receptors like 5-HT1A. Forskolin is used to directly stimulate adenylyl cyclase, and the ability of the antagonist to counteract the inhibitory effect of a 5-HT1A agonist on this stimulation is measured.
Caption: Experimental workflow for the forskolin-stimulated adenylate cyclase assay.
In Vivo Bioavailability Studies
Animal models are essential to determine the pharmacokinetic profiles of the different salt forms.
Table 2: Protocol for In Vivo Bioavailability Study in Rats
| Step | Procedure |
| 1. Animal Model | Male Wistar rats (n=6 per group) |
| 2. Dosing | Administer equivalent molar doses of 6-Fluorochroman-4-amine hydrochloride and tartrate orally. |
| 3. Blood Sampling | Collect blood samples via tail vein at 0, 0.5, 1, 2, 4, 8, and 24 hours post-dosing. |
| 4. Plasma Analysis | Analyze plasma concentrations of 6-Fluorochroman-4-amine using a validated LC-MS/MS method. |
| 5. Pharmacokinetic Analysis | Calculate key parameters including Cmax, Tmax, AUC, and oral bioavailability. |
Comparative Efficacy Data
While specific experimental data for the salt forms of 6-Fluorochroman-4-amine is limited in publicly accessible literature, the following tables provide a template for presenting such comparative data once generated.
Table 3: Hypothetical In Vitro Efficacy Data
| Salt Form | 5-HT1A Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) in Adenylate Cyclase Assay |
| Hydrochloride | [Data to be determined] | [Data to be determined] |
| Tartrate | [Data to be determined] | [Data to be determined] |
Table 4: Hypothetical In Vivo Bioavailability Data (Oral Administration)
| Salt Form | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) |
| Hydrochloride | [Data to be determined] | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| Tartrate | [Data to be determined] | [Data to be determined] | [Data to be determined] | [Data to be determined] |
Conclusion
The selection of an optimal salt form for 6-Fluorochroman-4-amine is a multifaceted decision that requires a thorough evaluation of physicochemical and biological properties. While the hydrochloride salt may offer advantages in terms of solubility, the tartrate salt could provide benefits in stability and formulation flexibility. The experimental frameworks provided in this guide offer a systematic approach to generating the critical data needed to compare the efficacy of these salt forms. Ultimately, the goal is to identify the salt form that provides the most favorable balance of properties to maximize the therapeutic potential of 6-Fluorochroman-4-amine as a novel 5-HT1A receptor antagonist.
References
Safety Operating Guide
Proper Disposal of 6-Fluorochroman-4-amine hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical reagents like 6-Fluorochroman-4-amine hydrochloride are paramount for maintaining a secure and compliant laboratory environment. Adherence to proper disposal protocols mitigates risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step instructions for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to wear the appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.
Summary of Key Disposal Parameters
| Property | Value/Information | Citation |
| Chemical Classification | Halogenated Organic Compound, Amine Hydrochloride | |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation. | [1] |
| Recommended Disposal Method | Incineration by a licensed hazardous waste disposal company. | [2] |
| Container Decontamination | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. | |
| Incompatible Materials for Storage | Strong oxidizing agents. |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of unused or waste this compound and its empty containers, in accordance with general hazardous waste regulations.
Waste Collection and Labeling:
-
Solid Waste: Place solid this compound waste into a designated, chemically resistant container with a secure screw-on cap. Clearly label the container with a "Hazardous Waste" tag. The label must include the full chemical name, "this compound," the appropriate CAS number, and the approximate quantity.
-
Solutions: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. List all components in the waste container, including solvents, and their estimated percentages.
Waste Segregation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.[3]
-
This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.
-
Ensure that halogenated waste is kept separate from non-halogenated waste streams to facilitate proper disposal and avoid potentially hazardous reactions.[2][4]
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.
-
Provide them with a complete and accurate description of the waste, including its chemical composition and quantity.
-
Never dispose of this compound down the drain or in the regular trash.[5]
Decontamination of Empty Containers:
-
Empty containers that held this compound must be properly decontaminated before disposal.
-
Triple-rinse the empty container with a suitable solvent in which the compound is soluble.
-
Collect the rinsate from all three rinses and dispose of it as hazardous liquid waste in the appropriate container. Do not pour the rinsate down the drain.
-
After triple-rinsing and allowing the container to dry, the original label must be completely defaced or removed.
-
Once properly decontaminated and defaced, the empty container can typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Disposal workflow for this compound.
Experimental Protocols
Due to the hazardous nature of this compound and the persistence of fluorinated organic compounds, chemical neutralization or deactivation at the laboratory scale is not recommended without specific, validated protocols, which are not currently available in the reviewed literature. The strong carbon-fluorine bond makes these compounds resistant to degradation.[6] Therefore, the primary and recommended "experimental protocol" for disposal is the established procedure of collection, segregation, and transfer to a licensed hazardous waste facility.
References
- 1. mdpi.com [mdpi.com]
- 2. Strategies for the Biodegradation of Polyfluorinated Compounds | MDPI [mdpi.com]
- 3. (R)-6-Fluorochroman-4-amine hydrochloride, CasNo.911826-09-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. (R)-6-Fluorochroman-4-amine hydrochloride,911826-09-0->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 6. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 6-Fluorochroman-4-amine hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Fluorochroman-4-amine hydrochloride in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Safety Data
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data for the closely related (S)-6-Fluorochroman-4-amine, this compound is harmful if swallowed and can cause skin and eye irritation[1].
| Property | Value | Source |
| Molecular Formula | C9H11ClFNO | [2][3] |
| Molecular Weight | 203.64 g/mol | |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [1] |
| GHS Precautionary Statements | P264, P270, P280, P301+P317, P302+P352, P305+P351+P338, P332+P317, P337+P317, P362+P364, P501 | [1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory:
-
Eye and Face Protection : Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety glasses, especially when there is a risk of splashing or dust generation[4][5].
-
Skin Protection :
-
Gloves : Double-gloving is recommended. Use a disposable nitrile glove as the inner layer for incidental contact[6]. For extended contact or when handling the pure compound, an outer glove made of neoprene or viton is advised due to their good resistance to aromatic and chlorinated compounds[6][7]. Butyl rubber gloves should be avoided as they offer poor protection against halogenated hydrocarbons[6][7][8]. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical[4].
-
Lab Coat : A flame-resistant lab coat (e.g., Nomex) should be worn and fully buttoned to protect against splashes and dust[5].
-
Protective Clothing : Full-length pants and closed-toe shoes are required to ensure no skin is exposed[5].
-
-
Respiratory Protection : If there is a potential for aerosol or dust generation, a NIOSH-approved respirator is required. All respirator use must adhere to a comprehensive respiratory protection program, including fit testing and training[5].
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential for the safe handling of this compound.
-
Preparation :
-
Work within a certified chemical fume hood to minimize inhalation exposure[5].
-
Ensure all necessary PPE is correctly worn before handling the chemical.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Prepare all necessary equipment (spatulas, weigh boats, glassware) within the fume hood.
-
-
Weighing and Transfer :
-
Handle the solid compound carefully to avoid generating dust.
-
Use a micro-spatula for transferring small quantities.
-
If transferring to a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : As a halogenated organic compound, all waste containing this compound must be segregated from non-halogenated waste streams[6].
-
Waste Collection :
-
Collect all solid waste (contaminated weigh boats, gloves, etc.) in a dedicated, clearly labeled hazardous waste container.
-
Collect all liquid waste (solutions containing the compound) in a separate, sealed, and properly labeled container for halogenated organic waste.
-
-
Labeling and Storage :
-
Label all waste containers with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Final Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.
Safe Handling Workflow
Caption: Workflow for safely handling this compound.
References
- 1. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. (R)-6-Fluorochroman-4-amine hydrochloride, CasNo.911826-09-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. safety.caltech.edu [safety.caltech.edu]
- 8. dess.uccs.edu [dess.uccs.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

